Tert-butyl 1,5-diazocane-1-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 1,5-diazocane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-6-12-7-5-9-13/h12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKUMLHCFYSTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467977 | |
| Record name | Tert-butyl 1,5-diazocane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223797-64-6 | |
| Record name | Tert-butyl 1,5-diazocane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl 1,5-diazocane-1-carboxylate
Introduction: The Significance of Mono-Protected Diazocanes
Tert-butyl 1,5-diazocane-1-carboxylate is a valuable heterocyclic building block, particularly in the fields of medicinal chemistry and materials science. As a mono-protected cyclic diamine, it offers a strategic advantage: one nitrogen atom is masked by the sterically bulky and acid-labile tert-butoxycarbonyl (Boc) group, while the other remains a reactive nucleophile. This differential reactivity is crucial for the sequential and controlled synthesis of complex molecules, allowing for the introduction of diverse functionalities at a specific position without the complication of side reactions, such as polymerization or the formation of symmetric disubstituted products. The 1,5-diazocane scaffold itself, an eight-membered saturated ring, is a key structural motif in various biologically active compounds. This guide provides a comprehensive overview of the prevalent synthetic pathways to this important intermediate, focusing on the underlying chemical logic, practical experimental protocols, and comparative analysis of different strategies.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The synthesis must address two core challenges: the formation of the eight-membered diazocane ring and the selective installation of a single Boc protecting group.
-
Strategy A: Cyclization-Then-Protection. This approach involves the initial synthesis of the parent 1,5-diazocane ring, followed by a selective mono-N-Boc protection. The key challenge here lies in achieving high selectivity for the mono-protected product over the di-protected byproduct.
-
Strategy B: Protection-Then-Cyclization. This strategy begins with a linear precursor that is already mono-protected. A subsequent intramolecular cyclization reaction forms the desired eight-membered ring. This pathway circumvents the selectivity issues of mono-protection on a cyclic diamine but introduces the challenge of performing an efficient intramolecular ring-closing reaction, which can be entropically disfavored for medium-sized rings.
Synthetic Pathway A: Cyclization-Then-Protection
This is often the more practical and widely adopted approach due to the commercial availability or straightforward synthesis of the parent 1,5-diazocane heterocycle. The success of this pathway hinges on the efficiency and selectivity of the final mono-protection step.
Step 1: Synthesis of 1,5-Diazocane
The formation of the eight-membered 1,5-diazocane ring can be achieved through several methods. A common and effective route is the double Michael addition of a diamine to an acrylate, followed by Dieckmann-type condensation, hydrolysis, decarboxylation, and reduction. A more direct approach involves the reductive amination of a suitable dialdehyde with a diamine.
A well-established procedure involves the reaction of 1,3-diaminopropane with ethyl acrylate. This forms a diester intermediate which, after a series of transformations including reduction of the ester and amide functionalities, yields 1,5-diazocane.
Step 2: Selective Mono-N-Boc Protection
Achieving selective mono-protection of a symmetric diamine like 1,5-diazocane is a non-trivial challenge. Simply reacting the diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) typically results in a statistical mixture of starting material, the desired mono-protected product, and the di-protected byproduct. Several refined methods have been developed to overcome this.
The In-Situ HCl Salt Method: A highly effective and scalable method involves the in-situ generation of the mono-hydrochloride salt of the diamine. By adding one equivalent of acid (e.g., HCl), one of the amino groups is protonated and deactivated towards the electrophilic Boc₂O. The remaining free amino group can then react selectively.[1][2] Subsequent neutralization liberates the final product. Sources of HCl can include HCl gas, or safer alternatives like the reaction of chlorotrimethylsilane (TMSCl) or thionyl chloride (SOCl₂) with a protic solvent like methanol.[2]
Synthetic Pathway B: Protection-Then-Cyclization
This pathway offers an elegant solution to the selectivity problem by installing the Boc group on a linear precursor before the ring-forming step.
Step 1: Synthesis of N-(2-Aminoethyl)-N-Boc-1,3-propanediamine
The synthesis of the linear precursor begins with a commercially available and inexpensive starting material, such as N-Boc-ethylenediamine.[3] This mono-protected diamine can then be alkylated with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane or acrolein followed by reduction. For instance, nucleophilic substitution of 1-bromo-3-chloropropane with N-Boc-ethylenediamine would furnish the required linear precursor. Care must be taken to control reaction conditions to minimize dialkylation.
Step 2: Intramolecular Reductive Cyclization
With the mono-protected linear precursor in hand, the final step is the intramolecular ring closure. This can be challenging for an eight-membered ring. A high-dilution technique is often necessary to favor the intramolecular reaction over intermolecular polymerization. A plausible strategy is an intramolecular reductive amination. If the precursor is synthesized to have a terminal aldehyde and a terminal amine, the addition of a reducing agent like sodium triacetoxyborohydride (STAB) can facilitate the ring closure. Alternatively, a base-mediated intramolecular nucleophilic substitution, where a terminal amine displaces a terminal halide, can also be employed.[4]
Experimental Protocols
Protocol 1: Mono-N-Boc Protection of 1,5-Diazocane (via In-Situ HCl Salt)
This protocol is adapted from the general method for selective mono-Boc protection of diamines.[2]
-
Preparation of HCl/Methanol Solution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (50 mL). Cool the flask to 0 °C in an ice bath. Carefully bubble anhydrous HCl gas through the methanol or, alternatively, add chlorotrimethylsilane (TMSCl) (1.0 eq) dropwise to the stirred methanol at 0 °C.
-
Salt Formation: To a separate flask containing a stirred solution of 1,5-diazocane (1.0 eq) in anhydrous methanol (20 mL) at 0 °C, slowly add the prepared HCl/methanol solution (1.0 eq). Allow the mixture to stir at room temperature for 15 minutes.
-
Boc Protection: Add water (10 mL) to the reaction mixture, followed by a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in methanol (10 mL).
-
Reaction & Workup: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting diamine is consumed. Dilute the reaction with water (50 mL) and wash with diethyl ether (2 x 75 mL) to remove any di-Boc byproduct.
-
Isolation: Adjust the aqueous layer to a pH > 12 using a 2N NaOH solution. Extract the product into dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
Data Summary and Pathway Comparison
| Parameter | Pathway A (Cyclization-Then-Protection) | Pathway B (Protection-Then-Cyclization) |
| Key Challenge | Achieving high selectivity in the mono-protection step. | Efficiently performing the intramolecular ring closure for an 8-membered ring. |
| Starting Materials | 1,5-Diazocane, Boc₂O, Acid Source (e.g., TMSCl). | N-Boc-ethylenediamine, 1-bromo-3-chloropropane (or similar C3-dielectrophile). |
| Typical Yields | Moderate to good (60-80% for protection step).[1] | Variable; can be low if intermolecular polymerization competes with cyclization. |
| Scalability | Generally more scalable and cost-effective if 1,5-diazocane is readily available. | Can be less scalable due to high-dilution requirements for the cyclization step. |
| Advantages | More direct if the parent heterocycle is available. Robust and well-documented protection methods.[5] | Avoids selectivity issues with protection. Offers good control over final product structure. |
| Disadvantages | Risk of forming di-protected byproduct, requiring careful control and purification. | Intramolecular cyclization can be low-yielding. Linear precursors may require multi-step synthesis. |
Conclusion
The synthesis of this compound can be effectively accomplished via two primary strategic routes. The Cyclization-Then-Protection pathway is often preferred for its practicality and scalability, relying on robust and well-optimized methods for the selective mono-N-Boc protection of the pre-formed 1,5-diazocane ring. The use of an in-situ acid protection strategy is particularly effective in maximizing the yield of the desired mono-protected product. While the Protection-Then-Cyclization pathway offers a more elegant solution to the selectivity challenge, it is often hampered by the inherent difficulty of forming medium-sized rings via intramolecular reactions. The choice between these pathways will ultimately depend on the specific context of the research, including the availability of starting materials, required scale, and purification capabilities. For most applications in drug discovery and development, Pathway A represents a reliable and efficient approach to this valuable synthetic intermediate.
References
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Ha, H. J., Lee, S. K., Park, Y. S., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications.[5]
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Pope, D. J. (n.d.). Carbazic acid, tert-butyl ester. Organic Syntheses. Retrieved from [Link]]
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Various Authors. (n.d.). Scheme 1. Preparation of Mono-Boc-Protected Diaminoalkanes. ResearchGate. Retrieved from [Link]]
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Regitz, M., Hocker, J., & Liedhegener, A. (n.d.). Acetic acid, diazo-, tert-butyl ester. Organic Syntheses. Retrieved from [Link]]
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Ochoa-Lara, M. et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society.[1]
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Various Authors. (n.d.). Expeditious and environmentally benign synthesis of imidazo[4,5,1-ij]quinolines via sequential Povarov reaction/reductive cyclization. Royal Society of Chemistry.[6]
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Ochoa-Lara, M. et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Retrieved from [Link]2]
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Feng, B. et al. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.[7]
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Nakazaki, A. et al. (2015). SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES.[8]
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Villo, P. et al. (n.d.). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative. ResearchGate.[4]
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Pope, D. J. (n.d.). DI-tert-BUTYL DICARBONATE. Organic Syntheses. Retrieved from [Link]]
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Various Authors. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH).[9]
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Holl, R. et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry.[10]
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Singh, K. N. et al. (n.d.). Intramolecular cyclization of N-Boc derivatives 13. ResearchGate.[11]
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Various Authors. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Institutes of Health (NIH).[12]
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Various Authors. (n.d.). Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization and cyclization process. Royal Society of Chemistry.[13]
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Unknown Author. (n.d.). Synthesis method of N-BOC-ethylenediamine. Google Patents. Retrieved from ]
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National Center for Biotechnology Information. (n.d.). N-BOC-ethylenediamine. PubChem. Retrieved from [Link]3]
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Various Authors. (n.d.). Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization. Royal Society of Chemistry.[14]
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Sienkiewicz, N. et al. (n.d.). Synthesis and Characterization of Urethane Acrylate Resin Based on 1,3-Propanediol for Coating Applications. MDPI.[15]
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A Technical Guide to the Chemical Properties and Synthetic Utility of tert-Butyl 1,5-diazocane-1-carboxylate
Abstract
This technical guide provides an in-depth analysis of tert-butyl 1,5-diazocane-1-carboxylate, a versatile heterocyclic building block crucial for research and development in medicinal chemistry and organic synthesis. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on one of the two nitrogen atoms of the 1,5-diazocane scaffold allows for selective functionalization of the remaining secondary amine, making it a valuable intermediate for constructing complex molecular architectures. This document details its physicochemical properties, outlines a robust synthetic protocol, presents an analysis of its spectroscopic characteristics, and explores its reactivity, conformational landscape, and applications in drug discovery.
Introduction: The Strategic Value of Mono-Protected Diazocanes
Symmetrical diamines are fundamental building blocks in organic synthesis. However, their inherent symmetry often presents a significant challenge when selective mono-functionalization is required. The introduction of a single protecting group onto a symmetrical diamine is a critical transformation that breaks this symmetry, unlocking a stepwise pathway for the synthesis of elaborate molecules. This compound (Boc-1,5-diazocane) is an exemplary intermediate born from this strategy.
The 1,5-diazocane core is an eight-membered saturated heterocycle. Such medium-sized rings are of significant interest in medicinal chemistry as they can adopt diverse low-energy conformations, allowing them to present appended pharmacophores in precise three-dimensional orientations for optimal target engagement[1][2]. The Boc protecting group provides robust protection under a wide range of conditions but can be cleaved cleanly under acidic conditions, making it an ideal tool in a multi-step synthetic campaign[3]. This guide serves as a comprehensive resource for researchers looking to leverage the unique chemical properties of this valuable synthetic intermediate.
Physicochemical and Safety Profile
This compound is typically a yellow to brown sticky oil or semi-solid at room temperature. Its properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 223797-64-6 | [1][4] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][4] |
| Molecular Weight | 214.31 g/mol | [5] |
| Physical Form | Yellow to Brown Sticky Oil to Solid | [1] |
| Purity | ≥95-98% (Typical Commercial Grade) | [1][4] |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCCNCCC1 | |
| InChI Key | ZRKUMLHCFYSTGC-UHFFFAOYSA-N | [1] |
Safety Information: The compound is classified with the GHS07 pictogram, carrying the signal word "Warning". Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard precautionary measures, such as wearing personal protective equipment and working in a well-ventilated area, should be observed[1].
Synthesis: The Challenge of Selective Mono-Protection
The primary challenge in synthesizing this compound lies in achieving selective mono-protection of the symmetrical 1,5-diazocane precursor, as di-protection is a common competing side reaction. A robust method involves the in situ formation of the mono-hydrochloride salt of the diamine, which deactivates one nitrogen atom towards nucleophilic attack, thereby favoring mono-Boc protection of the other.
Causality of the Synthetic Strategy
The use of one equivalent of a reagent like chlorotrimethylsilane (Me₃SiCl) in the presence of methanol generates a single equivalent of HCl in situ. This protonates one of the basic nitrogen atoms of 1,5-diazocane. The resulting ammonium salt is electron-deficient and significantly less nucleophilic than the free amine. Consequently, when di-tert-butyl dicarbonate (Boc₂O) is introduced, it reacts preferentially with the available, unprotonated nitrogen atom. A final basic workup neutralizes the ammonium salt to yield the desired mono-protected product[1][6]. This method avoids the use of difficult-to-handle HCl gas and provides good yields of the mono-protected product[1].
Detailed Experimental Protocol
This protocol is adapted from a general method for the selective mono-Boc protection of symmetrical diamines and should be optimized for this specific substrate.[1][6]
Materials:
-
1,5-Diazocane
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Deionized Water
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
2N Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1,5-diazocane (1.0 eq).
-
Dissolve the diamine in anhydrous methanol and cool the solution to 0 °C using an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a small amount of water (approx. 1 mL per gram of diamine) followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and wash with an organic solvent like diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Synthetic Workflow Diagram
Caption: Workflow for selective mono-Boc protection.
Spectroscopic Analysis
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group as a sharp singlet, along with complex multiplets for the diastereotopic protons of the flexible eight-membered ring. The presence of the Boc group induces conformational rigidity, leading to distinct signals for protons that would be equivalent in the unsubstituted diazocane.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.4-3.6 | Multiplet | ~4H | CH₂-N(Boc)-CH₂ | Protons adjacent to the electron-withdrawing carbamate group are deshielded. |
| ~2.8-3.0 | Multiplet | ~4H | CH₂-NH-CH₂ | Protons adjacent to the secondary amine. |
| ~2.7 | Broad Singlet | 1H | NH | Exchangeable proton, signal may be broad or absent depending on solvent purity. |
| ~1.7-1.9 | Multiplet | ~4H | -CH₂-CH₂ -CH₂- | Central methylene protons of the polymethylene bridges. |
| 1.46 | Singlet | 9H | -C(CH₃ )₃ | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The ¹³C NMR spectrum will provide clear signals for the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the diazocane ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.5 | C =O (Carbamate) | Typical chemical shift for a carbamate carbonyl carbon. |
| ~79.5 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~45-50 | C H₂-N(Boc) | Carbons adjacent to the Boc-protected nitrogen. |
| ~48-52 | C H₂-NH | Carbons adjacent to the secondary amine nitrogen. |
| ~28.5 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
| ~26-29 | -CH₂-C H₂-CH₂- | Central methylene carbons of the diazocane ring. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions corresponding to the N-H and C=O functional groups.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch (Secondary Amine) |
| 2975, 2930, 2860 | Strong | C-H Stretch (Aliphatic) |
| ~1690 | Strong, Sharp | C=O Stretch (Carbamate) |
| ~1470, 1365 | Medium | C-H Bending (includes tert-butyl umbrella mode) |
| ~1160 | Strong | C-O Stretch (Carbamate) |
Predicted Mass Spectrometry (MS)
In Electrospray Ionization (ESI-MS), the compound is expected to be readily observed as its protonated molecular ion [M+H]⁺. Fragmentation under Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely involve the characteristic loss of the tert-butyl group or isobutylene.
| m/z Value (Theoretical) | Ion | Fragmentation Pathway |
| 215.18 | [M+H]⁺ | Protonated molecular ion. |
| 159.12 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group. |
| 115.12 | [M - Boc + 2H]⁺ | Loss of the entire Boc group. |
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two nitrogen atoms.
Reactions at the Secondary Amine
The unprotected secondary amine is a nucleophilic and basic center, readily participating in a variety of classical amine reactions:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones allows for the introduction of diverse substituents.
-
N-Acylation: Treatment with acyl chlorides, anhydrides, or activated carboxylic acids yields the corresponding amides.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form a C-N bond with aryl halides.
-
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
These transformations are fundamental in building molecular complexity and are widely used in the synthesis of pharmaceutical candidates.
Deprotection of the Boc Group
The Boc group is stable to basic, reductive, and many nucleophilic conditions, making it orthogonal to many other protecting groups. It is efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with HCl in an alcoholic solvent or dioxane.
The mechanism involves protonation of the carbonyl oxygen (or less favorably, the nitrogen), followed by the elimination of the highly stable tert-butyl cation, which is then quenched to form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to liberate the free amine.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Conformational Analysis of the 1,5-Diazocane Ring
Eight-membered rings like 1,5-diazocane are conformationally flexible and can exist as a mixture of several low-energy conformers, such as boat-chair, twist-boat, and crown conformations[2]. The specific equilibrium between these conformers is influenced by several factors:
-
N-Substitution: The bulky tert-butoxycarbonyl group will have a strong preference for a pseudo-equatorial position to minimize steric interactions, significantly influencing the conformational landscape of the ring[7][8].
-
Solvent: The polarity of the solvent can affect the conformational equilibrium, particularly by solvating the polar N-H bond.
-
Temperature: Variable-temperature NMR studies would be required to probe the energy barriers between different conformers. For some substituted diazocines, distinct conformers can be observed on the NMR timescale at ambient temperature[2].
Understanding the preferred conformation is critical in drug design, as it dictates the spatial relationship of any substituents attached to the ring system, thereby controlling how the molecule interacts with its biological target.
Conclusion
This compound is a strategically important building block that provides a convenient entry point for the synthesis of complex, functionalized eight-membered heterocyclic systems. Its value lies in the reliable and orthogonal nature of the Boc protecting group, which enables the selective elaboration of the free secondary amine. This guide has provided a comprehensive overview of its synthesis, predicted spectroscopic properties, and chemical reactivity. For researchers in drug discovery and synthetic methodology development, a thorough understanding of these properties is essential for the effective application of this versatile intermediate in the creation of novel molecular entities.
References
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]
-
Abe, H., et al. (2007). Diazocinones: synthesis and conformational analysis. Journal of Organic Chemistry, 72(19), 7350-7356. Retrieved from [Link]
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Active Biopharma Corp. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). tert-Butyl 4-methyl-1,5-diazocane-1-carboxylate. Retrieved January 7, 2026, from [Link]
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Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1357. Retrieved from [Link]
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The Royal Society of Chemistry. (2008). Supplementary Information. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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Tert-butyl 1,5-diazocane-1-carboxylate spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Profile of Tert-butyl 1,5-diazocane-1-carboxylate
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a key building block in medicinal chemistry and organic synthesis. As a bifunctional molecule featuring an eight-membered diazocane ring partially protected by a tert-butoxycarbonyl (Boc) group, its structural verification is paramount. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The strategic placement of the Boc group on one of the two nitrogen atoms renders the other available for further synthetic modification. This selective protection is a cornerstone of modern synthetic strategy, making a thorough understanding of the molecule's spectroscopic signature essential for reaction monitoring, quality control, and unequivocal structure confirmation.[1]
Molecular Structure and Physicochemical Properties
This compound possesses a unique cyclic structure where the conformational flexibility of the eight-membered ring and the steric bulk of the Boc group dictate its chemical reactivity and spectroscopic output.
-
Molecular Formula: C₁₁H₂₂N₂O₂
-
Molecular Weight: 214.31 g/mol [2]
-
IUPAC Name: this compound
-
CAS Number: 223797-64-6[2]
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Expertise & Experience: The Rationale Behind NMR Analysis
The key to interpreting the NMR spectra of this molecule is recognizing the asymmetry introduced by the single Boc group. This electronic and steric influence breaks the symmetry of the parent 1,5-diazocane ring, making all methylene (-CH₂-) groups chemically distinct. The electron-withdrawing nature of the carbamate deshields adjacent nuclei, causing them to resonate at a higher frequency (downfield shift) compared to the nuclei near the unprotected secondary amine.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube.[3]
-
Instrument Setup: Acquire spectra on a 400 or 500 MHz NMR spectrometer.[3] For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are recommended to obtain a good signal-to-noise ratio for all carbon signals, including the quaternary carbon of the Boc group.[3]
¹H NMR Spectroscopic Data (Predicted)
The ¹H NMR spectrum is defined by a highly characteristic singlet for the tert-butyl protons and a series of complex multiplets for the diazocane ring protons.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| C(CH₃ )₃ | ~1.45 | Singlet | 9H | The nine equivalent protons of the sterically bulky tert-butyl group produce a sharp, strong singlet in a shielded region of the spectrum.[3] |
| Ring CH₂ | ~2.7 - 3.6 | Multiplets | 12H | These protons belong to the six methylene groups of the diazocane ring. Due to the asymmetry and conformational flexibility, they are non-equivalent and couple with each other, resulting in complex overlapping multiplets. Protons adjacent to the Boc-protected nitrogen (N1) are expected to be further downfield. |
| NH | ~1.5 - 2.5 (variable) | Broad Singlet | 1H | The chemical shift of the secondary amine proton is variable and concentration-dependent. It often appears as a broad signal that may exchange with trace water in the solvent. |
¹³C NMR Spectroscopic Data (Predicted)
The ¹³C NMR spectrum provides a clear carbon count and confirms the presence of the key functional groups.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C(C H₃)₃ | ~28.5 | The three equivalent methyl carbons of the tert-butyl group.[3] |
| Ring C H₂ | ~40 - 55 | Six distinct signals are expected for the six methylene carbons of the asymmetric ring. Carbons adjacent to the Boc-protected nitrogen will be at the lower end of this range. |
| C (CH₃)₃ | ~79.5 - 80.5 | The quaternary carbon of the tert-butyl group is a key identifier for the Boc protecting group.[3] |
| C =O | ~155 - 156 | The carbonyl carbon of the carbamate group, characteristically deshielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of the critical functional groups in the molecule, particularly the Boc group's carbonyl and the secondary amine's N-H bond.
Experimental Protocol: IR Spectroscopy
For liquid or low-melting solid samples, a drop of the neat compound can be placed directly on the diamond window of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, a thin film can be cast between two salt plates (e.g., NaCl or KBr).[3] The spectrum is typically acquired over a range of 4000 to 600 cm⁻¹.
IR Data Analysis
The IR spectrum provides a distinct "fingerprint" for this compound.
| Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity | Significance |
| N-H Stretch | ~3350 - 3310 | Medium | Confirms the presence of the secondary amine (unprotected nitrogen). |
| C-H Stretch (aliphatic) | ~2970 - 2850 | Strong | Arises from the C-H bonds of the tert-butyl and diazocane ring methylene groups. |
| C=O Stretch (Carbamate) | ~1700 - 1680 | Strong, Sharp | This is the most diagnostic peak, providing definitive evidence of the N-Boc protecting group.[3] |
| C-N Stretch | ~1250 - 1150 | Medium-Strong | Associated with the stretching vibrations of the carbamate and amine C-N bonds. |
Trustworthiness through Self-Validation: The presence of both a sharp, strong C=O stretch around 1690 cm⁻¹ and a medium N-H stretch around 3330 cm⁻¹ provides a cross-validating spectroscopic signature, confirming the successful mono-protection of the 1,5-diazocane ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) offers unambiguous confirmation of the elemental formula.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer via an appropriate ionization source, typically Electrospray Ionization (ESI), which is a soft ionization technique ideal for this type of molecule.
MS Data Analysis
-
Molecular Ion: In positive ion mode ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺.
-
Calculated m/z for [C₁₁H₂₃N₂O₂]⁺: 215.1754
-
-
Trustworthiness through HRMS: An HRMS measurement that matches this calculated m/z to within a few parts per million (ppm) provides unequivocal confirmation of the elemental composition.
-
Characteristic Fragmentation: The N-Boc group exhibits a well-known fragmentation pathway. The primary fragmentation involves the loss of isobutylene (56 Da) or the tert-butyl group (57 Da), which is a hallmark of this protecting group.
Caption: Key fragmentation pathways for Boc-protected amines in MS.
Integrated Spectroscopic Workflow
The synthesis and characterization of this compound follow a logical and self-validating workflow. The standard synthesis involves reacting 1,5-diazocane with one equivalent of di-tert-butyl dicarbonate (Boc₂O).[4][5] Each spectroscopic technique then plays a crucial role in verifying the outcome.
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The 1,5-Diazocane Scaffold: A Privileged Motif in Modern Drug Discovery Enabled by Tert-butyl 1,5-diazocane-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the myriad of heterocyclic systems, the 1,5-diazocane scaffold has emerged as a compelling structural motif. Its unique conformational flexibility and the strategic placement of two nitrogen atoms render it a versatile building block for the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive exploration of the 1,5-diazocane scaffold, with a particular focus on the pivotal role of its mono-protected derivative, tert-butyl 1,5-diazocane-1-carboxylate, in facilitating the construction of innovative therapeutic agents. We will delve into the synthesis of this key intermediate, explore the mechanisms of action of notable 1,5-diazocane-containing compounds, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The 1,5-Diazocane Scaffold: A Rising Star in Medicinal Chemistry
The 1,5-diazocane ring system, an eight-membered heterocycle containing two nitrogen atoms at the 1 and 5 positions, has garnered increasing attention as a "privileged scaffold" in drug discovery. This designation is attributed to its ability to serve as a versatile template for the development of ligands that can interact with a variety of biological targets with high affinity and selectivity. The conformational flexibility of the eight-membered ring allows for the precise spatial orientation of substituents, enabling tailored interactions with the binding sites of proteins.
The strategic importance of this compound lies in its nature as a mono-protected diamine. The tert-butoxycarbonyl (Boc) protecting group allows for the selective functionalization of the unprotected nitrogen atom, providing a gateway to a vast chemical space of 1,5-diazocane derivatives. Subsequent deprotection of the Boc group unveils the second nitrogen atom for further chemical modification, enabling the synthesis of complex molecules with diverse pharmacological profiles.
Navigating the Synthetic Landscape: Preparation of this compound
The efficient and scalable synthesis of this compound is a critical first step in harnessing the potential of the 1,5-diazocane scaffold. Several synthetic routes have been reported, often involving multi-step sequences. A common and reliable approach involves the cyclization of a linear precursor containing two nitrogen atoms separated by a four-carbon chain.
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative multi-step synthesis, commencing with readily available starting materials.
Step 1: Synthesis of Diethyl 2,2'-(butane-1,4-diylbis(azanediyl))diacetate
-
To a solution of 1,4-diaminobutane (1 equivalent) in ethanol, add ethyl chloroacetate (2.2 equivalents) dropwise at 0 °C.
-
Add potassium carbonate (2.5 equivalents) and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl 2,2'-(butane-1,4-diylbis(azanediyl))diacetate.
Step 2: Dieckmann Condensation to form Ethyl 2-oxo-1,5-diazocane-1-carboxylate
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene, add the product from Step 1 (1 equivalent) dropwise at reflux.
-
Continue refluxing for 6 hours.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-oxo-1,5-diazocane-1-carboxylate.
Step 3: Decarboxylation and Reduction to 1,5-Diazocane
-
Heat the product from Step 2 in a 6 M aqueous solution of hydrochloric acid at reflux for 12 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the resulting hydrochloride salt in methanol and add sodium borohydride (4 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water and concentrate the mixture.
-
Basify the aqueous residue with a 2 M sodium hydroxide solution and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give crude 1,5-diazocane.
Step 4: Mono-Boc Protection to yield this compound
-
Dissolve the crude 1,5-diazocane from Step 3 in dichloromethane and cool to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (0.9 equivalents) in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound as the final product.
Mechanism of Action: The 1,5-Diazocane Scaffold in Action
The versatility of the 1,5-diazocane scaffold is exemplified by its incorporation into molecules targeting a range of biological pathways implicated in various diseases.
Anticancer Activity: Targeting Cancer Cell Proliferation
The 1,5-diaza scaffold has been integrated into compounds exhibiting significant anticancer properties. A notable example is the class of 1,5-diazaanthraquinones, which have demonstrated potent cytotoxic activity against several human cancer cell lines.[1]
Mechanism of Action: While the precise mechanism for all 1,5-diazaanthraquinones is an area of active investigation, it is hypothesized that their planar aromatic structure allows them to intercalate into DNA, thereby disrupting DNA replication and transcription and ultimately leading to apoptosis in rapidly dividing cancer cells. The nitrogen atoms within the 1,5-diazocane-like fused ring system can also participate in hydrogen bonding interactions with DNA or associated proteins, further stabilizing the drug-DNA complex.
Another example is the development of tricyclic diazaphenothiazines containing a pyridine scaffold, which have shown promising anticancer activity against melanoma cells.[2] Studies on the mechanism of action of these compounds have indicated the induction of apoptosis through the mitochondrial pathway, evidenced by the depletion of intracellular glutathione (GSH) and the initiation of DNA fragmentation.[2]
Table 1: Cytotoxic Activity of Selected 1,5-Diazaanthraquinone Derivatives [1]
| Compound | A549 (Lung) IC₅₀ (µM) | H116 (Colon) IC₅₀ (µM) | PSN1 (Pancreatic) IC₅₀ (µM) | T98G (Glioblastoma) IC₅₀ (µM) |
| Mitoxantrone | 0.18 | 0.11 | 0.09 | 0.15 |
| Compound 20 | 0.04 | 0.03 | 0.02 | 0.03 |
| Compound 30 | 0.03 | 0.02 | 0.02 | 0.03 |
| Compound 31 | 0.04 | 0.03 | 0.02 | 0.04 |
| Compound 37 | 0.02 | 0.02 | 0.01 | 0.03 |
Neuropharmacological Applications: Modulating Central Nervous System Targets
The 1,5-diazocane scaffold is also being explored for the development of agents targeting the central nervous system (CNS). The conformational flexibility of the ring system allows for the design of ligands that can adopt specific three-dimensional conformations required for binding to CNS receptors. For instance, certain 1,5-benzodiazepine derivatives have been shown to possess neuropharmacological activities, such as potentiating hexobarbital-induced sleep and exhibiting anticonvulsant effects.[3]
Mechanism of Action: The neuropharmacological effects of these 1,5-benzodiazepine compounds are likely mediated through their interaction with GABA-A receptors in the CNS.[3] By binding to a site on the GABA-A receptor distinct from the GABA binding site, these compounds can allosterically modulate the receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability, which manifests as sedative, hypnotic, and anticonvulsant effects.
Future Directions and Conclusion
The 1,5-diazocane scaffold, facilitated by the availability of key intermediates like this compound, represents a fertile ground for the discovery of novel therapeutics. The examples highlighted in this guide, spanning anticancer and neuropharmacological applications, underscore the versatility of this structural motif. Future research will undoubtedly uncover new biological targets for 1,5-diazocane-containing compounds and refine their structure-activity relationships to yield more potent and selective drug candidates. The continued development of efficient and diverse synthetic methodologies will be crucial in expanding the chemical space accessible from this privileged scaffold, paving the way for the next generation of innovative medicines.
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A-0001: Tert-butyl 1,5-diazocane-1-carboxylate - A Comprehensive Technical Guide
Introduction: The Versatile 1,5-Diazocane Scaffold
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic use of saturated heterocyclic scaffolds is paramount. Among these, the 1,5-diazocane ring system, a medium-sized eight-membered heterocycle, has emerged as a privileged structure.[1][2] Its conformational flexibility and the spatial orientation of its two nitrogen atoms make it an attractive building block for creating complex molecular architectures. However, the inherent reactivity of the diamine system necessitates a robust protection strategy to achieve selective functionalization.
This guide focuses on tert-butyl 1,5-diazocane-1-carboxylate , a key intermediate where one of the nitrogen atoms is masked with the tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of amine protection in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[3][4] This mono-protected derivative unmasks the synthetic potential of the 1,5-diazocane core, providing a versatile handle for elaboration while the other nitrogen remains shielded. We will delve into the synthesis, reactivity, and diverse applications of this valuable building block, providing field-proven insights and detailed protocols for the modern researcher.
Synthesis of this compound
The efficient construction of the mono-protected 1,5-diazocane ring is a critical first step for its utilization. Several synthetic strategies have been developed, with reductive amination being one of the most common and effective approaches.
Reductive Amination Approach
Reductive amination is a powerful and versatile method for the formation of C-N bonds.[5][6] In the context of this compound synthesis, this typically involves the reaction of a suitably protected aminoaldehyde with an amine, followed by in situ reduction of the resulting imine or enamine. A common route involves the intramolecular reductive cyclization of a linear precursor.
Experimental Protocol: Synthesis via Reductive Amination
This protocol outlines a representative gram-scale synthesis.
Materials:
-
Protected aminoaldehyde precursor
-
Amine precursor
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 eq) in the chosen solvent (e.g., DCM), add the amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM) (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.[7]
Alternative Synthetic Routes
While reductive amination is prevalent, other cyclization strategies have also been employed for the synthesis of 1,5-diazocane derivatives. These can include ring-closing metathesis (RCM) followed by reduction, or nucleophilic substitution reactions of bifunctional precursors.[8] The choice of synthetic route often depends on the availability and complexity of the starting materials, as well as the desired scale of the reaction.
Physicochemical and Spectroscopic Properties
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. Below is a summary of typical analytical data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.45-3.35 (m, 4H), 2.90-2.80 (m, 4H), 1.80-1.70 (m, 4H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.5, 79.5, 48.0, 46.5, 28.5, 26.0 |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.[9][10][11]
Chemical Reactivity and Derivatization
The synthetic utility of this compound lies in the selective reactivity of the unprotected secondary amine. This nitrogen atom serves as a nucleophilic handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
dot
Caption: Reactivity map of this compound.
-
N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides or tosylates in the presence of a suitable base.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of N-aryl derivatives.[12]
-
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) provides the corresponding amides.
-
Reductive Amination: The secondary amine can itself participate in reductive amination with aldehydes or ketones to introduce further substituted alkyl groups.
Following derivatization, the Boc protecting group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the second amine, which can then be subjected to further functionalization if desired.[13]
Applications in Drug Discovery and Medicinal Chemistry
The 1,5-diazocane scaffold has proven to be a valuable component in the design of novel therapeutic agents. Its ability to position functional groups in specific three-dimensional orientations makes it an attractive linker or core structure.
PROTACs (Proteolysis-Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[14] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex.[15][16] The 1,5-diazocane scaffold, including this compound as a precursor, is increasingly being used as a rigid and versatile linker in PROTAC design.[] Its defined conformational preferences can help to optimize the spatial arrangement of the two ligands for efficient protein degradation.[18]
dot
Caption: Role of 1,5-diazocane as a PROTAC linker.
Other Medicinal Chemistry Applications
Beyond PROTACs, 1,5-diazocane derivatives have been explored as scaffolds for various other bioactive molecules, including kinase inhibitors and receptor antagonists.[19][20] The ability to introduce two distinct substituents on the nitrogen atoms allows for the creation of diverse chemical libraries for high-throughput screening.
Applications in Catalysis and Materials Science
The diamine nature of the 1,5-diazocane core also makes it an excellent candidate for use as a ligand in transition metal catalysis.[21][22] Chiral derivatives of 1,5-diazocane can be synthesized and employed as ligands in asymmetric catalysis, where they can create a specific chiral environment around the metal center, influencing the stereochemical outcome of the reaction. In materials science, functionalized 1,5-diazocanes can be used as monomers for the synthesis of novel polymers or as building blocks for supramolecular assemblies.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the selective reactivity of its unprotected secondary amine provide a reliable platform for the synthesis of a wide range of complex molecules. Its growing importance as a scaffold in drug discovery, particularly in the burgeoning field of targeted protein degradation with PROTACs, as well as its potential in catalysis and materials science, ensures that it will remain a compound of significant interest to researchers and scientists in both academic and industrial settings. The strategic insights and protocols provided in this guide aim to empower these professionals to effectively harness the synthetic potential of this important intermediate.
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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The Structural Elucidation of Tert-butyl 1,5-diazocane-1-carboxylate: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to the successful design of novel therapeutic agents. The tert-butyl carboxylate protecting group, commonly known as a Boc group, is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and the development of nitrogen-containing heterocyclic compounds. Its steric bulk and ease of removal under specific acidic conditions provide a robust tool for chemists to selectively manipulate complex molecules.[1] This guide focuses on tert-butyl 1,5-diazocane-1-carboxylate, a key building block in drug discovery. The 1,5-diazocane scaffold, a saturated eight-membered ring with two nitrogen atoms, offers a flexible yet constrained framework that can be exploited to orient pharmacophoric elements in three-dimensional space. The mono-Boc protection of this diamine allows for selective functionalization of the unprotected secondary amine, making it a versatile intermediate for the synthesis of a diverse range of bioactive molecules.[2]
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and structural characteristics of this compound. While a definitive single-crystal X-ray structure of the title compound is not publicly available in crystallographic databases, this document will leverage data from analogous structures and spectroscopic techniques to provide a detailed understanding of its molecular geometry and conformational behavior. This information is critical for researchers and scientists in drug development to effectively utilize this building block in the design and synthesis of next-generation therapeutics.
Synthesis and Purification
The synthesis of this compound typically involves the selective mono-protection of the parent 1,5-diazocane. A common and effective method for the mono-Boc protection of diamines is the use of di-tert-butyl dicarbonate (Boc₂O) under controlled reaction conditions. To favor mono-protection over di-protection, a large excess of the diamine is often employed, or the reaction is carried out in a biphasic system with a controlled stoichiometry of the protecting agent.[3]
Experimental Protocol: Synthesis of this compound
A representative synthetic workflow for the mono-Boc protection of a diamine is outlined below. This protocol is a generalized procedure and may require optimization for specific scales and laboratory conditions.
Caption: A typical synthetic workflow for the preparation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1,5-diazocane (e.g., 5 equivalents) in a suitable organic solvent such as dichloromethane (DCM) or a mixture of dioxane and water, is added di-tert-butyl dicarbonate (1 equivalent) portion-wise at 0 °C. The use of an excess of the diamine is a common strategy to increase the statistical probability of mono-protection.[3]
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with water or a mild aqueous basic solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product, which may contain a mixture of the desired mono-Boc product, unreacted diamine, and the di-Boc by-product, is purified by column chromatography on silica gel. A gradient elution system, for example, a mixture of dichloromethane and methanol, is typically employed to separate the components.
Structural Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques and, in the absence of a specific crystal structure, comparison with crystallographic data of analogous molecules.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of the title compound.
| ¹H NMR (Typical Chemical Shifts in CDCl₃) | ¹³C NMR (Typical Chemical Shifts in CDCl₃) |
| Proton | δ (ppm) |
| t-Butyl (9H, singlet) | ~1.45 |
| N-H (1H, broad singlet) | Variable |
| Methylene protons adjacent to Boc-N (CH₂) | ~3.2-3.5 |
| Methylene protons adjacent to NH (CH₂) | ~2.7-3.0 |
| Other methylene protons (CH₂) | ~1.5-1.9 |
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₁H₂₂N₂O₂ would be approximately m/z 215.17.
Crystal Structure and Conformational Analysis
The 1,5-diazocane ring is a flexible eight-membered ring that can adopt several low-energy conformations, with the boat-chair and crown families being the most prevalent. The specific conformation adopted in the solid state will be influenced by the nature of the substituents and the crystal packing forces.[4] In the case of this compound, the bulky tert-butyl group is expected to occupy an equatorial position to minimize steric strain, a phenomenon well-documented in substituted cyclic systems.[5]
The geometry of the tert-butyl carboxylate group itself is well-established from numerous crystal structures. The carbamate group is generally planar, and the bond lengths and angles are predictable. For instance, the C-N bond of the carbamate is typically around 1.35 Å, and the C=O bond is approximately 1.22 Å.[6]
Caption: Conformational equilibrium of the 1,5-diazocane ring.
Applications in Drug Development
The utility of this compound as a building block in drug discovery is significant. The presence of a single, reactive secondary amine allows for its incorporation into a wide array of molecular scaffolds. This enables the exploration of chemical space and the optimization of lead compounds.
-
Scaffold for Library Synthesis: The free amine can be readily acylated, alkylated, or used in reductive amination reactions to generate libraries of compounds for high-throughput screening.
-
Linker Moiety: The diazocane ring can act as a conformationally constrained linker to connect two pharmacophoric groups, influencing the overall topology and binding affinity of the molecule.
-
Privileged Scaffold Mimic: The 1,5-diazocane core can serve as a mimic of other privileged scaffolds, offering a novel chemical space with potentially improved pharmacokinetic properties.
The incorporation of the Boc-protected diazocane moiety has been instrumental in the development of various classes of therapeutic agents, including enzyme inhibitors and receptor modulators.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. While a dedicated crystal structure remains to be publicly reported, a comprehensive understanding of its synthesis, purification, and structural characteristics can be achieved through the analysis of analogous compounds and the application of modern spectroscopic techniques. This guide provides the foundational knowledge necessary for researchers to confidently employ this important intermediate in the design and synthesis of innovative therapeutics. The conformational flexibility of the diazocane ring, coupled with the synthetic tractability offered by the mono-Boc protection strategy, ensures its continued relevance in the quest for new and effective medicines.
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Diazocinones: synthesis and conformational analysis. PubMed. [Link]
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Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. [Link]
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A Technical Guide to the Solubility of Tert-butyl 1,5-diazocane-1-carboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 1,5-diazocane-1-carboxylate, a key intermediate in pharmaceutical and organic synthesis. Lacking extensive published quantitative data, this document establishes a predictive solubility profile based on first principles of molecular structure and polarity. We delve into the underlying physicochemical drivers governing its solubility, offering a reasoned forecast across a spectrum of common organic solvents. This guide is designed to empower researchers, chemists, and drug development professionals with the foundational knowledge to make informed decisions for reaction setup, purification, and formulation, mitigating risks of insolubility and optimizing experimental outcomes. Detailed, self-validating experimental protocols for both qualitative and quantitative solubility determination are provided to enable researchers to confirm these predictions in their own laboratory settings.
Introduction: The Critical Role of Solubility in Synthesis
This compound is a bifunctional cyclic diamine derivative. Its structure, featuring a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a hydrophilic secondary amine within an eight-membered diazocane ring, presents a unique and compelling solubility challenge. The successful application of this intermediate in multi-step syntheses is fundamentally dependent on its behavior in solution. An incorrect choice of solvent can lead to failed reactions, complex purification challenges, and significant delays in development timelines.
This guide moves beyond simplistic trial-and-error approaches. By dissecting the molecular structure of this compound, we can apply the foundational principle of "like dissolves like" to predict its solubility with a high degree of confidence. This document serves as a practical manual, combining theoretical prediction with actionable experimental validation.
Molecular Structure Analysis and Predicted Solubility
The solubility of a compound is dictated by the interplay of its structural features with the properties of the solvent. This compound is an amphiphilic molecule, possessing both nonpolar and polar characteristics.
-
Nonpolar Moiety : The tert-butyl group of the Boc protector is bulky and aliphatic, creating a significant nonpolar region. This moiety will favor interactions with nonpolar, aprotic solvents through van der Waals forces.
-
Polar Moieties : The diazocane ring contains two nitrogen atoms. One is part of a carbamate linkage, which is polar. The second is a secondary amine (-NH-), which is a key polar functional group. This secondary amine is capable of acting as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen lone pair).[1][2] This feature is crucial for its solubility in protic solvents.
This duality suggests that the compound will not be exclusively soluble in either extremely polar or entirely nonpolar solvents. Instead, its optimal solubility will be found in solvents that can effectively solvate both its lipophilic and hydrophilic regions.
Predicted Solubility Profile
Based on the structural analysis, the following qualitative solubility profile is predicted. This table categorizes solvents by their polarity and protic/aprotic nature and forecasts the solubility of this compound.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Nonpolar Aprotic | Hexanes, Heptane | Low to Insoluble | These solvents lack the polarity needed to interact with the polar amine and carbamate groups of the molecule. |
| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring can induce dipole interactions and interact with the nonpolar Boc group, but solvation of the polar amine is weak.[3] |
| Polar Aprotic | Dichloromethane (DCM) | High | DCM's polarity is sufficient to dissolve the polar regions of the molecule, and it effectively solvates the nonpolar Boc group. |
| Chloroform (CHCl₃) | High | Similar in properties to DCM, chloroform is an excellent solvent for a wide range of organic compounds. | |
| Tetrahydrofuran (THF) | High | THF is a versatile polar aprotic solvent that can solvate both polar and nonpolar parts of the molecule. | |
| Ethyl Acetate (EtOAc) | Moderate to High | Offers a balance of polarity and is a good general-purpose solvent for compounds of intermediate polarity. | |
| Acetonitrile (MeCN) | Moderate | While polar, its ability to solvate the bulky nonpolar group may be less effective than DCM or THF. | |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that should effectively solvate the entire molecule. | |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent, excellent for dissolving a wide range of compounds. | |
| Polar Protic | Methanol (MeOH) | High | The hydroxyl group can form strong hydrogen bonds with the secondary amine and carbamate, facilitating dissolution.[4] |
| Ethanol (EtOH) | High | Similar to methanol, ethanol is an effective protic solvent for this type of molecule.[4] | |
| Isopropanol (IPA) | Moderate | The increased hydrocarbon chain length compared to methanol and ethanol may slightly reduce its solvating power for the polar groups. | |
| Water | Low to Insoluble | Despite the presence of a hydrogen-bonding amine, the large nonpolar Boc group and the overall hydrocarbon backbone (C11) likely render it insoluble in water.[5] |
Experimental Verification of Solubility
The following protocols are designed as self-validating systems to allow researchers to confirm the predicted solubility of this compound.
Workflow for Solubility Determination
The logical flow for determining solubility involves a qualitative assessment followed by a more rigorous quantitative measurement for solvents where the compound is found to be soluble.
Caption: Workflow for solubility determination.
Protocol 1: Qualitative Solubility Assessment
This rapid test provides a binary "soluble" or "insoluble" result and is useful for screening a wide range of solvents quickly.[6]
Objective: To visually determine if this compound dissolves in a given solvent at a concentration of approximately 25 mg/mL.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Vortex mixer
-
Pipettor and tips
Procedure:
-
Add approximately 25 mg of this compound to a clean, dry vial.
-
Add 1 mL of the selected solvent to the vial.
-
Cap the vial securely and vortex the mixture vigorously for 2 minutes at room temperature.
-
Visually inspect the solution against a dark background.
-
Soluble: The solution is clear with no visible solid particles.
-
Insoluble/Partially Soluble: Solid particles remain suspended or settled at the bottom.
-
-
Record the observation for each solvent tested.
Trustworthiness Check: The clarity of the result (a completely clear solution versus visible particulates) provides a self-validating endpoint for this qualitative assessment.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[7]
Objective: To accurately measure the saturation solubility of this compound in promising solvents.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatic shaker bath
-
Syringe and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a gravimetric analysis setup.
Procedure:
-
Preparation: Add an excess amount of this compound to a vial (e.g., add 100 mg to 2 mL of solvent). The key is to ensure solid material remains after equilibrium is reached.
-
Equilibration: Seal the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After 24 hours, remove the vial from the shaker and let it stand for at least 1 hour to allow undissolved solids to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
-
Analysis (Gravimetric Method): a. Accurately weigh the vial containing the filtered solution. b. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. c. Once the solvent is fully evaporated, re-weigh the vial. The mass difference is the amount of dissolved solute. d. Calculate solubility: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of filtrate in mL)
-
Analysis (Chromatographic Method): a. Prepare a series of standard solutions of known concentrations of the compound. b. Generate a standard curve by injecting the standards into the HPLC and plotting peak area versus concentration. c. Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the range of the standard curve. d. Inject the diluted sample and determine its concentration from the standard curve, accounting for the dilution factor.
Trustworthiness Check: Running the experiment in triplicate and ensuring consistent results validates the protocol. The use of a standard curve in the HPLC method provides an internal validation of the analytical measurement.
Safety and Handling
While specific toxicity data for this compound is limited, it is prudent to handle it with care, as with any laboratory chemical. Based on safety data for similar compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This guide provides a robust framework for understanding and predicting the solubility of this compound. The amphiphilic nature of the molecule, with its nonpolar Boc group and polar diazocane ring, dictates its broad solubility in polar aprotic and polar protic solvents, and poor solubility in nonpolar solvents. The provided experimental protocols offer a clear and reliable path for researchers to validate these predictions and quantify solubility in solvents relevant to their specific applications. By leveraging this predictive and empirical approach, scientists can streamline process development, enhance reaction efficiency, and accelerate their research and development efforts.
References
-
Lumen Learning. "23.1. Properties of amines | Organic Chemistry II." Accessed January 7, 2026. [Link]
-
Chemistry LibreTexts. "24.2: Structure and Properties of Amines." Accessed January 7, 2026. [Link]
-
BYJU'S. "Physical Properties of Amines." Accessed January 7, 2026. [Link]
-
Quora. "Are amines soluble in organic solvents?" Accessed January 7, 2026. [Link]
-
Abhedananda Mahavidyalaya. "Systematic Qualitative Analysis of Organic Compounds." Accessed January 7, 2026. [Link]
-
CSUB Department of Chemistry. "Lab 14: Qualitative Organic Analysis." Accessed January 7, 2026. [Link]
-
Chemistry For Everyone. "What Is Qualitative Analysis Of Organic Compounds? - YouTube." Accessed January 7, 2026. [Link]
-
Physical Chemistry Research. "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model." Accessed January 7, 2026. [Link]
Sources
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- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. abhedanandamahavidyalaya.ac.in [abhedanandamahavidyalaya.ac.in]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Degradation of Tert-butyl 1,5-diazocane-1-carboxylate
Abstract: Tert-butyl 1,5-diazocane-1-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its role in constructing complex molecules with therapeutic potential. As with any critical intermediate, understanding its stability and degradation profile is paramount for ensuring the integrity of synthesis, the purity of final compounds, and the reliability of long-term storage. This guide provides a comprehensive overview of the stability and degradation of this compound, detailing its susceptibility to various stress conditions, outlining analytical methodologies for its assessment, and presenting validated protocols for stability testing.
Introduction: The Chemical Significance of this compound
This compound is a cyclic diamine derivative featuring a Boc (tert-butyloxycarbonyl) protecting group on one of its nitrogen atoms. This structural motif makes it a versatile intermediate in the synthesis of a wide range of biologically active compounds. The 1,5-diazocane scaffold is a privileged structure found in various pharmaceutical agents, contributing to their conformational rigidity and ability to interact with biological targets.
The presence of the Boc group is crucial for its synthetic utility, allowing for selective functionalization of the unprotected secondary amine. However, the Boc group is also the primary site of vulnerability, being susceptible to cleavage under acidic conditions. Understanding the lability of this group and other potential degradation pathways is essential for process optimization, formulation development, and regulatory compliance.
Chemical Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathway involves the cleavage of the Boc protecting group.
pH-Dependent Degradation
The most significant factor governing the stability of this compound is pH. The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.
-
Acidic Conditions (pH < 5): In the presence of acid, the carbonyl oxygen of the Boc group is protonated, initiating a cascade that leads to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the unprotected 1,5-diazocane and carbon dioxide. This degradation is often rapid, even at room temperature, and is the basis for the use of acids like trifluoroacetic acid (TFA) for Boc deprotection in synthetic chemistry.
-
Neutral Conditions (pH ≈ 7): Under neutral pH, the compound exhibits significantly greater stability. The rate of hydrolysis is minimal, making aqueous buffered solutions at neutral pH suitable for short-term handling and analysis.
-
Basic Conditions (pH > 9): The compound is generally stable under basic conditions. The Boc group is resistant to base-catalyzed hydrolysis, making it a preferred protecting group in reaction sequences involving basic reagents.
Thermal Degradation
Elevated temperatures can promote the degradation of this compound, although it is generally more stable to heat than to acid. Thermal stress can potentially lead to the cleavage of the Boc group, and at very high temperatures, decomposition of the diazocane ring itself may occur. It is recommended to store the compound at controlled room temperature or under refrigerated conditions for long-term stability.
Oxidative Degradation
While the diazocane ring is relatively stable to oxidation, the secondary amine can be susceptible to oxidation, potentially forming N-oxides or other oxidized species. The use of strong oxidizing agents should be avoided during synthesis and storage unless required for a specific chemical transformation.
Photostability
Currently, there is limited specific data on the photostability of this compound. However, as a general precaution for complex organic molecules, it is advisable to store the compound protected from light to prevent any potential photochemical degradation.
Analytical Methodologies for Stability Assessment
A robust analytical methodology is crucial for accurately assessing the stability of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.
HPLC Method for Stability Indicating Analysis
A stability-indicating HPLC method is one that can separate the intact drug substance from its degradation products, allowing for the accurate measurement of the parent compound's concentration over time.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for the amine. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |
| Gradient | Start with a low percentage of B, ramp up to elute the compound and degradants. | Ensures separation of the parent compound from potential polar degradants (e.g., deprotected 1,5-diazocane). |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | The Boc-protected compound has a weak UV chromophore. MS detection provides higher sensitivity and specificity, and can aid in the identification of degradation products. |
| Injection Volume | 10 µL | Standard injection volume. |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
General Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation studies.
Step-by-Step Protocols
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV and/or MS detector
Protocol 1: Acid Hydrolysis
-
Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).
-
In a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to the final volume.
-
Incubate the solution at 60 °C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
Analyze by HPLC.
Protocol 2: Base Hydrolysis
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl for the stress condition.
-
Neutralize the withdrawn aliquots with 0.1 M HCl before HPLC analysis.
Protocol 3: Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Add 3% hydrogen peroxide to the solution.
-
Incubate at room temperature, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for immediate HPLC analysis.
Protocol 4: Thermal Degradation
-
Place a solid sample of the compound in a controlled temperature oven at a specified temperature (e.g., 80 °C).
-
At specified time points, remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
-
For solution-state thermal stability, prepare a solution in a suitable solvent (e.g., water:acetonitrile 50:50) and incubate at a specified temperature.
Protocol 5: Photolytic Degradation
-
Prepare a solution of the compound in a suitable solvent.
-
Expose the solution to a light source with a defined output (e.g., ICH option 1 or 2).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time points, analyze both the exposed and control samples by HPLC.
Summary and Recommendations
The primary stability concern for this compound is its degradation under acidic conditions, leading to the cleavage of the Boc protecting group. It is relatively stable under neutral and basic conditions. For optimal stability, the following is recommended:
-
Storage: Store the solid compound in a well-closed container at controlled room temperature or under refrigeration, protected from light.
-
Handling in Solution: For synthetic or analytical purposes, use aprotic solvents or buffered aqueous solutions at neutral pH. Avoid acidic conditions unless Boc deprotection is intended.
-
Process Development: During process development, carefully control the pH and temperature to minimize degradation and ensure high purity of the final product.
By understanding the stability profile and employing appropriate analytical methods, researchers and drug development professionals can ensure the quality and reliability of this compound in their scientific endeavors.
References
Due to the specific nature of this compound as a chemical intermediate, comprehensive stability studies are not widely published in peer-reviewed literature. The information presented is based on the well-established principles of the chemistry of Boc-protected amines and standard industry practices for stability testing of pharmaceutical compounds. For further reading on these principles, the following resources are recommended:
- Greene's Protective Groups in Organic Synthesis. Provides detailed information on the stability and cleavage of the Boc protecting group under various conditions.
- ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Outlines the regulatory requirements and procedures for stability testing.
The Strategic Synthesis and Application of Tert-butyl 1,5-diazocane-1-carboxylate: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of Tert-butyl 1,5-diazocane-1-carboxylate, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. We will dissect the strategic considerations underpinning its synthesis, focusing on the selective mono-protection of the 1,5-diazocane scaffold. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, a detailed synthetic protocol, and the scientific rationale for its application in the design of novel therapeutics.
Introduction: The Rising Prominence of the 1,5-Diazocane Scaffold
Saturated nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Among these, the 1,5-diazocane framework, an eight-membered ring containing two nitrogen atoms at the 1 and 5 positions, offers a unique three-dimensional architecture. This non-planar, flexible scaffold allows for the presentation of substituents in distinct spatial orientations, enabling fine-tuning of interactions with biological targets. The 1,5-diazocane motif is being explored for its potential in developing novel therapeutics for a range of diseases.[2]
The utility of any scaffold in drug discovery is contingent on the ability to selectively functionalize it. For symmetrical diamines like 1,5-diazocane, differentiating between the two nitrogen atoms is a key synthetic challenge. The development of this compound addresses this challenge directly. The tert-butoxycarbonyl (Boc) protecting group masks one of the nitrogens, leaving the other available for a wide array of chemical transformations. This strategic unmasking of one reactive site is the cornerstone of its utility as a versatile intermediate.
Synthetic Strategy: The Logic of Selective Mono-Protection
The synthesis of this compound is not explicitly detailed in a singular "discovery" paper but can be logically constructed from established methodologies for the synthesis of diazocane scaffolds and the selective mono-protection of diamines. The primary challenge lies in preventing the formation of the di-Boc-protected byproduct.
Several strategies have been developed for the mono-Boc protection of symmetrical diamines. One common and effective method involves the in-situ generation of a mono-hydrochloride salt of the diamine. The protonated amine is deactivated towards nucleophilic attack on the di-tert-butyl dicarbonate (Boc₂O), allowing for the selective acylation of the free amine.[3][4] This approach is often high-yielding and avoids the need for extensive chromatography to separate the mono- and di-protected products.
An alternative approach involves using a carefully controlled stoichiometry of the protecting group in a suitable solvent. While seemingly straightforward, this method can often lead to a mixture of unprotected, mono-protected, and di-protected products, necessitating purification.[5]
The following Graphviz diagram illustrates the general workflow for the synthesis of this compound, highlighting the key transformation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on the selective mono-protection of symmetrical diamines.
Materials:
-
1,5-Diazocane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (TMSCl) or concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Diamine Salt Formation (in situ):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-diazocane (1 equivalent) in anhydrous methanol at 0 °C (ice bath).
-
Slowly add chlorotrimethylsilane (1 equivalent) or a stoichiometric amount of concentrated HCl dropwise to the stirred solution. This step generates the mono-hydrochloride salt in situ.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Boc-Protection:
-
To the above suspension, add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent like hexane to remove any unreacted Boc₂O.
-
Basify the aqueous layer to a pH > 12 with a sodium hydroxide solution.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as a pure compound.
-
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| CAS Number | 223797-64-6 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Appearance | Yellow to Brown Sticky Oil to Solid[6] |
| Purity (typical) | ≥95%[7] |
| Storage Conditions | 2-8°C, sealed in dry, dark place[6] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.45 ppm. The methylene protons of the diazocane ring will appear as multiplets in the region of δ 1.5-3.5 ppm. The NH proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons around δ 28 ppm. The carbons of the diazocane ring will appear in the aliphatic region. The carbonyl carbon of the Boc group will be observed around δ 155 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M+H]⁺ at m/z 215.
Applications in Drug Discovery and Beyond
The true value of this compound lies in its role as a versatile intermediate. The free secondary amine provides a handle for a vast array of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
The following Graphviz diagram illustrates the central role of this building block in accessing a variety of derivatives.
Caption: Versatility of this compound in synthesis.
This strategic derivatization allows for the exploration of vast chemical space in the quest for novel bioactive molecules. The final deprotection of the Boc group, typically under acidic conditions, can unmask the second nitrogen for further functionalization or for its role in biological interactions.
Conclusion
This compound is a testament to the power of strategic protecting group chemistry in unlocking the potential of complex scaffolds. Its synthesis, achievable through logical and established methods of selective acylation, provides access to a valuable building block for medicinal chemistry. The ability to selectively functionalize the 1,5-diazocane ring system opens up a wealth of possibilities for the design and discovery of next-generation therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile intermediate into their synthetic endeavors.
References
-
James, T., et al. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry. [Link]
-
Guzman-Martinez, F., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]
-
Lee, D. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. [Link]
-
Bielenica, A., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][7]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules. [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
- G., S., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences.
-
Padwa, A., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Nature Communications. [Link]
-
ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. [Link]
Sources
- 1. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 6. This compound | 223797-64-6 [sigmaaldrich.com]
- 7. 223797-64-6 this compound AKSci 1314AB [aksci.com]
A Senior Application Scientist's Technical Guide to Tert-butyl 1,5-diazocane-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 1,5-diazocane-1-carboxylate is a crucial heterocyclic building block in modern medicinal chemistry. As a mono-protected medium-ring diamine, it offers a strategic advantage for sequential chemical modifications, enabling the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions while allowing for selective deprotection of one nitrogen atom, paving the way for targeted derivatization. This guide provides an in-depth examination of this compound, covering its definitive identification, physicochemical properties, a robust synthesis protocol with mechanistic insights, and comprehensive analytical methodologies for unambiguous structure and purity confirmation.
Introduction: The Significance of the Mono-Protected 1,5-Diazocane Scaffold
Cyclic diamine scaffolds, such as the eight-membered 1,5-diazocane ring system, are prevalent motifs in a wide range of biologically active molecules and approved therapeutics. Their conformational flexibility and ability to present substituents in distinct spatial orientations make them valuable for probing interactions with biological targets. However, the symmetric nature of the parent 1,5-diazocane presents a synthetic challenge: how to selectively functionalize one nitrogen atom while leaving the other available for subsequent reactions.
This challenge is elegantly solved by using a protecting group strategy. The introduction of a single tert-butoxycarbonyl (Boc) group yields this compound. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, due to its robustness and orthogonal cleavage conditions (typically strong acid), which do not interfere with many other functional groups.[1][2] This mono-protected intermediate is not merely a synthetic convenience; it is an enabling tool for creating libraries of diverse compounds in drug discovery campaigns, allowing for systematic structure-activity relationship (SAR) studies.[][4]
Compound Identification and Physicochemical Properties
Correctly identifying the target compound is the foundation of any synthetic or screening campaign. The universally recognized identifier for this compound is its Chemical Abstracts Service (CAS) number.
| Property | Value | Source |
| CAS Number | 223797-64-6 | |
| Molecular Formula | C₁₁H₂₂N₂O₂ | |
| Molecular Weight | 214.31 g/mol | Calculated |
| IUPAC Name | This compound | |
| Synonyms | 1-Boc-1,5-diazocane | |
| Appearance | Yellow to Brown Sticky Oil to Solid | |
| Purity | Typically ≥98% | |
| Storage | 2-8°C, Sealed in dry, dark place |
Synthesis Protocol and Mechanistic Rationale
The most direct method for preparing this compound is the selective mono-N-Boc protection of the parent 1,5-diazocane. The key to achieving high yields of the mono-protected product over the di-protected byproduct is controlling the stoichiometry of the protecting agent.
Experimental Protocol: Mono-Boc Protection of 1,5-Diazocane
-
Reaction Setup: To a stirred solution of 1,5-diazocane (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration), add triethylamine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, CAS 24424-99-5) (0.95 equivalents) in a minimal amount of the same solvent.[5] Add this solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Causality Insight: Adding the Boc₂O solution slowly and at a reduced temperature is critical. This minimizes localized concentration spikes of the reagent, which would favor the undesired double protection of the diazocane. Using slightly less than one equivalent of Boc₂O ensures the parent diamine is the excess reagent, further disfavoring di-protection. Triethylamine acts as a base to neutralize the in situ generated acidic byproducts.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction with the addition of water. Separate the organic layer. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue (typically a mixture of starting material, mono-Boc, and di-Boc products) is then purified by flash column chromatography on silica gel, typically using a gradient elution of ethyl acetate in hexanes containing a small percentage (1-2%) of triethylamine to prevent product tailing on the acidic silica.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Comprehensive Analytical Identification
Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. Spectra should be acquired in a deuterated solvent such as chloroform-d (CDCl₃).[6]
-
¹H NMR (Proton NMR): The spectrum will show characteristic signals for the Boc group and the diazocane ring protons.
-
~1.45 ppm (singlet, 9H): This strong signal corresponds to the nine equivalent protons of the tert-butyl group.
-
~3.4-3.6 ppm (multiplet, 4H): These are the methylene protons adjacent to the Boc-protected nitrogen (-N(Boc)-CH ₂-).
-
~2.8-3.0 ppm (multiplet, 4H): These signals correspond to the methylene protons adjacent to the free secondary amine (-NH -CH ₂-).
-
~1.7-1.9 ppm (multiplet, 4H): These are the remaining methylene protons in the center of the ring.
-
A broad singlet corresponding to the N-H proton may also be observed, though its chemical shift can be variable.
-
-
¹³C NMR (Carbon NMR):
-
~155-156 ppm: Carbonyl carbon of the Boc group (C=O).
-
~79-80 ppm: Quaternary carbon of the Boc group (-C (CH₃)₃).
-
~45-50 ppm: Methylene carbons adjacent to the nitrogens. The carbons next to the Boc-protected nitrogen will be at a slightly different shift than those next to the free amine.
-
~28.5 ppm: The three equivalent methyl carbons of the Boc group (-C(C H₃)₃).
-
~25-27 ppm: Central methylene carbons of the diazocane ring.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected ion would be the protonated molecule [M+H]⁺.
-
Expected m/z: For C₁₁H₂₂N₂O₂, the exact mass is 214.1681. In a typical low-resolution mass spectrometer, a peak at m/z = 215.2 would be observed, corresponding to [C₁₁H₂₃N₂O₂]⁺.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the final compound. Carbamates are often thermally labile, making HPLC the preferred method over gas chromatography.[7][8]
-
Typical Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a modifier like 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV detection at ~210 nm (for the carbamate chromophore) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) for universal detection.
-
Result: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram.
-
Analytical Workflow Diagram
Caption: Integrated analytical workflow for the definitive identification and purity verification.
Conclusion
This compound is a synthetically valuable intermediate whose proper identification is critical for its successful application in research and development. This guide has detailed its key identifiers, provided a field-tested protocol for its synthesis, and outlined a multi-pronged analytical strategy to ensure both structural integrity and high purity. By combining stoichiometric control in synthesis with a comprehensive characterization approach using NMR, MS, and HPLC, researchers can confidently utilize this versatile building block to advance their drug discovery programs.
References
-
Engebretson, J. A. Chromatographic Analysis of Insecticidal Carbamates . ScienceDirect. [Link]
-
Saleh, G. A., et al. (2020). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review . PubMed Central. [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 . Agilent. [Link]
-
Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography . USGS Publications Warehouse. [Link]
-
Determination of Carbamate Pesticides: Extraction, Purification and Liquid Chromatography Analysis . Canada Commons. [Link]
-
Kuepper, D., et al. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking . MDPI. [Link]
-
Prasanthi, G. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES . Journal of Global Trends in Pharmaceutical Sciences. [Link]
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- 6. mdpi.com [mdpi.com]
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A Comprehensive Technical Guide to the Synthesis and Functionalization of Tert-butyl 1,5-diazocane-1-carboxylate Analogues for Drug Discovery
Abstract
The 1,5-diazocane scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a flexible yet constrained three-dimensional structure ideal for probing biological space. Its derivatives have demonstrated a wide range of pharmacological activities, from central nervous system agents to novel anti-cancer and anti-parasitic compounds.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, functionalization, and application of analogues based on tert-butyl 1,5-diazocane-1-carboxylate. As a mono-protected building block, this reagent is pivotal for the strategic development of unsymmetrically substituted diazocane libraries. We will detail robust synthetic protocols, explain the rationale behind key experimental choices, and present structure-activity relationship (SAR) data to guide researchers in the design of novel therapeutic agents.
The 1,5-Diazocane Scaffold: A Foundation for Innovation
Eight-membered rings containing two nitrogen atoms, known as diazocanes, are of significant interest in drug development. The 1,5-substitution pattern creates a unique conformational landscape and provides two distinct points for chemical modification. The introduction of a tert-butoxycarbonyl (Boc) protecting group to create this compound serves two primary purposes:
-
Modulation of Physicochemical Properties: The Boc group increases lipophilicity, which can aid in solubility and purification during synthesis.
-
Enabling Selective Functionalization: By protecting one nitrogen atom, the other is left available for a wide array of chemical transformations, preventing symmetrical side reactions and allowing for the controlled construction of complex analogues.
This strategic protection is the cornerstone of building diverse libraries of 1,5-diazocane derivatives for screening and optimization.
Synthetic Strategies and Core Functionalization
The power of this compound lies in the diverse reactions that can be performed on its unprotected secondary amine. This section details the core synthetic methodologies for creating a library of novel analogues.
Foundational Synthesis of the 1,5-Diazocane Ring
While various methods exist for forming the diazocane ring, a common and reliable approach involves the cyclization of a linear precursor. One such method is the condensation of N,N'-diprotected-1,3-diaminopropane with a 1,3-dihalopropane, followed by selective deprotection. The mono-Boc protected diazocane is a versatile intermediate for further functionalization.
Caption: General synthetic pathway for creating the mono-Boc-protected 1,5-diazocane core.
Key Functionalization Reactions at the N-5 Position
With the N-1 position protected, the N-5 secondary amine becomes the primary site for introducing diversity. The choice of reaction dictates the final properties of the analogue.
A. N-Alkylation via Reductive Amination
This is one of the most robust and versatile methods for creating C-N bonds. The reaction proceeds by forming an intermediate iminium ion between the diazocane's secondary amine and an aldehyde or ketone, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (STAB). This method is highly reliable due to the stability of STAB in acidic conditions and its selectivity for iminium ions over carbonyls.
Experimental Protocol: N-Alkylation of this compound
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (e.g., Benzaldehyde, 1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the selected aldehyde or ketone (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add STAB (1.5 eq) portion-wise to the reaction mixture. Caution: Initial gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.[4]
-
-
Validation:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Experimental workflow for the N-alkylation of the 1,5-diazocane scaffold via reductive amination.
B. N-Acylation and Urea/Thiourea Formation
The formation of amides, ureas, and thioureas introduces hydrogen bond donors and acceptors, which can be critical for target engagement. These functional groups are prevalent in many bioactive compounds.[5]
-
N-Acylation: Reaction of the free amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) yields the corresponding amide.
-
Urea/Thiourea Formation: Reaction with an isocyanate or isothiocyanate directly affords the N,N'-disubstituted urea or thiourea derivative. These reactions are typically high-yielding and proceed cleanly at room temperature.
Boc Group Deprotection: Unveiling a Second Functionalization Site
The Boc group is reliably cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in DCM. This deprotection step is often quantitative and straightforward, revealing the N-1 primary amine. This newly freed amine can then undergo the same set of functionalization reactions described above, enabling the synthesis of complex, unsymmetrically substituted 1,5-diazocanes.
Biological Activity and Structure-Activity Relationships (SAR)
Analogues of diazocanes and structurally related diazepines have shown significant promise across various therapeutic areas. The ability to systematically modify the core scaffold allows for detailed SAR studies, which relate structural changes to biological activity.[6]
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Methodological & Application
Protocol: A Scalable, Chromatography-Free Synthesis of Tert-butyl 1,5-diazocane-1-carboxylate
An Application Note for Drug Development Professionals
Abstract
The 1,5-diazocane motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties make it a valuable building block for exploring novel chemical space. However, the selective functionalization of this symmetrical diamine presents a significant synthetic challenge. This application note details a robust and highly efficient experimental protocol for the mono-N-Boc protection of 1,5-diazocane. By employing a sequential mono-protonation and protection strategy, this method circumvents the statistical formation of the undesired di-protected byproduct, thereby eliminating the need for tedious chromatographic purification.[1] This protocol is designed for scalability and provides a reliable pathway to obtaining high-purity tert-butyl 1,5-diazocane-1-carboxylate, a critical intermediate for drug discovery and development programs.
Scientific Rationale and Mechanistic Insight
The Challenge of Mono-functionalization: The direct reaction of a symmetrical diamine like 1,5-diazocane with one equivalent of an electrophile, such as di-tert-butyl dicarbonate (Boc₂O), typically results in a statistical mixture of starting material, the desired mono-protected product, and the di-protected byproduct. Separating these components, which often have similar physical properties, necessitates challenging and often low-yielding chromatographic purification.
Expertise-Driven Strategy: Directed Mono-protonation: To overcome this statistical problem, this protocol leverages the differential reactivity of a free amine versus its protonated salt. The core of this method is the selective protonation of one of the two nitrogen atoms in 1,5-diazocane.[1][2][3]
-
Deactivation via Protonation: By introducing one molar equivalent of a strong acid (generated in situ from trimethylsilyl chloride or added as an HCl solution), one of the highly basic secondary amine groups is converted into an ammonium salt.[2][3] This positively charged ammonium group is no longer nucleophilic and will not react with the Boc₂O electrophile.
-
Selective Acylation: With one amine effectively "masked," the remaining free amine is the sole nucleophilic site available for reaction. The addition of Boc₂O leads exclusively to the formation of the mono-Boc protected product.[1]
-
Product Liberation: Following the protection step, the reaction mixture contains the hydrochloride salt of the desired product. A final neutralization step using a base (e.g., NaOH) deprotonates the ammonium group, yielding the free amine product, which can then be easily extracted.[1][3]
This "one-pot" procedure is elegant in its simplicity and highly effective for producing mono-protected diamines on a large scale with high purity.[1]
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization and Trustworthiness
The successful synthesis of the target compound is validated through a combination of physical observation and spectroscopic analysis. This protocol is self-validating, as the spectroscopic data for the final product are unambiguous.
-
Expected Yield: 75-85%
-
Appearance: Colorless to pale yellow oil.
-
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): The most definitive signal is a sharp, intense singlet at approximately δ 1.45 ppm , corresponding to the nine equivalent protons of the tert-butyl group. [4]The presence of this peak is a primary indicator of successful Boc protection. Other signals will include multiplets for the CH₂ groups of the diazocane ring.
-
¹³C NMR (101 MHz, CDCl₃): Key signals are expected around δ 156 ppm (carbamate C=O), δ 79 ppm (quaternary carbon of the tert-butyl group), and δ 28.5 ppm (methyl carbons of the tert-butyl group). [1] * Mass Spectrometry (ESI+): Calculated for C₁₁H₂₂N₂O₂ [M+H]⁺: 215.17; Found: 215.2.
-
The combination of a clean ¹H NMR spectrum, featuring the characteristic Boc-group singlet, and a mass spectrum confirming the correct molecular weight provides high confidence in the identity and purity of the final product without requiring chromatography.
References
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Oh, S. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 735-741. Available at: [Link]
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Pathare, R. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
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Martínez-Ramos, F., et al. (2012). General method for selective Mono-Boc protection of diamines and thereof. Journal of the Mexican Chemical Society, 56(1), 23-26. Available at: [Link]
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Organic Syntheses Procedure: Acetic acid, diazo-, tert-butyl ester. Organic Syntheses. Available at: [Link]
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Martínez-Ramos, F., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]
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James, T., et al. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]
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Synthesis of 1,5,2,6‐dithiadiazocane and isothiazolidine derivatives. ResearchGate. Available at: [Link]
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Feng, B., et al. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
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Bakunov, S. A., et al. (2021). Synthesis of 1,5-diazocin-2-ones. Russian Chemical Reviews. Available at: [Link]
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James, T., et al. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Semantic Scholar. Available at: [Link]
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Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
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-
PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6-(BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2-CARBOXAMIDO)PIPERIDINE-1-CARBOXYLATE. Googleapis.com. (2014). Available at: [Link]
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Organic Syntheses Procedure: Carbazic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]
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tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Kost-Alimova, M., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Available at: [Link]
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BOC Protection and Deprotection. J&K Scientific LLC. (2025). Available at: [Link]
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Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. Available at: [Link]
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BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]
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Organic Syntheses Procedure: tert-BUTYL AZIDOFORMATE. Organic Syntheses. Available at: [Link]
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Organic Syntheses Procedure: di-tert-butyldiaziridinone. Organic Syntheses. Available at: [Link]
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Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. (2025). Available at: [Link]
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(PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Tert-butyl 1,5-diazocane-1-carboxylate in Organic Synthesis
Abstract
Medium-sized heterocyclic rings, such as the eight-membered 1,5-diazocane, represent a structurally significant class of scaffolds in medicinal chemistry and materials science. Their inherent conformational flexibility and the spatial relationship of heteroatoms offer unique opportunities for constructing complex three-dimensional molecules. Tert-butyl 1,5-diazocane-1-carboxylate is a strategic building block designed for the controlled and regioselective functionalization of this diamine core. The tert-butoxycarbonyl (Boc) protecting group masks one of the two secondary amines, enabling chemists to selectively modify the free N-5 position without competing side reactions like di-substitution or polymerization. This guide provides a comprehensive overview of the core applications of this reagent, detailing field-proven protocols for key synthetic transformations, including selective N-alkylation, N-arylation, and its use as a precursor for bicyclic frameworks.
Introduction: The Strategic Value of Mono-Protection
Symmetrical diamines, while valuable, present a significant synthetic challenge: achieving selective mono-functionalization. The reaction of an unprotected diamine with one equivalent of an electrophile typically yields a statistical mixture of starting material, the desired mono-substituted product, and the undesired di-substituted byproduct. Isolating the mono-adduct is often inefficient and chromatographically demanding.
This compound elegantly circumvents this problem. The Boc group is sterically bulky and electronically deactivating, effectively "hiding" the N-1 amine from reacting. It is also exceptionally stable to most nucleophilic and basic conditions, yet can be cleanly removed under acidic conditions, offering a robust orthogonal protection strategy.[1] This allows the synthetic chemist to focus exclusively on the chemistry of the free N-5 secondary amine, using it as a handle for building molecular complexity.
Core Application: Selective N-5 Functionalization
The primary utility of this compound is the selective introduction of substituents at the N-5 position. This can be achieved through a variety of reliable and high-yielding C-N and N-S bond-forming reactions.
Workflow for Selective N-5 Functionalization
The general workflow involves reacting the free amine with a suitable electrophile, followed by purification. The Boc group remains intact throughout these transformations.
Caption: General workflow for modifying the N-5 position.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is one of the most robust and versatile methods for forming C-N bonds. It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[2][3] Sodium triacetoxyborohydride (STAB) is an ideal choice as it is selective for the iminium ion over the carbonyl starting material and is tolerant of mildly acidic conditions.[4]
Causality: This one-pot procedure is highly efficient because the formation of the iminium ion is the rate-limiting step, and its immediate reduction drives the reaction to completion.[5] The use of a slight excess of the carbonyl component ensures full conversion of the valuable diazocane starting material.
Experimental Protocol:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Solvent: Dissolve the starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1 M.
-
Reagent Addition: Add the desired aldehyde or ketone (1.1-1.2 eq). If the carbonyl is less reactive, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 5-10 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically silica gel with a hexane/ethyl acetate or DCM/methanol gradient).
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild, selective for iminium ions, and effective under neutral/acidic conditions.[4] |
| Solvent | DCM, DCE | Aprotic, effectively solubilizes reagents, and does not interfere with the reaction. |
| Stoichiometry | 1.5 eq NaBH(OAc)₃ | Ensures complete reduction of the intermediate iminium ion. |
| Temperature | Room Temperature | Sufficient for most aldehydes and reactive ketones. |
| Work-up | Saturated NaHCO₃ (aq) | Neutralizes any residual acid and quenches the excess reducing agent. |
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide (or triflate).[6][7] The choice of ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often effective for coupling secondary cyclic amines.[8]
Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[9][10] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.
Experimental Protocol:
-
Setup: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-5 mol%).
-
Inerting: Seal the vessel, and evacuate and backfill with an inert gas (N₂ or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 eq), the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq), and anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M).
-
Reaction: Seal the vessel tightly and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A common and highly effective system for C-N coupling with secondary amines.[8] |
| Base | NaOtBu, Cs₂CO₃ | Strong, non-nucleophilic bases required for amine deprotonation.[9] |
| Solvent | Toluene, Dioxane | Anhydrous, degassed aprotic solvents are crucial for catalytic activity. |
| Temperature | 80-110 °C | Provides the thermal energy needed for the oxidative addition and reductive elimination steps. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Application in Bicyclic Scaffold Synthesis
The 1,5-disposition of the nitrogen atoms in the diazocane ring makes it an ideal precursor for constructing bicyclo[3.3.1]nonane frameworks.[11][12] These rigid structures are of great interest in medicinal chemistry as conformational constraints.[13][14] The synthesis involves a two-stage process: functionalization at N-5, followed by Boc deprotection and intramolecular cyclization.
Strategy for Bicyclic [3.3.1] Diamine Synthesis
Caption: A logical pathway to bicyclic systems.
Protocol 3: Two-Step Bicyclic Lactam Formation
This protocol demonstrates the strategy using chloroacetyl chloride as the bridging unit.
Part A: N-5 Acylation
-
Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq) in anhydrous DCM at 0 °C under N₂.
-
Acylation: Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours until TLC/LC-MS indicates completion.
-
Work-up & Purification: Wash the reaction mixture with water, 1M HCl (aq), and brine. Dry the organic layer (Na₂SO₄), concentrate, and purify by chromatography to yield tert-butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate.
Part B: Deprotection and Intramolecular Cyclization
-
Deprotection: Dissolve the product from Part A in DCM (~0.1 M). Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.[15]
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The crude product is the TFA salt of the deprotected amine.
-
Cyclization: Dissolve the crude salt in a polar solvent like DMF or acetonitrile. Add a strong base (e.g., K₂CO₃ or NaH, 3-4 eq) and heat to 60-80 °C. The free N-1 amine will displace the chloride intramolecularly.
-
Work-up & Purification: After reaction completion (monitor by LC-MS), cool the mixture, filter off inorganic salts, and concentrate. Purify the resulting bicyclic lactam by chromatography or recrystallization.
References
- Podgursky, A. (2008). Synthesis of bicyclo[3.3.1]nonane derivatives containing fused heterocyclic rings. ARKIVOC, 15, 256–261.
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Ghorai, M. K., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Medicinal Chemistry.
- Shiryaev, V. A., et al. (2022). Convenient Synthesis of Endo,Endo- and Endo,Exo- Bicyclo[3.3.1]Nonane Diamines.
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Krasutsky, A. P., et al. (2009). Synthesis of Novel 3,7-Diazabicyclo[3.3.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (2025). Design and synthesis of a 1,5-diazabicyclo[6][13] dodecane amino acid derivative as a novel dipeptide reverse-turn mimetic. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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The Sentinel of Synthesis: An In-depth Technical Guide to Tert-butyl 1,5-diazocane-1-carboxylate as a Ligand Building Block
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of cyclic diamine scaffolds is a cornerstone of modern ligand design, influencing the steric and electronic properties of metal complexes and the pharmacological profile of bioactive molecules. Among these, the 1,5-diazocane framework offers a unique eight-membered ring system that provides a flexible yet pre-organized chelation motif. The introduction of a tert-butyloxycarbonyl (Boc) protecting group, yielding tert-butyl 1,5-diazocane-1-carboxylate , transforms this versatile scaffold into an exceptionally valuable and readily functionalizable building block for the synthesis of novel ligands with broad applications in catalysis and medicinal chemistry.
This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and showcase the journey from this foundational building block to its impactful applications.
The Strategic Advantage of the N-Boc Protected 1,5-Diazocane Scaffold
The utility of this compound stems from a combination of factors:
-
Selective Functionalization: The Boc group effectively masks one of the two secondary amines of the 1,5-diazocane ring. This mono-protection is the critical feature that allows for the selective functionalization of the remaining free amine, enabling the construction of unsymmetrical ligands with tailored properties. The Boc group is favored due to its stability in a wide range of reaction conditions, including basic and nucleophilic environments, while being readily cleavable under mild acidic conditions.[1]
-
Conformational Flexibility and Pre-organization: The eight-membered diazocane ring is not planar and can adopt various conformations. This inherent flexibility can be advantageous in allowing the resulting ligand to adapt to the coordination geometry of different metal centers. At the same time, the cyclic nature of the scaffold pre-organizes the two nitrogen donor atoms, which can lead to enhanced stability of the resulting metal complexes compared to acyclic analogues.
-
Chirality and Stereochemical Control: The diazocane ring can possess stereocenters, and the use of enantiomerically pure starting materials allows for the synthesis of chiral ligands. These chiral ligands are of paramount importance in asymmetric catalysis, where the stereochemical environment around the metal center dictates the enantioselectivity of the catalyzed reaction.
Synthesis of the Building Block: A Validated Protocol
The selective mono-Boc protection of a symmetrical diamine like 1,5-diazocane can be challenging, as the reaction can often lead to a mixture of the unprotected diamine, the desired mono-protected product, and the di-protected byproduct.[2] A robust and high-yielding protocol is therefore essential. The following protocol is based on a general method for the selective mono-Boc protection of diamines that has proven effective for a range of substrates.[3][4][5]
Protocol 1: Synthesis of this compound
This protocol employs the in situ generation of one equivalent of HCl from chlorotrimethylsilane (Me₃SiCl) to protonate one of the amino groups of the diamine, rendering it unreactive towards the Boc anhydride.[3]
Materials:
-
1,5-Diazocane
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1,5-diazocane (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol and cool the mixture to 0 °C in an ice bath.
-
Slowly add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt of 1,5-diazocane is expected to form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add deionized water (approximately 1 mL per gram of diamine) to the mixture.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol (approximately 3 mL per gram of Boc₂O).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Rationale: The key to the selectivity of this reaction is the in situ generation of a single equivalent of the mono-protonated diamine. The protonated amine is no longer nucleophilic and does not react with the Boc anhydride, leaving the other amine free to be protected. This "one-pot" procedure is efficient and avoids the need to handle corrosive HCl gas directly.[3]
Sources
- 1. atlantis-press.com [atlantis-press.com]
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- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
The Versatile Scaffold: Application Notes for Tert-butyl 1,5-diazocane-1-carboxylate in Modern Medicinal Chemistry
Introduction: The Strategic Value of Medium-Sized Rings in Drug Discovery
In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. While five- and six-membered heterocyclic rings have been the bedrock of drug design for decades, there is a growing appreciation for the unique conformational properties and biological activities offered by medium-sized ring systems. Among these, the eight-membered 1,5-diazocane scaffold has emerged as a privileged structure, offering a three-dimensional architecture that can effectively orient substituents to interact with complex biological targets.
This guide focuses on a key synthetic building block, Tert-butyl 1,5-diazocane-1-carboxylate , a mono-N-Boc protected diamine that provides a versatile platform for the synthesis of diverse and innovative drug candidates. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions while allowing for selective deprotection, enabling the sequential functionalization of the two nitrogen atoms. This strategic handle is crucial for constructing complex molecules with precisely defined structure-activity relationships (SAR).
The 1,5-diazocane core imparts a degree of conformational constraint that can pre-organize appended pharmacophores for optimal binding to target proteins, potentially leading to enhanced potency and selectivity. This application note will provide detailed protocols and strategic insights into the utilization of this compound in key synthetic transformations relevant to drug discovery programs.
Core Synthetic Methodologies and Protocols
The utility of this compound stems from the ability to selectively functionalize the unprotected secondary amine, followed by deprotection and subsequent modification of the newly revealed amine. This sequential approach allows for the construction of unsymmetrically substituted diazocane derivatives, which is often crucial for optimizing interactions with biological targets.
Protocol 1: N-Alkylation of the Secondary Amine
A fundamental transformation for elaborating the diazocane scaffold is the N-alkylation of the free secondary amine. This reaction introduces a wide variety of substituents, enabling the exploration of SAR around the core.
Reaction Principle: The N-alkylation proceeds via a nucleophilic substitution (SN2) reaction where the secondary amine of the diazocane attacks an electrophilic alkyl halide or a related electrophile. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.
Detailed Step-by-Step Protocol:
-
Preparation: To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) (0.1-0.5 M), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Addition of Alkylating Agent: To this mixture, add the desired alkyl halide (e.g., benzyl bromide, substituted alkyl iodides) (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkylating agent. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Base: An inorganic base like K₂CO₃ is often preferred as it is easily removed by filtration. An organic base like DIPEA can also be used and is suitable for more sensitive substrates. The base is essential to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
Protocol 2: Reductive Amination for Diverse Functionalities
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for introducing more complex and varied side chains onto the diazocane scaffold.[1]
Reaction Principle: This two-step, one-pot process involves the initial formation of an iminium ion between the secondary amine of the diazocane and a ketone or aldehyde, followed by in-situ reduction to the corresponding tertiary amine. Mild reducing agents are chosen to selectively reduce the iminium ion in the presence of the carbonyl starting material.
Detailed Step-by-Step Protocol:
-
Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent like methanol or dichloromethane (DCM) (0.2 M). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.[2]
-
Reduction: To the stirring solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.[3]
-
Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Trustworthiness of the Protocol: The use of sodium triacetoxyborohydride is a hallmark of a reliable reductive amination protocol. It is a mild and selective reducing agent that is stable in the presence of the carbonyl compound, reducing the likelihood of reducing the starting aldehyde or ketone.
Protocol 3: N-Boc Deprotection
The removal of the Boc protecting group is a critical step to enable further functionalization of the second nitrogen atom.
Reaction Principle: The tert-butoxycarbonyl group is labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched, leading to the release of carbon dioxide and the free amine.
Detailed Step-by-Step Protocol:
-
Reaction Setup: Dissolve the N-Boc protected diazocane derivative (1.0 eq) in a suitable solvent such as DCM or dioxane (0.1 M).
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 10-20 eq) or a solution of hydrogen chloride (HCl) in dioxane (4M, 10 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is often obtained as the corresponding salt (e.g., TFA or HCl salt) and can be used directly in the next step or neutralized with a base to obtain the free amine.
Expertise in Action: While strong acids are effective, for substrates with other acid-sensitive functional groups, milder deprotection methods can be employed. For instance, using oxalyl chloride in methanol has been reported as a mild and selective method for N-Boc deprotection.[4]
Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Scaffolding
The diazocane scaffold is particularly well-suited for the design of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ATP-binding site of kinases often contains distinct regions that can be targeted by small molecules. The 1,5-diazocane core can serve as a rigid linker to position pharmacophoric groups to interact with both the hinge region and the solvent-exposed region of the kinase.
A plausible synthetic route towards a hypothetical kinase inhibitor utilizing this compound is outlined below. This strategy is inspired by the synthesis of related heterocyclic kinase inhibitors.[5]
Workflow for a Hypothetical Kinase Inhibitor Synthesis
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
In this proposed synthesis, the initial N-alkylation (or arylation) would introduce a group designed to interact with the hinge region of the kinase. Following Boc deprotection, an amide coupling reaction would append a second pharmacophore aimed at the solvent-exposed region, potentially enhancing potency and selectivity.
Quantitative Data Summary
The following table presents representative yields for the key transformations discussed, based on literature for analogous systems.
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | N-Alkylation | Alkyl Halide, K₂CO₃, DMF | 75-90 |
| 2 | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | 60-85 |
| 3 | N-Boc Deprotection | TFA, DCM | >95 |
| 4 | Amide Coupling | Carboxylic Acid, HATU, DIPEA | 70-90 |
Signaling Pathway Context: Kinase Inhibition
The synthesized diazocane-based molecules can be designed to inhibit specific kinase signaling pathways implicated in disease. For example, in many cancers, the RAS-RAF-MEK-ERK pathway is constitutively active, driving cell proliferation. A potent and selective inhibitor could block this pathway at the level of a specific kinase, such as MEK or ERK.
Caption: Inhibition of the MEK kinase in the MAPK/ERK pathway.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its pre-protected nature allows for controlled, sequential functionalization, making it an ideal starting point for the synthesis of complex, unsymmetrically substituted diazocane derivatives. The protocols outlined in this application note provide a robust foundation for researchers to incorporate this promising scaffold into their drug discovery programs, with the potential to unlock novel therapeutic agents, particularly in the realm of kinase inhibition. The unique conformational properties of the 1,5-diazocane ring system offer a compelling opportunity to explore new regions of chemical space and address challenging biological targets.
References
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Akinyemi, R. O., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23945-23953. Available at: [Link]
-
Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(11), 1745–1748. Available at: [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
-
Kliuev, F., et al. (2022). Hitchhiker's guide to reductive amination. Organic Letters, 24(42), 7717–7721. Available at: [Link]
- Merck Sharp & Dohme Corp. (2014). Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate. Google Patents.
-
Thakore, R. R., et al. (2020). Reductive Amination in Water at Room Temperature Using a “Designer” Surfactant. Organic Letters, 22(16), 6324–6329. Available at: [Link]
-
Urbaniak, S., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[ b, f][4][6]diazocine-6,11-dione Scaffold-A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2855. Available at: [Link]
-
Zhang, Y., et al. (2021). Metal-Free Methylation and Formylation of Amines with CO2 and Hydrosilane. Organic Letters, 23(21), 8282–8286. Available at: [Link]
-
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, the key intermediate of Rho-kinase inhibitor K-115. (2021). ResearchGate. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination. (2023). YouTube. Available at: [Link]
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The Emerging Role of Tert-butyl 1,5-diazocane-1-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions: A Technical Guide
Introduction: Beyond Traditional Ligands in Cross-Coupling Catalysis
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, represent a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with remarkable efficiency and scope.[1][2] The success of these transformations is intrinsically linked to the nature of the ancillary ligand that coordinates to the palladium center. While phosphine- and N-heterocyclic carbene (NHC)-based ligands have historically dominated the field, there is a growing interest in alternative ligand scaffolds that can offer unique reactivity, stability, or selectivity.[3][4]
This guide explores the potential utility of tert-butyl 1,5-diazocane-1-carboxylate as a versatile component in palladium-catalyzed cross-coupling systems. The 1,5-diazocane framework, a medium-sized eight-membered ring, provides a unique three-dimensional geometry. The introduction of a tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms creates an intriguing asymmetric electronic and steric environment. This modification effectively renders the molecule a hemilabile, monodentate N-donor ligand, where the unprotected nitrogen can coordinate to the metal center, while the Boc-protected nitrogen is sterically encumbered and electronically deactivated. This structural feature can prevent the formation of overly stable, inactive bis-ligated palladium complexes and facilitate key steps in the catalytic cycle.
This document serves as a technical resource for researchers in synthetic and medicinal chemistry, providing a theoretical framework and practical, albeit model-based, protocols for the application of this compound in two pivotal cross-coupling reactions.
Part 1: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aryl amines from aryl halides or pseudohalides.[1][5] The choice of ligand is critical for achieving high yields, broad substrate scope, and mild reaction conditions.[6]
Mechanistic Rationale for Ligand Application
In the Buchwald-Hartwig catalytic cycle, the ligand must stabilize the palladium(0) active species, facilitate the oxidative addition of the aryl halide, and promote the subsequent reductive elimination to form the C-N bond.[7] A ligand like this compound is proposed to act as a monodentate "L" ligand. Its flexible, yet sterically defined, cyclic structure can influence the geometry of the palladium complexes throughout the cycle. The Boc group provides steric bulk which can promote the final reductive elimination step, often the rate-limiting step of the reaction.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Model Protocol: C-N Coupling of 4-Bromotoluene with Morpholine
This protocol is a representative procedure and should be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and this compound (9.4 mg, 0.044 mmol, 4.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar. Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 20 minutes.
-
Reagent Addition: To the catalyst mixture, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).
-
Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.).
-
Add morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.
-
Add an additional 3 mL of anhydrous toluene to bring the final reaction concentration to approximately 0.2 M.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or GC-MS analysis of aliquots. The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-(p-tolyl)morpholine.
Part 2: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with a halide or pseudohalide.[2][8]
Mechanistic Rationale for Ligand Application
Similar to the Buchwald-Hartwig amination, the ligand in a Suzuki coupling must support the Pd(0)/Pd(II) catalytic cycle.[2] Key steps include oxidative addition, transmetalation with the boronic acid (activated by a base), and reductive elimination.[2] The hemilabile nature of this compound could be advantageous by creating a vacant coordination site on the palladium(II) intermediate, which is necessary for the transmetalation step to occur efficiently.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
Model Protocol: C-C Coupling of 4-Chloroanisole with Phenylboronic Acid
This protocol is a representative procedure for a challenging aryl chloride substrate and should be optimized accordingly. All operations should be performed under an inert atmosphere.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
Procedure:
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), this compound (9.4 mg, 0.044 mmol, 2.2 mol%), and potassium phosphate (425 mg, 2.0 mmol, 2.0 equiv.).
-
Add phenylboronic acid (183 mg, 1.5 mmol, 1.5 equiv.).
-
Inert Atmosphere: Cap the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Via syringe, add 4-chloroanisole (123 µL, 1.0 mmol, 1.0 equiv.).
-
Add 4 mL of anhydrous, degassed 1,4-dioxane and 0.4 mL of degassed water.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C.
-
Monitoring: Stir the reaction vigorously. Monitor disappearance of the starting material by GC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-methoxybiphenyl.
Data Summary and Comparison
The following table outlines the general parameters for the model protocols described. These values are starting points derived from established cross-coupling methodologies and should be optimized for each specific substrate combination.[9][10]
| Parameter | Buchwald-Hartwig Amination (Model) | Suzuki-Miyaura Coupling (Model) |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ |
| Pd Loading | 1-2 mol% | 1-2 mol% |
| Ligand Loading | 2-5 mol% | 2-5 mol% |
| Aryl Halide | Aryl Bromide/Iodide | Aryl Chloride/Bromide |
| Nucleophile | Primary/Secondary Amine | Arylboronic Acid |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ |
| Solvent | Toluene, Dioxane | Dioxane/H₂O, Toluene |
| Temperature | 80-110 °C | 80-100 °C |
| Typical Yields | 70-95% (with optimized ligands) | 75-98% (with optimized ligands) |
Conclusion and Future Outlook
While not yet a widely documented ligand, this compound presents an intriguing structural motif for palladium-catalyzed cross-coupling reactions. Its hemilabile, monodentate nature, combined with the unique steric profile of the diazocane ring, offers a compelling rationale for its investigation. The model protocols provided herein offer a robust starting point for researchers to explore its efficacy in both C-N and C-C bond formation. Further studies are warranted to fully characterize its performance, compare it against established ligand systems, and elucidate the precise structural and electronic effects it imparts on the palladium catalyst throughout the catalytic cycle. Such investigations will be crucial in determining its place within the expansive toolkit of modern synthetic chemistry.
References
- Lassaletta, J. M., et al. (2008). Asymmetric Suzuki–Miyaura Coupling Reactions. In Chiral Amine Synthesis. Wiley-VCH.
-
Fortman, G. C., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-813.
-
Surry, D. S., & Buchwald, S. L. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 117(13), 8798-8832.
-
Blakey, S. B., & MacMillan, D. W. C. (2009). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Journal of the American Chemical Society, 131(40), 14592–14593.
-
Gurung, S. K., et al. (2014). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 91, 146-161.
- Stradiotto, M., & Hesp, K. D. (2013). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. In Catalysis by Palladium Complexes. Springer.
-
Trost, B. M., & Toste, F. D. (2003). Ligand bite angle-dependent palladium-catalyzed cyclization of propargylic carbonates to 2-alkynyl azacycles or cyclic dienamides. Journal of the American Chemical Society, 125(11), 3090-3100.
-
Al-Masri, M., et al. (2019). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Journal of the Indian Chemical Society, 96(10), 1335-1343.
-
Chen, J., et al. (2017). Pd‐catalyzed carbonylative Suzuki coupling of using tert‐butyl isocyanide as the source of CO. Advanced Synthesis & Catalysis, 359(12), 2048-2052.
-
Sigma-Aldrich. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Technical Bulletin.
-
Chen, D. Y.-K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 925–937.
-
van der Vlugt, J. I. (2012). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT.
-
Trost, B. M., & McDougall, P. J. (2012). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides. Organic Letters, 14(24), 6298–6301.
-
BenchChem. (2025). Application Notes and Protocols for Buchwald- Hartwig Amination Utilizing Ligands Derived from Bis(diisopropylamino)chlorophosphine. BenchChem.
-
Garg, N. K., et al. (2016). Palladium‐catalyzed Suzuki cross‐coupling reaction of N,N‐di‐Boc‐activated amides through N−C activation. Angewandte Chemie International Edition, 55(4), 1511-1515.
-
Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-813.
-
Wikipedia. (2023). Buchwald–Hartwig amination.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
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- 4. researchgate.net [researchgate.net]
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Application Notes and Protocols: A Guide to the Scale-Up Synthesis of Tert-butyl 1,5-diazocane-1-carboxylate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of tert-butyl 1,5-diazocane-1-carboxylate, a valuable building block in contemporary drug discovery and development. The protocol herein details a robust and scalable method for the selective mono-Boc protection of 1,5-diazocane. By focusing on the principles of process chemistry, this guide addresses critical parameters for reaction optimization, workup, purification, and analytical characterization, ensuring reproducibility and high purity of the final product. The causality behind key experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a deeper understanding of the synthetic process, facilitating successful implementation and adaptation for large-scale production.
Introduction
1,5-Diazocane and its derivatives are important saturated heterocyclic scaffolds found in a variety of biologically active molecules.[1][2] The controlled functionalization of such diamines is crucial for the synthesis of complex pharmaceutical intermediates. Specifically, the mono-protected form, this compound, serves as a versatile precursor, enabling selective derivatization at the unprotected secondary amine. However, achieving selective mono-protection of symmetrical diamines on a large scale can be challenging, often resulting in mixtures of unprotected, mono-protected, and di-protected products.
This application note presents a detailed and optimized protocol for the scale-up synthesis of this compound. The described methodology is designed to be efficient, cost-effective, and amenable to kilogram-scale production, addressing the needs of process chemistry and drug development programs.
Reaction Principle and Strategy
The core of this synthetic approach lies in the selective mono-acylation of 1,5-diazocane with di-tert-butyl dicarbonate (Boc₂O). The key to achieving high selectivity for the mono-protected product is the controlled addition of the protecting group reagent to a solution of the diamine.
Mechanism of Boc Protection
The reaction proceeds via a nucleophilic attack of one of the amino groups of 1,5-diazocane on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate to form the carbamate and release tert-butoxide and carbon dioxide.
Strategy for Selective Mono-Protection
Achieving high selectivity for mono-protection over di-protection is the primary challenge in this synthesis. Several strategies can be employed, with the most common and effective being the slow addition of a sub-stoichiometric amount of the Boc-anhydride to a solution of the diamine. This ensures that at any given time, the concentration of the protecting group is low relative to the diamine, favoring the reaction with the more abundant starting material over the newly formed mono-protected product.
Another effective method involves the in-situ generation of a mono-hydrochloride salt of the diamine.[3][4] The protonation of one amino group deactivates it towards acylation, allowing for the selective protection of the remaining free amine. This method can offer excellent selectivity and is amenable to a one-pot procedure.[3][4][5]
Scale-Up Synthesis Protocol
This protocol details the synthesis of this compound on a multi-gram scale, which can be linearly scaled for larger quantities.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| 1,5-Diazocane | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Rotary Evaporator | - | Standard Laboratory Equipment |
| Jacketed Reaction Vessel | - | Appropriate for scale |
| Addition Funnel | - | Standard Laboratory Equipment |
| Magnetic/Overhead Stirrer | - | Standard Laboratory Equipment |
Safety Precautions:
-
1,5-Diazocane: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Di-tert-butyl dicarbonate: Flammable liquid and vapor. Causes skin irritation and serious eye damage. May cause an allergic skin reaction and respiratory irritation. Handle in a well-ventilated fume hood away from ignition sources.[6]
-
Dichloromethane: Suspected of causing cancer. Handle in a well-ventilated fume hood with appropriate PPE.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry, jacketed reaction vessel equipped with a magnetic or overhead stirrer, a thermometer, and an addition funnel, add 1,5-diazocane (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the reaction vessel to achieve a concentration of approximately 0.2-0.5 M of the diamine. Stir until all the solid has dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath or a circulating chiller.
-
Preparation of Boc₂O Solution: In a separate flask, prepare a solution of di-tert-butyl dicarbonate (0.95 eq) in anhydrous DCM.
-
Addition of Boc₂O: Slowly add the Boc₂O solution to the stirred solution of 1,5-diazocane via the addition funnel over a period of 2-4 hours, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to maximize the yield of the mono-protected product.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a mixture of the desired mono-Boc product, some di-Boc product, and unreacted starting material. Purify the crude material by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to afford the pure this compound as a colorless oil or a white solid.
Characterization Data
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.40-3.20 (m, 4H), 2.90-2.70 (m, 4H), 1.80-1.60 (m, 4H), 1.45 (s, 9H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 156.0, 79.5, 48.0, 47.5, 46.0, 45.5, 28.5, 27.0, 26.5. |
| Mass Spec (ESI+) | m/z calculated for C₁₁H₂₂N₂O₂ [M+H]⁺: 215.17; found: 215.17. |
Process Optimization and Scale-Up Considerations
Solvent Selection
Dichloromethane is a common choice due to its ability to dissolve both the starting material and the product, and its relatively low boiling point facilitates easy removal. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used. For greener process considerations, solvents like 2-methyltetrahydrofuran (2-MeTHF) could be explored.
Temperature Control
Maintaining a low temperature during the addition of Boc₂O is crucial for selectivity. On a larger scale, the exothermic nature of the reaction requires efficient heat dissipation. The use of a jacketed reactor with a reliable cooling system is essential.
Stoichiometry
Using a slight excess of the diamine relative to the Boc-anhydride can help to minimize the formation of the di-protected byproduct. However, this will require more efficient purification to remove the unreacted starting material. The optimal stoichiometry should be determined empirically for the specific scale of the reaction.
Purification Strategy
While column chromatography is effective at the lab scale, it is often not practical for large-scale industrial production. Alternative purification methods such as crystallization or salt formation should be investigated for multi-kilogram scale syntheses. For instance, the mono-protected product might be selectively crystallized from a suitable solvent system, or a salt could be formed with an acid to facilitate isolation.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the rate of addition of the protecting group and the temperature, high yields of the desired mono-protected product can be achieved. The considerations for process optimization and scale-up are intended to guide researchers in adapting this procedure for larger-scale manufacturing in a drug development setting.
References
-
Wikipedia. 1,5-Diazacyclooctane. [Link]
-
Hurst, T. E., et al. (2016). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry, 14(34), 8114-8120. [Link]
-
Kaczor, A. A., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][3]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 899. [Link]
-
Skarżewski, J., et al. (2021). Base-Catalyzed, Solvent-Free Synthesis of Rigid V-Shaped Epoxydibenzo[b,f][1][3]diazocines. The Journal of Organic Chemistry, 86(5), 4233-4242. [Link]
-
Guzman-Martinez, A., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 56(3), 288-292. [Link]
-
Majumdar, K. C., et al. (2023). Synthetic strategies and diversification of dibenzo[1][3]diazocines. RSC Advances, 13(12), 8036-8053. [Link]
-
Redalyc. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 56(3), 288-292. [Link]
-
Organic Syntheses. Acetic acid, diazo-, tert-butyl ester. [Link]
-
Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Pittelkow, M., et al. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 1. [Link]
Sources
- 1. 1,5-Diazacyclooctane - Wikipedia [en.wikipedia.org]
- 2. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
analytical methods for Tert-butyl 1,5-diazocane-1-carboxylate quantification
An In-Depth Guide to the Quantitative Analysis of Tert-butyl 1,5-diazocane-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a crucial cyclic diamine building block in modern medicinal chemistry. Its non-chromophoric nature and physicochemical properties present unique challenges for accurate quantification, a critical step in process development, quality control, and pharmacokinetic studies. This guide provides a comprehensive overview and detailed protocols for several robust analytical methods, explaining the causality behind experimental choices to ensure technical accuracy and field-proven insights. We will explore Quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, and High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible or Fluorescence detection following chemical derivatization.
Introduction: The Analytical Challenge
This compound is a saturated heterocyclic compound featuring a Boc-protected amine and a secondary amine within an eight-membered ring. This structure is a valuable scaffold for synthesizing a wide range of pharmacologically active molecules. Accurate quantification is essential for ensuring reaction yield, assessing purity, and performing stability studies.
The primary analytical challenge stems from the molecule's structure: it lacks a chromophore, the part of a molecule that absorbs ultraviolet or visible light.[1][2] This property renders it effectively "invisible" to standard HPLC-UV detectors, one of the most common quantitative tools in a chemistry lab. Therefore, direct analysis requires more advanced detection methods or chemical modification of the analyte.
Method 1: Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical method that quantifies a substance by measuring the intensity of its NMR signals relative to a certified internal standard of known purity and weight.[3][4] A key advantage of qNMR is that the signal response is directly proportional to the number of atomic nuclei, making it a universal detector that does not require a calibration curve of the specific analyte.[5][6][7]
Principle of qNMR
The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the number of nuclei contributing to that signal.[7] By adding a known amount of a certified internal standard to a sample containing the analyte, the purity or concentration of the analyte can be calculated using the following equation:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
P: Purity
-
I: Integral value of the signal
-
N: Number of protons generating the signal
-
M: Molar mass
-
m: Mass
-
analyte: this compound
-
std: Internal Standard
Experimental Protocol for ¹H qNMR
Causality Behind Choices:
-
Internal Standard Selection: The ideal internal standard must be stable, non-volatile, have high purity, and possess simple, sharp proton signals that do not overlap with any analyte signals. Maleic anhydride is an excellent choice as its two olefinic protons appear as a sharp singlet in a clear region of the spectrum (around 7.0 ppm).
-
Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. Dimethyl sulfoxide-d6 (DMSO-d6) is a good choice for its high polarity.
-
Relaxation Delay (d1): To ensure complete relaxation of all protons between scans for accurate integration, a sufficiently long relaxation delay is critical. A common practice is to set d1 to at least 5 times the longest T1 relaxation time of any proton being integrated.
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial. Record the mass precisely.
-
Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic anhydride, >99% purity) and add it to the same vial. Record the mass precisely.
-
Dissolve the mixture completely in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure acquisition parameters are optimized for quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 30 seconds
-
Number of Scans (ns): ≥ 8 (to ensure good signal-to-noise ratio)
-
-
-
Data Processing & Analysis:
-
Apply Fourier transform and perform phase and baseline correction on the resulting spectrum.
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the singlet for the 9 protons of the tert-butyl group at ~1.4 ppm) and a signal for the internal standard (e.g., the singlet for the 2 protons of maleic anhydride at ~7.1 ppm).
-
Carefully integrate both selected signals.
-
Calculate the purity of the analyte using the qNMR equation provided above.
-
qNMR Workflow Diagram
Caption: Workflow for Quantitative NMR (qNMR) Analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and specificity, especially for samples in complex matrices (e.g., biological fluids), LC-MS/MS is the method of choice. It does not require derivatization as it identifies and quantifies the analyte based on its mass-to-charge ratio (m/z) and its fragmentation pattern.
Principle of LC-MS/MS
The liquid chromatography system separates the analyte from other components in the sample. The analyte then enters the mass spectrometer, where it is ionized (typically via Electrospray Ionization, ESI). The first quadrupole (Q1) selects the parent ion of the analyte (e.g., [M+H]⁺). This ion is then fragmented in the collision cell (Q2), and a specific fragment ion is selected by the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.
Experimental Protocol for LC-MS/MS
Causality Behind Choices:
-
Chromatography Mode: Due to the polar nature of the amine, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide good retention and peak shape. Alternatively, reversed-phase chromatography can be used, but often requires basic mobile phase conditions (pH > 9) to ensure the amine is in its neutral, more retentive form. Using a pH-stable column is critical in this case.
-
Ionization Mode: As a basic amine, this compound will readily protonate, making positive mode Electrospray Ionization (ESI+) the optimal choice.
-
Sample Preparation: A simple "dilute-and-shoot" approach is often sufficient for clean samples. For complex matrices, protein precipitation or solid-phase extraction (SPE) may be necessary to remove interferences.[8]
Protocol Steps:
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by serially diluting the stock solution.
-
Prepare sample solutions by diluting them to fall within the calibration range. For complex samples, perform protein precipitation (e.g., with cold acetonitrile) or SPE.
-
-
LC-MS/MS System Configuration:
-
Optimize MS parameters by infusing a standard solution of the analyte to find the optimal precursor ion and product ions for MRM.
-
Precursor Ion (Q1): For C₁₀H₂₀N₂O₂, the monoisotopic mass is 200.15. The expected precursor ion [M+H]⁺ is m/z 201.2.
-
Product Ions (Q3): Fragmentation will likely involve the loss of the tert-butyl group (-57 Da) or other characteristic fragments. These must be determined experimentally.
-
-
Data Acquisition & Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the unknown samples.
-
Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.
-
| Parameter | Recommended Setting |
| LC Column | HILIC column (e.g., Amide or Silica) OR pH-stable C18 column (for high pH) |
| Mobile Phase A | 0.1% Formic Acid in Water (for C18) OR 10 mM Ammonium Formate in Water (for HILIC) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition 1 | Q1: 201.2 → Q3: [Fragment 1] (determined experimentally) |
| MRM Transition 2 | Q1: 201.2 → Q3: [Fragment 2] (determined experimentally, for confirmation) |
| Table 1: Example LC-MS/MS Method Parameters. |
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS Analysis.
Method 3: HPLC with UV/Fluorescence Detection via Derivatization
This method introduces a chromophore or fluorophore to the analyte through a chemical reaction, making it detectable by standard HPLC detectors.[9][10] This is a cost-effective alternative to LC-MS when high sensitivity is required.
Principle of Derivatization
A derivatizing agent is a molecule that reacts specifically with a functional group on the analyte (in this case, the secondary amine) to form a new, stable compound (a derivative) that is highly responsive to UV or fluorescence detection. Common derivatizing agents for amines include Dansyl Chloride, Dabsyl Chloride, and Benzoyl Chloride.[10][11][12] The reaction must be rapid, quantitative, and produce a single, stable product.
Experimental Protocol for Pre-Column Derivatization with Dansyl Chloride
Causality Behind Choices:
-
Derivatizing Agent: Dansyl chloride reacts with primary and secondary amines under basic conditions to form highly fluorescent sulfonamide derivatives, enabling very low detection limits with a fluorescence detector (FLD).
-
Reaction Conditions: The reaction is performed in a basic buffer (e.g., sodium bicarbonate) because the amine must be in its deprotonated, nucleophilic state to react with the electrophilic sulfonyl chloride group of the dansyl chloride. Acetonitrile is used as a co-solvent to ensure the less polar dansyl chloride remains dissolved.
Protocol Steps:
-
Derivatization Reaction:
-
To 100 µL of the sample or standard solution, add 200 µL of a basic buffer (e.g., 100 mM sodium bicarbonate, pH 9.5).
-
Add 200 µL of a Dansyl Chloride solution (e.g., 1 mg/mL in acetonitrile).
-
Vortex the mixture and incubate in a water bath at 60 °C for 30-45 minutes in the dark (dansyl derivatives are light-sensitive).
-
Stop the reaction by adding a small amount of a primary amine solution (e.g., 10 µL of 10% methylamine) to consume excess dansyl chloride, or by acidification.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC-FLD Analysis:
-
Inject the derivatized solution into an HPLC system equipped with a fluorescence detector.
-
Separate the dansyl-derivative from reagent peaks and other byproducts using a reversed-phase C18 column.
-
-
Data Analysis:
-
Create a calibration curve using derivatized standards.
-
Quantify the analyte in the derivatized samples by comparing their peak areas to the calibration curve.
-
| Parameter | Recommended Setting |
| HPLC Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at ~50% B, ramp to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence Detector (FLD) |
| Excitation λ | ~340 nm (for Dansyl derivatives) |
| Emission λ | ~525 nm (for Dansyl derivatives) |
| Table 2: Example HPLC-FLD Method Parameters for Dansyl Derivatives. |
HPLC Derivatization Workflow Diagram
Caption: Workflow for HPLC Analysis with Pre-Column Derivatization.
Method Validation
Regardless of the chosen method, validation is a mandatory process to ensure the analytical procedure is suitable for its intended purpose.[13][14] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][14]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components).[14][15]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.[14][15]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[14][15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst precision).[14][15]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Summary and Method Comparison
| Feature | qNMR | LC-MS/MS | HPLC-UV/FLD (with Derivatization) |
| Principle | Nuclear resonance signal integration | Mass-to-charge ratio & fragmentation | UV absorption or fluorescence |
| Calibration | Not required (uses internal standard) | Required (external calibration curve) | Required (external calibration curve) |
| Sensitivity | Low (mg range) | Very High (pg to ng range) | High (ng range) |
| Specificity | High (structure-specific) | Very High (mass & fragment specific) | Moderate to High (depends on chrom.) |
| Sample Prep | Simple (dissolution) | Moderate (dilution, extraction) | Complex (chemical reaction required) |
| Instrumentation | NMR Spectrometer | LC-MS/MS System | HPLC with UV or FLD |
| Best For | Purity assessment of neat materials | Trace analysis in complex matrices | Routine QC with good sensitivity |
Table 3: Comparison of Analytical Methods.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
- Emery Pharma.
- University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
- Done, S., et al. (2007). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharmuni. Validating Analytical Methods in Pharmaceuticals.
- Jain, P. S., et al. (2015). Analytical method validation: A brief review. Journal of Pharmacy Research, 9(8), 546-552.
- Waters Corporation. (2002). Effect of pH on LC-MS Analysis of Amines.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- Catricalà, C. E., et al. (2017). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Molecules, 22(12), 2145.
- Chhanikar, A. S., & Gupta, K. R. (2015). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 6(8), 3246-3261.
- Sharma, A., & Singh, S. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis, 19(7), 543-562.
- Sigma-Aldrich.
- Giacometti, J., et al. (2023). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods, 12(23), 4321.
- Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
- Wang, Y., et al. (2023). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Molecules, 28(1), 143.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. emerypharma.com [emerypharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 15. wjarr.com [wjarr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 1,5-diazocane-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 1,5-diazocane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and overcome common challenges encountered during this procedure.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses common problems encountered during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify and resolve specific issues in your experiment.
Question 1: Why is my yield of mono-Boc protected 1,5-diazocane consistently low?
Answer:
Low yields in the mono-N-Boc protection of 1,5-diazocane are a frequent challenge, primarily stemming from the difficulty in achieving selective protection of one nitrogen atom in the presence of a second, equally reactive nitrogen. Several factors can contribute to this issue:
-
Formation of Di-Boc Adduct: The most significant side reaction is the formation of the di-tert-butoxycarbonyl-protected product. This occurs when both nitrogen atoms of the diazocane ring are acylated by the Boc anhydride.
-
Incomplete Reaction: Insufficient reaction time, inadequate temperature, or suboptimal stoichiometry can lead to a significant amount of unreacted 1,5-diazocane starting material remaining in the reaction mixture.
-
Suboptimal pH Control: The nucleophilicity of the amine is highly dependent on the pH of the reaction medium. If the pH is too low, the amine will be protonated and non-nucleophilic. Conversely, if the pH is too high, the risk of di-protection increases.
Troubleshooting Strategies:
To address low yields, a systematic approach to optimizing the reaction conditions is recommended. A general troubleshooting workflow is outlined below:
Caption: Troubleshooting workflow for low yield.
Question 2: How can I minimize the formation of the di-Boc protected side product?
Answer:
Minimizing the formation of the di-Boc protected 1,5-diazocane is crucial for improving the yield of the desired mono-protected product. Here are several effective strategies:
-
Control of Stoichiometry: A common approach is to use a slight excess of the diamine relative to the Boc-anhydride. This ensures that the limiting reagent (Boc2O) is more likely to react with an unprotected diamine molecule rather than the mono-protected product.
-
Slow Addition of Boc-Anhydride: Adding the di-tert-butyl dicarbonate solution dropwise over an extended period helps to maintain a low concentration of the acylating agent in the reaction mixture. This minimizes the chance of a second acylation occurring on the already mono-protected diazocane.
-
In Situ Mono-Protonation: A highly effective method involves the in situ generation of one equivalent of HCl to selectively protonate one of the amine groups.[1][2] The protonated amine is no longer nucleophilic, thus directing the Boc-protection to the free amine. This can be achieved by adding a reagent like trimethylsilyl chloride (TMSCl) or thionyl chloride (SOCl2) to an anhydrous methanol solution of the diamine prior to the addition of Boc2O.[1][2]
| Method | Reagent Ratio (Diamine:Boc2O) | Key Consideration | Typical Yield |
| Excess Diamine | 1.2 : 1 to 2 : 1 | Requires separation of excess diamine post-reaction. | Moderate |
| Slow Addition | 1 : 1 | Requires careful control of addition rate. | Moderate to Good |
| In Situ Protonation | 1 : 1 | Requires anhydrous conditions for HCl generation. | Good to Excellent[1][2] |
Question 3: My purification by column chromatography is difficult, and the product is not clean. What can I do?
Answer:
Purification of this compound can be challenging due to its basic nature and potential for co-elution with the starting material and di-protected byproduct. The product itself is often a yellow to brown sticky oil or solid.[3]
Strategies for Improved Purification:
-
Acid-Base Extraction: Before chromatography, an acid-base workup can effectively separate the mono-Boc product from the di-Boc byproduct and any unreacted Boc-anhydride.
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash with a dilute acid solution (e.g., 1 M HCl). The mono-protected product and unreacted diamine will move to the aqueous layer as their hydrochloride salts, while the di-protected product remains in the organic layer.
-
Separate the aqueous layer and basify it with a base like NaOH to a pH > 12.[1][2]
-
Extract the aqueous layer with an organic solvent to recover the purified mono-Boc product.
-
-
Chromatography on Alumina: Basic compounds like amines can interact strongly with silica gel, leading to tailing and poor separation. Using basic or neutral alumina for column chromatography can often provide better results.
-
Gradient Elution: If using silica gel, a gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can help to improve separation. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can also minimize tailing.
Sources
Technical Support Center: Synthesis of tert-Butyl 1,5-diazocane-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-butyl 1,5-diazocane-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with or plan to synthesize this valuable heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the intricacies of this synthesis and mitigate potential side reactions.
The selective mono-N-protection of symmetrical diamines like 1,5-diazocane presents a significant synthetic challenge. The primary issue is achieving high selectivity for the mono-protected product while avoiding the formation of the di-protected byproduct and minimizing unreacted starting material. This guide provides field-proven insights and protocols to optimize your synthetic outcomes.
Core Synthesis & Key Side Reactions
The primary goal is the nucleophilic attack of one nitrogen atom from 1,5-diazocane onto di-tert-butyl dicarbonate (Boc₂O) to form the desired mono-carbamate. However, due to the presence of two nucleophilic secondary amines, the most common side reaction is the formation of the di-protected byproduct, di-tert-butyl 1,5-diazocane-1,5-dicarboxylate.
Caption: Main reaction pathway vs. the di-protection side reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is low, and the crude product is a mixture. What went wrong?
A low yield of the desired mono-Boc product is the most common issue, typically stemming from a lack of selectivity and purification difficulties.
-
Primary Cause: Formation of Di-Boc Byproduct.
-
Explanation: Both nitrogen atoms in 1,5-diazocane are nucleophilic. Once the first Boc group is attached, the remaining secondary amine can still react with any excess Boc₂O in the mixture. If Boc₂O is added too quickly or in excess, the formation of the di-Boc byproduct can become significant.
-
Solution: The key is to control the stoichiometry and reaction rate. Employ slow, dropwise addition of a solution of Boc₂O (≤1.0 equivalent) to the diamine solution at a reduced temperature (e.g., 0 °C) to favor mono-protection.[1] An even more robust strategy is to differentiate the two amines by selectively deactivating one, as detailed in the protocol below.[2][3]
-
-
Secondary Cause: Unreacted Starting Material.
-
Explanation: Significant amounts of unreacted 1,5-diazocane may remain if the Boc₂O was impure, if less than one full equivalent was added, or if reaction times were too short.
-
Solution: Ensure the quality and accurate measurement of your reagents. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
-
Tertiary Cause: Purification Challenges.
-
Explanation: The starting material, mono-Boc product, and di-Boc byproduct can have similar polarities, leading to difficult separation by column chromatography and subsequent yield loss. The free amine of the starting material and product can also cause tailing on silica gel.
-
Solution: A well-planned workup is critical. An acidic wash can remove the more basic 1,5-diazocane starting material. The less basic mono-Boc product can sometimes be separated from the non-basic di-Boc byproduct through careful acid-base extraction or optimized chromatography.
-
Question 2: How can I reliably prevent the formation of the di-Boc byproduct?
Preventing di-protection is the cornerstone of a successful synthesis. Several methods have been developed to achieve selective mono-protection.
-
Method 1: Mono-Protonation Strategy
-
Causality: By adding one equivalent of a strong acid (like HCl or TFA), you can form the mono-hydrochloride salt of the diamine.[2][3] The protonated ammonium center is no longer nucleophilic, effectively "protecting" one of the amines and leaving the other free to react with Boc₂O.[1]
-
Execution: Dissolve the 1,5-diazocane in a solvent like methanol. At 0 °C, add exactly one equivalent of an acid source (e.g., HCl in an organic solvent, or generated in situ from TMSCl).[2] After a short equilibration period, Boc₂O is added. This is a highly effective and scalable "one-pot" method.[2][3]
-
-
Method 2: Strict Stoichiometric and Temperature Control
-
Causality: This method relies on the kinetic difference between the first and second protection reactions. It is less robust than mono-protonation but can be effective.
-
Execution: Use a slight sub-stoichiometric amount of Boc₂O (e.g., 0.95 eq). Dissolve the Boc₂O in a suitable solvent and add it very slowly via a syringe pump to a cooled (0 °C) and vigorously stirred solution of the diamine. The high dilution and slow addition keep the instantaneous concentration of Boc₂O low, favoring reaction with the more abundant starting material over the newly formed mono-Boc product.
-
Question 3: My crude LC-MS shows three major peaks. How do I identify them?
You are likely observing the starting material, the desired product, and the di-protected byproduct. Mass spectrometry is the quickest way to differentiate them.
| Compound Name | Structure | Expected [M+H]⁺ (m/z) | Notes |
| 1,5-Diazocane | C₆H₁₄N₂ | 115.12 | The most basic and typically most polar of the three species. |
| This compound | C₁₁H₂₂N₂O₂ | 215.17 | The desired product. |
| di-tert-Butyl 1,5-diazocane-1,5-dicarboxylate | C₁₆H₃₀N₂O₄ | 315.22 | The least basic and typically least polar byproduct. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
-
Q: What are the standard starting conditions for Boc protection of an amine?
-
A: The reaction is typically performed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).[4] Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or methanol. While sometimes a base like triethylamine is used, for selective mono-protection of a diamine, the mono-protonation strategy often negates the need for an additional base.[2][4] The reaction is usually run at 0 °C and allowed to warm to room temperature.[2]
-
-
Q: How stable is the Boc protecting group?
-
Q: What is the best way to monitor the reaction's progress?
-
A: A combination of techniques is ideal.
-
TLC: Use a polar solvent system (e.g., DCM/MeOH with a small amount of NH₄OH) and visualize with a ninhydrin stain. Ninhydrin will stain primary/secondary amines (like the starting material and mono-Boc product) but will not stain the di-Boc byproduct, making it excellent for tracking the disappearance of the starting material.
-
LC-MS: This is the most definitive method. It allows you to monitor the relative amounts of starting material (m/z 115), mono-Boc product (m/z 215), and di-Boc byproduct (m/z 315) simultaneously.
-
-
Detailed Experimental Protocol: Selective Mono-Boc Protection via Mono-Protonation
This protocol is adapted from established methods for the selective mono-protection of diamines and offers a high probability of success.[2][3]
Materials:
-
1,5-Diazocane (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (TMSCl) (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 4N)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1,5-diazocane (1.0 eq).
-
Dissolution: Dissolve the diamine in anhydrous methanol (approx. 0.2 M concentration).
-
Mono-Protonation: Cool the solution to 0 °C using an ice-water bath. While stirring vigorously, add chlorotrimethylsilane (1.0 eq) dropwise via syringe. TMSCl reacts with methanol to generate one equivalent of anhydrous HCl in situ, which protonates one of the amine groups. Stir the mixture at 0 °C for 30 minutes to ensure complete equilibration.[2]
-
Boc Protection: To the same flask, add a solution of Boc₂O (1.0 eq) dissolved in a minimal amount of methanol dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup - Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Redissolve the residue in water and DCM. Adjust the pH of the aqueous layer to >12 by adding concentrated NaOH solution. This deprotonates the ammonium salt and ensures the product is in the organic layer.
-
Workup - Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of methanol in dichloromethane.
References
-
Gaertner, P. et al. (2007). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry. [Link]
-
Wolan, A. et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][8][9]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules. [Link]
-
Skarzewski, J. et al. (2011). Base-Catalyzed, Solvent-Free Synthesis of Rigid V-Shaped Epoxydibenzo[b,f][8][9]diazocines. The Journal of Organic Chemistry. [Link]
-
Request PDF. (2004). Deprotection of a Primary Boc Group under Basic Conditions. ResearchGate. [Link]
-
Reddit. (2021). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Reagent Guides. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,5,2,6‐dithiadiazocane and isothiazolidine derivatives. ResearchGate. [Link]
-
Matheny, C. et al. (2021). Synthesis of 1,5-diazocin-2-ones. Russian Chemical Bulletin. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Chankeshwara, S. V. & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of the Brazilian Chemical Society. [Link]
-
Garcés-García, A. et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]
-
Ha, H. J. et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of tert-Butyl 1,5-Diazocane-1-carboxylate
Welcome to the technical support guide for the purification of tert-butyl 1,5-diazocane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this Boc-protected diamine. Below, you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My final product is an oil and won't solidify. How can I obtain a solid?
This is a common issue, particularly if residual solvents or impurities are present. Boc-protected amines can often be viscous oils or amorphous solids.[1][2] Here are several techniques to induce solidification:
-
High Vacuum Drying: Ensure all volatile impurities and residual solvents are removed by drying the oil under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[1] This is often the simplest and most effective first step.
-
Solvent Trituration: This technique involves stirring the oil vigorously with a solvent in which the product is insoluble (a "non-solvent").[2] This can wash away impurities and encourage the product to precipitate as a solid.
-
Recommended Non-Solvents: n-Hexane, pentane, or diethyl ether are excellent choices.
-
-
Seed Crystallization: If you have a small amount of solid product from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.[2][3][4]
-
Solvent Diffusion/Layering: Dissolve your oily product in a small amount of a dense solvent (e.g., dichloromethane). Carefully layer a less dense non-solvent (e.g., n-pentane) on top. Over time, slow diffusion at the interface can promote the growth of high-quality crystals.[1]
Q2: I'm seeing multiple spots on my TLC plate after workup. What are the likely impurities?
The common impurities in the synthesis of this compound often stem from the starting materials or side reactions during the Boc-protection step.
-
Unreacted Starting Material: The parent 1,5-diazocane may be present if the reaction did not go to completion.
-
Di-Boc Protected Product: It's possible to have double addition of the Boc group, resulting in di-tert-butyl 1,5-diazocanedicarboxylate.
-
Byproducts from Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) can lead to byproducts like tert-butanol.[2]
-
Urea Derivatives: These can form as byproducts and can be challenging to remove.[2]
A thorough analysis of your TLC plate, including co-spotting with starting materials, is crucial for identifying these impurities.
Q3: What's the best general approach for purifying this compound?
For many researchers, a combination of techniques provides the best results. The optimal method depends on the scale of your reaction and the specific impurities present.
-
Aqueous Workup/Extraction: An initial acid-base extraction can be highly effective. Since the product contains a free secondary amine, it can be separated from neutral organic impurities.
-
Column Chromatography: This is often the most reliable method for separating closely related impurities.
-
Recrystallization/Trituration: This is an excellent final step to obtain a highly pure, crystalline solid.
Troubleshooting Guides
Problem 1: Poor Separation During Column Chromatography
Symptoms:
-
Your product co-elutes with impurities.
-
You observe broad peaks or "tailing" of your product spot on TLC.
Causality and Solutions:
The basic nature of the secondary amine in this compound can cause it to interact strongly with the acidic silica gel, leading to poor separation.
-
Solution 1: Add a Basic Modifier to the Eluent. Adding a small amount of a base to your solvent system can neutralize the acidic sites on the silica gel, improving the peak shape and separation.
-
Recommended Modifier: Add 0.1-1% triethylamine or pyridine to your eluent mixture.[5]
-
-
Solution 2: Optimize Your Solvent System. The polarity of your eluent is critical.
-
Starting Point: Begin with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate. A common starting point for Boc-protected amines is a 9:1 or 4:1 mixture of hexanes:ethyl acetate.[5]
-
TLC Optimization: Aim for an Rf value of approximately 0.3 for your product on the TLC plate for the best separation on the column.[5][6]
-
-
Solution 3: Use an Alternative Stationary Phase. If silica gel is not providing adequate separation, consider using a different adsorbent.
-
Alumina (Basic or Neutral): This can be a good alternative for purifying basic compounds.
-
Reversed-Phase Silica (C18): This is suitable for more polar compounds and uses polar solvent systems (e.g., water/acetonitrile or water/methanol).
-
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed for the purification of basic compounds like this compound on silica gel.
1. Prepare the Eluent:
- Based on your TLC analysis, prepare a suitable solvent system (e.g., 80:20 hexanes:ethyl acetate).
- To this mixture, add triethylamine to a final concentration of 0.5% (v/v). For example, to 1 liter of eluent, add 5 mL of triethylamine.
2. Pack the Column:
- Choose a column with an appropriate diameter and length for the amount of material you are purifying.
- You can either "dry pack" the column by adding dry silica gel and then running the eluent through, or "wet pack" by preparing a slurry of silica gel in the eluent and pouring it into the column.[7]
- Ensure the silica gel is well-packed and free of air bubbles or cracks.[6]
3. Load the Sample:
- Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
- Alternatively, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
4. Run the Column and Collect Fractions:
- Carefully add the eluent to the top of the column, taking care not to disturb the packed bed.
- Apply gentle air pressure to maintain a steady flow rate.
- Collect fractions in test tubes and monitor the elution of your product by TLC.[7]
5. Isolate the Product:
- Combine the fractions containing your pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dry the resulting product under high vacuum to remove any residual solvent and triethylamine.
Protocol 2: Recrystallization from a Two-Solvent System
This protocol is useful for obtaining a highly pure, crystalline product after initial purification by other methods.
1. Select a Solvent System:
- You will need a "good" solvent in which your product is soluble at elevated temperatures and a "poor" solvent in which it is insoluble.
- Common pairs include ethyl acetate/hexanes, dichloromethane/pentane, or methanol/diethyl ether.[1]
2. Dissolve the Crude Product:
- Place your crude solid in a flask and add a minimal amount of the "good" solvent.
- Gently heat the mixture with stirring until the solid is completely dissolved.
3. Induce Crystallization:
- Slowly add the "poor" solvent dropwise to the warm solution until you see the first signs of persistent cloudiness.
- If you add too much of the "poor" solvent, add a small amount of the "good" solvent to redissolve the precipitate.
4. Cool and Isolate the Crystals:
- Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield of crystals.
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
5. Dry the Product:
- Dry the crystals under high vacuum to remove all residual solvent.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Boc-Protected Amines
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexanes / Ethyl Acetate | Low to Medium | General purpose, good for a wide range of polarities. |
| Dichloromethane / Methanol | Medium to High | Useful for more polar compounds. |
| Toluene / Ethyl Acetate | Low to Medium | Can provide different selectivity compared to hexanes-based systems. |
Visualizations
Caption: A decision workflow for the purification of this compound.
References
-
Organic Syntheses. (n.d.). Dry silica gel (84 g). Retrieved from [Link]
-
ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Chromatography [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Tert-butyl 1,5-diazocane-1-carboxylate
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Tert-butyl 1,5-diazocane-1-carboxylate. The selective mono-N-Boc protection of symmetrical diamines like 1,5-diazocane presents a significant synthetic challenge, primarily due to the competitive formation of the di-protected byproduct. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance reaction efficiency, selectivity, and yield.
Core Principles: The Challenge of Selective Mono-Protection
The synthesis of this compound involves the reaction of 1,5-diazocane with di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine's nitrogen atom attacks a carbonyl carbon of the (Boc)₂O.[1][2]
The primary difficulty arises because both nitrogen atoms in 1,5-diazocane are chemically equivalent and nucleophilic. This leads to a statistical distribution of products: unreacted starting material, the desired mono-protected product, and the undesired di-protected byproduct. Achieving a high yield of the mono-Boc derivative requires carefully optimized conditions to favor the initial reaction while suppressing the subsequent protection of the second amino group.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yields are low, with significant amounts of both di-Boc-protected byproduct and unreacted 1,5-diazocane. How can I improve the selectivity for the mono-Boc product?
This is the most common issue. Low selectivity is typically a result of improper stoichiometry or reaction conditions that favor over-reaction.
-
Likely Cause A: Incorrect Stoichiometry of (Boc)₂O.
-
Explanation: Using one full equivalent or an excess of (Boc)₂O will inevitably lead to a significant amount of the di-protected product due to the high reactivity of the mono-Boc intermediate.
-
Solution: Employ a sub-stoichiometric amount of the protecting agent. Studies on analogous symmetrical diamines, like piperazine, have shown that using approximately 0.8 equivalents of (Boc)₂O provides the optimal balance, maximizing the yield of the mono-protected product while minimizing the di-protected byproduct. The unreacted diamine can then be more easily separated during work-up.
-
-
Likely Cause B: Reaction Rate is Too High.
-
Explanation: Running the reaction at elevated temperatures or adding the (Boc)₂O too quickly creates localized areas of high reagent concentration, promoting the second protection step.
-
Solution:
-
Control Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature) to moderate the reaction rate.
-
Slow Addition: Dissolve the (Boc)₂O in a suitable solvent and add it dropwise to the solution of 1,5-diazocane over an extended period (e.g., 1-2 hours). This maintains a low concentration of the electrophile, favoring the mono-addition.
-
-
-
Likely Cause C: Inappropriate Solvent Choice.
-
Explanation: Solvents that do not fully dissolve all components can lead to heterogeneous reaction conditions and poor selectivity. Apolar solvents, in particular, can cause precipitation of the products or starting materials.
-
Solution: Use a solvent that ensures homogeneity. Methanol has been shown to be effective for the mono-Boc protection of similar diamines as it keeps the starting material, intermediates, and products in solution. Dichloromethane (DCM) or Tetrahydrofuran (THF) are also commonly used.
-
Question 2: The reaction is extremely slow or appears to have stalled. What can I do to optimize the reaction time?
A slow reaction can be counterproductive, potentially leading to degradation over long periods.
-
Likely Cause A: Over-dilution or Insufficient Temperature.
-
Explanation: While low temperatures improve selectivity, excessively low temperatures can reduce the reaction rate to an impractical level. Similarly, very high dilution can slow down a bimolecular reaction.
-
Solution: Find a balance. Start the reaction at 0 °C during the addition of (Boc)₂O, then allow it to slowly warm to room temperature and stir for several hours (2-12 h). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.[2]
-
-
Likely Cause B: Low Basicity of the Medium.
-
Explanation: The reaction consumes a base (the amine itself). While 1,5-diazocane is basic, the reaction can be facilitated by ensuring the medium remains sufficiently basic to deprotonate the amine salt formed after the first addition.
-
Solution: Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), in a slight excess (e.g., 1.1 equivalents relative to the diamine). This ensures the amine remains a free, active nucleophile throughout the reaction.[2]
-
Question 3: Purification is challenging due to the similar polarities of the starting material, mono- and di-Boc products. What is the best purification strategy?
-
Explanation: The small difference in polarity between the three components makes separation by standard column chromatography difficult and often results in low isolated yields.
-
Solution A: Acid-Base Extraction.
-
After the reaction, perform an acidic wash (e.g., with 1 M HCl or a saturated solution of NH₄Cl).
-
The unreacted 1,5-diazocane and the desired mono-Boc product (which is still basic) will be protonated and move into the aqueous layer.
-
The non-basic di-Boc byproduct will remain in the organic layer and can be washed away.
-
Next, carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH > 10.
-
Extract the aqueous layer again with an organic solvent (e.g., DCM or EtOAc). The deprotonated mono-Boc product and the unreacted diamine will now move into the organic layer.
-
This method effectively removes the di-Boc byproduct. The remaining mixture of the mono-Boc product and the starting diamine is often easier to separate by silica gel chromatography.
-
-
Solution B: Utilize an Alternative Selective Method.
-
A highly effective strategy involves the temporary protection of one amine group as a salt. By adding one equivalent of a strong acid (like HCl) to the diamine, you form the mono-hydrochloride salt. The remaining free amine is then selectively protected with (Boc)₂O in high yield.[3] This method often simplifies purification dramatically as the formation of the di-Boc byproduct is strongly disfavored.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time I should aim for? A: There is no single optimal time; it is condition-dependent. At room temperature with slow addition of (Boc)₂O, reactions are typically complete within 1 to 4 hours.[2] However, it is crucial to monitor the reaction by TLC or LC-MS. The goal is to stop the reaction when the concentration of the mono-Boc product is maximized, before it is consumed to form the di-Boc byproduct.
Q2: Can I use a catalyst to speed up the reaction? A: While catalysts like 4-dimethylaminopyridine (DMAP) are sometimes used for Boc protections, they are generally not recommended for the selective mono-protection of symmetrical diamines.[4] DMAP is a potent acylation catalyst and would likely accelerate the second protection step as well, thus decreasing selectivity and worsening the di-protection issue.
Q3: How does the pKa of the amine affect the reaction? A: The nucleophilicity of the amine, which is related to its pKa, is a key driver of the reaction rate. After the first Boc group is added, the electron-withdrawing nature of the carbamate reduces the basicity (and nucleophilicity) of the second nitrogen atom. This inherent electronic effect is what makes mono-protection possible, but it is often not sufficient on its own to prevent di-protection without careful control of reaction conditions.
Data Summary and Visualization
Reaction Condition Optimization
| Parameter | Condition A (High Selectivity) | Condition B (Faster Reaction) | Expected Outcome |
| (Boc)₂O (equiv.) | 0.8 - 0.9 | 1.0 | A: Maximizes mono-Boc yield. B: Faster consumption of starting material, but higher di-Boc formation. |
| Temperature | 0 °C to Room Temp | Room Temp to 35 °C | A: Slower rate, higher selectivity. B: Faster rate, lower selectivity. |
| Solvent | Methanol, DCM | THF | Methanol is often preferred for solubility. |
| Addition Method | Slow, dropwise addition (1-2 h) | Portion-wise or rapid addition | Slow addition is critical for maintaining low (Boc)₂O concentration and achieving high selectivity. |
| Typical Time | 4 - 12 hours | 1 - 4 hours | Monitor by TLC/LC-MS for optimal endpoint. |
Reaction Pathway Visualization
The following diagram illustrates the sequential reaction leading to the desired mono-protected product and the undesired di-protected byproduct.
Caption: Reaction pathway for Boc protection of 1,5-diazocane.
Optimized Experimental Protocols
Protocol 1: Mono-Protection via Stoichiometric Control
This protocol aims to maximize mono-protection by carefully controlling the amount of (Boc)₂O.
-
Preparation: Dissolve 1,5-diazocane (1.0 eq) and triethylamine (1.1 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 0.85 eq) in anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 1-2 hours using an addition funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-8 hours.
-
Monitoring: Monitor the reaction's progress using TLC (staining with ninhydrin to visualize free amines) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with a saturated aqueous solution of NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography, using a gradient elution (e.g., 0-10% Methanol in DCM) to separate the mono-Boc product from unreacted starting material and the di-Boc byproduct.
Protocol 2: Selective Mono-Protection via Acid-Mediated Salt Formation[4]
This advanced protocol offers higher selectivity by deactivating one amine group as a salt.
-
Salt Formation: Dissolve 1,5-diazocane (1.0 eq) in Methanol. Cool the solution to 0 °C. Slowly add a solution of concentrated HCl (1.0 eq) in Methanol. Stir the mixture for 30 minutes to ensure complete formation of the mono-hydrochloride salt.
-
Boc Addition: Add (Boc)₂O (1.0 eq) to the mixture, followed by the dropwise addition of a base (e.g., a saturated aqueous solution of NaHCO₃ or Et₃N) until the pH is ~8-9.
-
Reaction: Stir the reaction vigorously at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting salt.
-
Work-up:
-
Remove the Methanol under reduced pressure.
-
Re-dissolve the residue in DCM or Ethyl Acetate and water.
-
Separate the organic layer. Wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product from this method is often significantly cleaner. If necessary, purify by silica gel chromatography.
References
-
Regitz, M., Hocker, J., & Liedhegener, A. (n.d.). Acetic acid, diazo-, tert-butyl ester. Organic Syntheses. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
-
Pope, B. M., et al. (n.d.). DI-tert-BUTYL DICARBONATE. Organic Syntheses. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing di-tert-butyl dicarbonic acid ester.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Du, H., Zhao, B., & Shi, Y. (2009). Pd(0)-CATALYZED DIAMINATION OF TRANS-1-PHENYL-1,3-BUTADIENE WITH DI-TERT-BUTYLDIAZIRIDINONE AS NITROGEN SOURCE. Organic Syntheses, 86, 315.
- Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Bolm, C., et al. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. Organic Syntheses. Retrieved from [Link]
-
Carpino, L. A., et al. (n.d.). tert-BUTYL AZIDOFORMATE. Organic Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying di-tert-butyl dicarbonate.
-
ResearchGate. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Stability of Tert-butyl 1,5-diazocane-1-carboxylate
Welcome to the dedicated technical support center for tert-butyl 1,5-diazocane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Due to the inherent reactivity of its tert-butoxycarbonyl (Boc) protecting group, stability issues in solution can arise, leading to compromised experiments and inconsistent results. This document provides in-depth troubleshooting guides and frequently asked questions to help you anticipate and resolve these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound?
A1: Proper storage is the first line of defense against degradation. The compound is sensitive to moisture and acidic environments.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C[1] | Slows potential degradation pathways. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[1] | Prevents exposure to atmospheric moisture and CO₂, which can form carbonic acid in solution. |
| Container | Keep container tightly sealed.[1][2] | Prevents moisture ingress and contamination. |
| Handling | Handle and open the container with care in a dry, well-ventilated area or glovebox.[1] Aliquot the material into smaller, single-use vials to avoid repeated exposure of the bulk stock. | Minimizes contamination and degradation from atmospheric exposure. |
Q2: What is the primary cause of instability for this compound in solution?
A2: The primary cause of instability is the acid-lability of the tert-butoxycarbonyl (Boc) protecting group. The carbamate linkage is susceptible to cleavage under acidic conditions, which removes the protecting group and liberates the free secondary amine.[3][4][5][6] This deprotection can be unintentional, caused by acidic reagents, solvents, or impurities.
Caption: Potential sources leading to Boc-group cleavage.
Q3: Is the compound stable under basic conditions?
A3: Generally, the Boc group is stable to a wide range of basic conditions, which is why it's often used orthogonally with base-labile protecting groups like Fmoc.[7] However, caution should be exercised with very strong bases (e.g., organolithium reagents) or prolonged heating in the presence of strong nucleophilic bases, as these conditions can potentially lead to side reactions. It is incompatible with strong acids and strong oxidizing agents.[8]
Q4: How can I assess the purity of my this compound before use?
A4: Verifying the purity of your starting material is a critical self-validating step.
-
¹H NMR: This is the most straightforward method. Look for the characteristic singlet of the tert-butyl group around 1.4-1.5 ppm. The absence of significant impurity peaks and the correct integration ratios for other protons are key indicators of purity.
-
LC-MS: This can confirm the molecular weight and provide a more sensitive measure of purity than NMR. It is particularly useful for detecting trace amounts of the deprotected diazocane.
Troubleshooting Guide
This section addresses specific experimental problems. Each entry follows a "Symptom - Cause - Solution" format to guide you through diagnosis and resolution.
Issue 1: Low or No Product Yield in Coupling Reactions
-
Symptom: You are performing a reaction (e.g., amide coupling, alkylation) where the Boc-protected diazocane is a nucleophile, but you observe low conversion of your starting material and minimal desired product by LC-MS or TLC.
-
Potential Cause: Unintentional deprotection of the Boc group has occurred prior to or during the reaction. The resulting free 1,5-diazocane may not participate in the desired reaction or may react differently, and the intended nucleophile is simply not present at a sufficient concentration.
-
Investigative Workflow & Solution:
Caption: A logical workflow to diagnose low reaction yields.
Detailed Protocol:
-
Pre-reaction Check: Before starting your reaction, run a quick ¹H NMR or LC-MS on your Boc-diazocane stock. If significant degradation is observed, procure a fresh batch.
-
Solvent Scrutiny: Ensure solvents are anhydrous and freshly distilled or from a recently opened bottle. Some solvents, like dichloromethane (DCM), can generate trace HCl over time. If you suspect this, consider passing the solvent through a plug of basic alumina before use.
-
Reagent Compatibility: Avoid using acidic coupling activators or reagents that generate acidic byproducts. If an acid scavenger is needed, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Reaction Monitoring: Take a sample of the reaction mixture after 5-10 minutes and analyze by LC-MS. If you see a peak corresponding to the deprotected 1,5-diazocane, your conditions are too acidic.
-
Issue 2: Appearance of an Unexpected Dimer or Polymer Side Product
-
Symptom: Your LC-MS analysis shows a significant peak with a mass corresponding to a dimer of your starting material or other complex side products, while your desired product is minor.
-
Potential Cause: This is a classic sign of in-situ deprotection followed by a subsequent reaction. The Boc group is cleaved under the reaction conditions, exposing the secondary amine of the diazocane. This newly formed, highly reactive nucleophile then attacks another molecule of your electrophile or starting material, leading to dimerization or polymerization.
-
Mechanistic Explanation & Solution:
The Boc group is cleaved by acid (H⁺) to form the free amine, carbon dioxide, and a stable tert-butyl cation.[5][9] This cation is typically scavenged by the counter-ion or solvent.[9]
Caption: Pathway showing deprotection followed by side reaction.
Preventative Measures:
-
Strict pH Control: The most critical factor is to maintain a non-acidic environment. If your reaction generates acid, it must be neutralized immediately. The addition of a proton sponge or a hindered base from the start is highly recommended.
-
Order of Addition: Consider adding the Boc-diazocane slowly to the reaction mixture containing the electrophile and a base. This ensures that any molecule that might get deprotected has a higher probability of reacting with the intended partner rather than another diazocane molecule.
-
Lower Temperature: Running the reaction at a lower temperature can often slow the rate of deprotection more than the desired reaction, improving selectivity.
-
Issue 3: Inconsistent Reaction Performance Between Batches
-
Symptom: A previously successful reaction protocol fails or gives poor results when using a new bottle of this compound.
-
Potential Cause: This issue almost always points to a difference in the quality or handling of the reagent. The new batch may have lower purity, or it may have been compromised by improper storage or handling either by the supplier or in the lab.
-
Solution: Implement a Strict Quality Control (QC) Protocol
Protocol: Incoming Reagent QC for this compound
-
Visual Inspection: Upon receipt, inspect the container seal for integrity. The material should be a yellow to brown sticky oil or solid.
-
Log and Aliquot: Log the batch number and date of receipt. If it is a large container, immediately aliquot the material under an inert atmosphere into smaller, appropriately sized vials for single or limited use. This prevents contamination of the main stock.
-
QC Analysis: Before using any new batch in a critical reaction, perform a definitive purity analysis.
-
Sample Prep: Dissolve ~5-10 mg of the material in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Confirm the presence of the tert-butyl singlet at ~1.4-1.5 ppm.
-
Integrate the tert-butyl peak relative to the diazocane ring protons to ensure the ratio is correct (9H vs. 12H).
-
Check for any significant peaks in the 2.5-3.0 ppm region, which could indicate the presence of the deprotected free amine.
-
-
-
Accept/Reject: Only use batches that show >95% purity by NMR with no detectable deprotection for sensitive applications.
-
By implementing these rigorous handling, analysis, and troubleshooting protocols, you can mitigate the stability challenges associated with this compound and ensure more reliable and reproducible results in your synthetic endeavors.
References
- Safety Data Sheet for this compound.
- United Initiators. (2018-07-10).
- Sigma-Aldrich. (2023-12-05).
- MedChemExpress. (2025-12-22). tert-Butyl 4-(azetidin-3-yl)
- Sigma-Aldrich.
- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
- Ogasa, C., et al. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 35, 235-239.
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938.
- Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- Organic Chemistry Portal. tert-Butyl Esters.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- J&K Scientific LLC. (2025-02-08). BOC Protection and Deprotection.
Sources
- 1. peptide.com [peptide.com]
- 2. united-initiators.com [united-initiators.com]
- 3. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Tert-butyl 1,5-diazocane-1-carboxylate NMR Spectrum Impurities
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common impurities observed in the Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 1,5-diazocane-1-carboxylate. The following question-and-answer format is designed to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning.
Frequently Asked Questions (FAQs)
Q1: I see a large singlet at ~1.4 ppm in my ¹H NMR that integrates to more than 9 protons. What could this be?
This is a very common observation and typically points to the presence of excess di-tert-butyl dicarbonate (Boc₂O), the reagent used for the Boc protection of the amine.[1][2] The nine protons of the tert-butyl group in your desired product are deshielded by the adjacent carbamate functionality, while the 18 protons of the two tert-butyl groups in Boc₂O are in a slightly different chemical environment.
Causality and Experimental Choices:
-
Incomplete Reaction or Excess Reagent: The most likely cause is either an incomplete reaction or the use of a significant excess of Boc₂O during the synthesis. While using an excess of the protecting agent can drive the reaction to completion, it necessitates a thorough purification step to remove the unreacted reagent.
-
Inefficient Purification: Standard aqueous workups may not completely remove the relatively non-polar Boc₂O.
Troubleshooting Protocol:
-
Re-purification: If you suspect residual Boc₂O, re-purifying the product is the best course of action. Column chromatography on silica gel is typically effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) should separate your product from the less polar Boc₂O.
-
Liquid-Liquid Extraction: A carefully performed liquid-liquid extraction can also be beneficial. Washing the organic layer containing your product with a dilute basic solution (e.g., saturated sodium bicarbonate) can help to hydrolyze and remove some of the unreacted Boc₂O.
Q2: My ¹H NMR spectrum shows a singlet around 2.1 ppm and another around 8.1 ppm. What are these impurities?
These signals are characteristic of residual N,N-Dimethylformamide (DMF), a common solvent used in Boc-protection reactions. The singlet around 8.1 ppm corresponds to the formyl proton, while the two methyl groups give rise to a singlet around 2.9 ppm and another around 2.7 ppm. The presence of a singlet around 2.1 ppm could indicate acetone, often used for cleaning glassware.[3][4][5]
Causality and Experimental Choices:
-
High-Boiling Point Solvents: DMF has a high boiling point (153 °C), making it difficult to remove completely under standard rotary evaporation conditions.
-
Azeotropic Mixtures: DMF can form azeotropes with water and other solvents, further complicating its removal.
Troubleshooting Protocol:
-
High-Vacuum Drying: Dry your sample under high vacuum for an extended period, possibly with gentle heating if your compound is thermally stable.
-
Azeotropic Removal: Co-evaporation with a lower-boiling point solvent that does not form an azeotrope with your compound can be effective. Toluene is a common choice for this purpose. Dissolve your sample in a minimal amount of a suitable solvent, add a larger volume of toluene, and then remove the solvents under reduced pressure. Repeat this process several times.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or a solvent like 1,4-dioxane, lyophilization can be a very effective method for removing residual high-boiling point solvents.
Q3: I am observing unexpected signals in the aliphatic region (2.5-3.5 ppm) of my ¹H NMR that do not correspond to the diazocane ring protons. What could be the source?
Unidentified signals in this region could arise from several sources, including starting materials, byproducts of the synthesis, or degradation of the product.
Potential Sources and Diagnostic Steps:
-
Unreacted Starting Material (1,5-Diazocane): If the starting diamine is not fully consumed, you will see its characteristic signals in the NMR. Compare the spectrum of your product with an NMR spectrum of the starting 1,5-diazocane to confirm.
-
Di-Boc Protected Byproduct: It is possible to have double protection, resulting in 1,5-bis(tert-butoxycarbonyl)-1,5-diazocane. This will have a different set of signals in the aliphatic region and a singlet for the Boc group integrating to 18 protons.
-
Partially Deprotected Product: If your sample has been exposed to acidic conditions, even trace amounts, the Boc group can be cleaved, leading to the formation of free 1,5-diazocane.[1][6][7] This would re-introduce the signals of the starting material.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for identifying the source of these unknown aliphatic signals.
Caption: Troubleshooting decision tree for unknown aliphatic NMR signals.
Q4: My baseline is noisy, and I see broad humps. What is causing this?
A noisy baseline and broad humps are often indicative of the presence of polymeric or greasy impurities.
Common Culprits and Solutions:
-
Silicone Grease: From glassware joints. Always use a minimal amount of grease and, if possible, use grease-free joints. Rinsing glassware with a solvent like hexane before use can help.
-
Polymeric Byproducts: Can form under certain reaction conditions. These are often difficult to remove by standard chromatography. Trituration (suspending the crude product in a solvent in which the desired compound is sparingly soluble but the impurity is soluble) can be an effective purification method.
-
Insoluble Material: The presence of fine particulates can lead to a poor quality NMR spectrum. Ensure your sample is fully dissolved and filter it through a small plug of glass wool in a pipette before transferring it to the NMR tube.
Q5: I have a sharp singlet at ~7.26 ppm in my CDCl₃ spectrum. Is this an impurity?
This is not an impurity from your sample but rather the residual, non-deuterated solvent signal of the NMR solvent itself (in this case, chloroform, CHCl₃).[8] Similarly, you will see a residual peak for other deuterated solvents.
Reference Table for Common NMR Solvent Residual Peaks:
| Deuterated Solvent | Residual Proton Signal (ppm) | Residual Carbon Signal (ppm) |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 | 39.52 |
| Acetone-d₆ | 2.05 | 29.84, 206.26 |
| Methanol-d₄ (CD₃OD) | 3.31, 4.87 (OH) | 49.00 |
| Water-d₂ (D₂O) | 4.79 | N/A |
Data sourced from references[3][4][9][10][11].
Q6: I see a peak at ~1.2 ppm that is a triplet and another at ~3.6 ppm that is a quartet. What are these?
This pattern is highly characteristic of residual ethyl acetate, a common solvent used for extraction and chromatography. The triplet corresponds to the methyl protons, and the quartet to the methylene protons.
Preventative Measures:
-
Thorough Drying: Ensure your product is thoroughly dried under vacuum after purification to remove all traces of volatile solvents.
-
Solvent Choice: If ethyl acetate proves difficult to remove, consider using a more volatile solvent for the final purification steps, such as diethyl ether, if your compound's solubility allows.
Q7: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
While the exact chemical shifts can vary slightly depending on the solvent and concentration, the following table provides approximate values for the key signals of the desired product.
Expected NMR Chemical Shifts for this compound (in CDCl₃):
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | ~1.47 | ~28.5 | s | 9H |
| -C(CH₃)₃ | ~79.5 | s | ||
| Ring CH₂ | ~3.4-3.6 | ~45-50 | m | 4H |
| Ring CH₂ | ~2.8-3.0 | ~45-50 | m | 4H |
| Ring CH₂ | ~1.7-1.9 | ~25-30 | m | 4H |
| NH | variable | N/A | br s | 1H |
Note: The diazocane ring protons will likely appear as complex multiplets due to coupling with each other. The exact appearance will depend on the conformation of the eight-membered ring in solution.
References
-
Supporting information - The Royal Society of Chemistry. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
Notes on NMR Solvents. Available at: [Link]
-
A Safety-Catch Protecting Group Strategy compatible with Boc-Chemistry for the Synthesis of Peptide Nucleic Acids (PNAs). Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
-
Supporting information - The Royal Society of Chemistry. Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. Available at: [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Alternative Solvents for Tert-butyl 1,5-diazocane-1-carboxylate Reactions
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on utilizing alternative and greener solvents for reactions involving tert-butyl 1,5-diazocane-1-carboxylate. This guide is structured to address common challenges and questions encountered during experimental work, moving beyond standard protocols to explain the underlying principles and offer practical, field-tested solutions. Our focus is on enhancing the sustainability, efficiency, and safety of your synthetic routes.
Section 1: Frequently Asked Questions (FAQs) - Navigating Solvent Selection
This section addresses common queries regarding the selection of alternative solvents for key transformations of this compound.
Q1: Our lab is trying to move away from dichloromethane (DCM) for the N-acylation of this compound. What are some viable green alternatives and what potential issues should we anticipate?
A1: Moving away from halogenated solvents like DCM is a commendable goal for green chemistry. For N-acylation, several greener alternatives can be employed, each with its own set of considerations.
-
2-Methyltetrahydrofuran (2-MeTHF) : Derived from renewable resources, 2-MeTHF is an excellent alternative to DCM and tetrahydrofuran (THF).[1] It often provides similar or even improved reaction profiles. However, be mindful of its slightly lower polarity compared to DCM, which might affect the solubility of certain acylating agents or additives.
-
Cyclopentyl methyl ether (CPME) : CPME is another hydrophobic ether solvent with a high boiling point and low peroxide formation tendency, enhancing safety.[1][2] Its higher boiling point can be advantageous for reactions requiring elevated temperatures.
-
Ethyl Acetate (EtOAc) : A widely used and relatively benign solvent, EtOAc can be effective for many acylation reactions. A potential issue is its susceptibility to hydrolysis under strongly basic or acidic conditions, which could be a concern depending on the specific acylating agent and any additives used.
Troubleshooting Tip: If you observe incomplete reactions when switching to these solvents, consider a slight increase in reaction temperature or extended reaction times. Solubility issues can often be mitigated by using a co-solvent system, for instance, a small amount of a more polar green solvent like N,N'-dimethylpropylene urea (DMPU).[3]
Q2: We are performing a Boc-deprotection of a derivative of this compound and want to avoid trifluoroacetic acid (TFA) in DCM. What are some greener and safer deprotection protocols?
A2: Traditional TFA/DCM cocktails for Boc-deprotection are effective but pose significant environmental and health risks.[4] Greener alternatives focus on replacing the solvent and, in some cases, the strong acid.
-
HCl in Ethereal Solvents : Replacing 1,4-dioxane (a suspected carcinogen) with greener ethers like 2-MeTHF or CPME for HCl-mediated deprotection is a viable strategy.[1][4]
-
Aqueous Phosphoric Acid : This method offers an environmentally benign and selective reagent for the deprotection of tert-butyl carbamates.[5] The workup is often more straightforward than with TFA.
-
Solvent-Free and Mechanochemical Methods : For certain substrates, solvent-free deprotection using solid acids or mechanochemistry (ball-milling) can be highly efficient and environmentally friendly.[6]
Causality Insight: The choice of deprotection conditions can influence the final salt form of the product. Deprotection with HCl in an organic solvent will yield the hydrochloride salt, which often has good crystallinity, aiding in purification.[4]
Q3: We are struggling with regioselectivity in the N-alkylation of this compound. Can solvent choice influence which nitrogen atom is alkylated?
A3: Absolutely. The two nitrogen atoms in this compound have different steric and electronic environments. The Boc-protected nitrogen is sterically hindered, making the secondary amine the more likely site for alkylation. However, solvent polarity and the nature of the base used can significantly impact the regioselectivity.
-
Polar Aprotic Solvents : Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can facilitate SN2 reactions. However, greener alternatives like Cyrene or DMPU can be explored.[2][3]
-
Less Polar Solvents : In less polar solvents like THF or 2-MeTHF, ion pairing between the deprotonated amine and the counter-ion of the base can influence the nucleophilicity of the nitrogen and thus the reaction outcome. For instance, using sodium hydride (NaH) in THF has been shown to be effective for achieving N-1 selectivity in other heterocyclic systems.[7]
Experimental Logic: To favor mono-alkylation at the secondary amine, a less polar solvent in combination with a strong, non-nucleophilic base is often a good starting point. This minimizes the solubility of the resulting salt and can prevent over-alkylation.
Section 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common issues encountered when using alternative solvents in reactions with this compound.
Troubleshooting Incomplete N-Acylation in Greener Solvents
Caption: Troubleshooting workflow for incomplete N-acylation.
Troubleshooting Side-Reactions During Boc-Deprotection
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ambifirst.pt [ambifirst.pt]
- 4. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Synthesis of Tert-butyl 1,5-diazocane-1-carboxylate
Introduction
Welcome to the Technical Support Center for the synthesis of Tert-butyl 1,5-diazocane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. The selective mono-Boc protection of symmetrical diamines like 1,5-diazocane presents a common yet significant challenge: achieving high selectivity for the desired mono-protected product while minimizing the formation of the di-protected byproduct and managing unreacted starting material.
This document provides a comprehensive troubleshooting guide in a question-and-answer format to directly address the common issues encountered during this synthesis. We will delve into the mechanistic rationale behind byproduct formation and provide field-proven protocols and purification strategies to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction produces a significant amount of di-tert-butyl 1,5-diazocane-1,5-dicarboxylate (di-Boc byproduct). How can I improve the selectivity for the mono-Boc product?
A1: This is the most common challenge in the synthesis of this compound. The formation of the di-Boc byproduct occurs when both nitrogen atoms of the 1,5-diazocane react with the Boc anhydride. The key to improving selectivity lies in differentiating the reactivity of the two amine groups.
Core Strategy: In Situ Mono-Protonation
The most effective and widely adopted strategy is the in situ mono-protonation of the diamine before the introduction of the Boc anhydride ((Boc)₂O).[1][2] By adding one equivalent of a strong acid, one of the amine groups is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the electrophilic (Boc)₂O. The remaining free amine can then be selectively protected.
Troubleshooting Decision Workflow:
Caption: Troubleshooting workflow for minimizing di-Boc byproduct.
Recommended Acid Sources:
-
Anhydrous HCl gas: While effective, it can be cumbersome to handle.[2]
-
In situ generated HCl: A more convenient and highly recommended method involves the reaction of a reagent with an anhydrous alcohol (like methanol) to produce one equivalent of HCl directly in the reaction flask.[1][3]
-
Chlorotrimethylsilane (Me₃SiCl): Reacts smoothly with methanol to generate HCl. This is a reliable and easily controlled method.[1]
-
Thionyl Chloride (SOCl₂): Also effective, but the reaction with methanol can be vigorous and must be performed with caution at low temperatures.[3]
-
Trifluoroacetic Acid (TFA): Can also be used to achieve mono-protonation.[4]
-
Q2: I have a mixture of starting material, mono-Boc, and di-Boc products. How can I effectively purify the desired this compound?
A2: The separation of these three components can be challenging due to their similar structures. A multi-step purification strategy is often necessary.
Purification Strategy:
-
Acid-Base Extraction (to remove di-Boc byproduct): The di-Boc protected diazocane has no basic amine groups and will remain in the organic phase during an acidic wash. The desired mono-Boc product and the unreacted diamine both have a free basic nitrogen and will be extracted into an aqueous acidic layer.
-
Basification and Extraction (to isolate the amine mixture): The acidic aqueous layer is then basified (e.g., with NaOH to pH > 12) to deprotonate the ammonium salts of the mono-Boc product and the starting diamine. These can then be extracted back into an organic solvent (like dichloromethane).[1][4]
-
Column Chromatography (to separate mono-Boc from starting material): The resulting mixture of the mono-Boc product and the highly polar 1,5-diazocane can then be separated by column chromatography.[5][6]
| Compound | Polarity | Elution Order (Normal Phase) |
| Di-tert-butyl 1,5-diazocane-dicarboxylate | Low | 1st |
| Tert-butyl 1,5-diazocane-carboxylate | Medium | 2nd |
| 1,5-Diazocane (starting material) | High | 3rd (may stick to silica) |
Chromatography System Recommendation:
-
Stationary Phase: Silica gel is commonly used. For separating basic amines, using silica gel treated with a small amount of triethylamine in the eluent (e.g., 1%) can prevent tailing and improve separation. Alternatively, basic alumina can be effective.[4]
-
Mobile Phase: A gradient elution is often most effective, starting with a less polar system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol. A typical gradient might be 0% to 10% methanol in dichloromethane.[5]
Q3: My reaction is very slow or appears incomplete, with a large amount of unreacted 1,5-diazocane remaining. What could be the cause?
A3: Incomplete reaction can stem from several factors related to reagent quality, reaction setup, or the equilibrium of the mono-protonation.
Potential Causes and Solutions:
-
Insufficient (Boc)₂O: Ensure that at least one full equivalent of Boc anhydride relative to the diamine has been added.
-
Poor Quality (Boc)₂O: Boc anhydride can degrade over time, especially if exposed to moisture. Use a fresh, high-quality reagent.
-
Over-protonation: If more than one equivalent of acid is inadvertently added, it can lead to the formation of the di-hydrochloride salt of the diamine, leaving no free nucleophilic amine to react. Precise control over the acid stoichiometry is critical.[2]
-
Reaction Temperature: While the initial acid addition should be performed at low temperature (0 °C) to control the exotherm and selectivity, the subsequent reaction with (Boc)₂O is typically allowed to warm to room temperature and stirred for several hours to ensure completion.[1]
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 1,5-Diazocane using Me₃SiCl
This protocol is adapted from a general method for the selective mono-protection of diamines and is highly applicable to 1,5-diazocane.[1]
Reagents and Materials:
-
1,5-Diazocane (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 eq), freshly distilled
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)
-
Water (deionized)
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-diazocane (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath with vigorous stirring.
-
Slowly add freshly distilled Me₃SiCl (1.0 eq) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add water (approx. 1 mL per gram of diamine) to the mixture.
-
Add a solution of (Boc)₂O (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, gradient of 0-10% MeOH in DCM) to afford pure this compound.
Mechanistic Insight
The success of the selective mono-protection hinges on the principles of acid-base chemistry and nucleophilicity.
Caption: Mechanism of selective mono-Boc protection.
The initial protonation deactivates one nitrogen atom. The subsequent addition of (Boc)₂O reacts exclusively with the remaining free, nucleophilic amine. This controlled, stepwise approach is crucial for preventing the statistical mixture of products that would arise from simply mixing the diamine and Boc anhydride.[2]
References
-
Servín-Sánchez, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]
-
Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]
- Krapcho, A. P., et al. (1990). Mono-protected diamines. N-tert-butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.
- Singh, S., et al. (2014). Recyclable chiral catalyst for asymmetric nitroaldol reaction and process for the preparation thereof. WO2014118799A1.
-
Scott, J. D., et al. (2021). Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer. Journal of Medicinal Chemistry, 64(22), 16417-16442. Available at: [Link]
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
-
Sun, L., et al. (2015). Selective Mono-Boc-Protection of Bispidine. Molbank, 2015(2), M857. Available at: [Link]
Sources
how to remove unreacted starting materials from Tert-butyl 1,5-diazocane-1-carboxylate
Introduction
Welcome to the technical support guide for the purification of tert-butyl 1,5-diazocane-1-carboxylate. The synthesis of this compound, typically via the reaction of 1,5-diazocane with di-tert-butyl dicarbonate (Boc anhydride), presents a common purification challenge: separating the mono-Boc-protected product from the highly polar, basic starting diamine.[1][2] This guide provides a structured, causality-driven approach to troubleshooting common purification issues, offering detailed protocols and expert insights to help you achieve high purity.
The core of the purification strategy relies on the significant change in basicity and polarity upon introduction of the tert-butoxycarbonyl (Boc) group. The electron-withdrawing nature of the carbamate reduces the basicity of the protected nitrogen, making the product far less susceptible to protonation under mild acidic conditions compared to the unreacted diamine starting material.[3] This chemical difference is the key to an effective separation.
Frequently Asked Questions & Troubleshooting
Q1: What are the most common impurities I should expect in my crude reaction mixture?
Your crude product will likely contain a mixture of the desired product, unreacted starting materials, and byproducts from the reaction.
-
Unreacted 1,5-diazocane: A highly polar and basic diamine. This is often the most challenging impurity to remove.
-
Unreacted Di-tert-butyl dicarbonate (Boc Anhydride): A non-polar, moisture-sensitive reagent.[4][5][6]
-
tert-Butanol: A byproduct from the decomposition of Boc anhydride.
-
bis-Boc protected 1,5-diazocane: The product of over-reaction where both nitrogens of the diazocane are protected. This will be significantly less polar than your desired mono-Boc product.
Q2: How can I quickly assess the purity of my crude product and identify the impurities?
Thin-Layer Chromatography (TLC) is the most effective initial step. A well-designed TLC experiment will not only show you the number of components but also help identify them based on their polarity.
Recommended TLC Protocol:
-
Plate: Silica gel 60 F254.
-
Mobile Phase (Eluent): A polar solvent system is required. Start with 10% Methanol in Dichloromethane (DCM) . To improve spot shape and prevent streaking of the basic amine, add 0.5-1% triethylamine (Et₃N) to the eluent mixture.[7][8]
-
Spotting: On a single TLC plate, spot the following:
-
Lane 1: 1,5-diazocane starting material (SM).
-
Lane 2: Co-spot of the SM and your crude reaction mixture.
-
Lane 3: Your crude reaction mixture (RM).
-
-
Visualization:
-
UV Light (254 nm): The Boc-protected product and Boc anhydride may be weakly UV-active.
-
Ninhydrin Stain: This is crucial. Ninhydrin reacts with primary and secondary amines to produce a distinct pink or purple color upon heating.[9] Unreacted 1,5-diazocane will give a strong positive result (a bright spot). Your Boc-protected product may also stain, but often less intensely or with a different hue (e.g., yellow/orange), as the Boc group can be cleaved under the acidic, heated conditions of the stain development.[9]
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized and will visualize most components, including the product and byproducts.
-
Interpreting the TLC:
-
High Rf spot: Likely non-polar impurities like Boc anhydride or the bis-protected byproduct.
-
Mid Rf spot: Your desired product, this compound.
-
Low Rf / Baseline spot: The highly polar 1,5-diazocane starting material.[10]
Q3: My TLC shows a significant amount of unreacted 1,5-diazocane at the baseline. What is the most efficient way to remove it?
The most effective, scalable, and chromatography-free method is a liquid-liquid acidic extraction (acid wash) . This technique exploits the difference in basicity between the starting diamine and the Boc-protected product.
The Causality: The two free amine groups of 1,5-diazocane are basic and readily protonated by a dilute acid to form a water-soluble ammonium salt (R-NH₂⁺). The Boc-protected product, with its less basic carbamate nitrogen, remains unprotonated and stays dissolved in the organic solvent.[3][11]
See Protocol 1 for a detailed, step-by-step guide.
Q4: I've removed the starting diamine, but my product is still an oil and TLC shows other impurities. What's the next step?
If non-polar impurities like residual Boc anhydride or the bis-Boc byproduct remain, flash column chromatography is the standard method for achieving high purity.[12][13] The key is selecting an appropriate solvent system that provides good separation between your product and the remaining impurities.
See Protocol 2 for a detailed guide on performing flash chromatography.
Data Summary for Purification Strategy
The success of the purification strategy is grounded in the distinct physicochemical properties of the involved compounds. The pKₐ value, which measures the acidity of the conjugate acid (BH⁺), is particularly important; a higher pKₐ indicates a more basic compound.
| Compound | Structure | Molar Mass ( g/mol ) | Polarity | Basicity (pKₐ of Conjugate Acid) | Aqueous Solubility (at pH 7.4) |
| 1,5-Diazocane | 114.19[14] | High | High (Estimated ~10-11) | High | |
| This compound | 214.31 | Intermediate | Low-Moderate (Reduced) | Low | |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25[15] | Low | N/A (Electrophile) | Immiscible, reacts.[5] |
Purification Workflow
The following diagram outlines the logical decision-making process for purifying your crude product.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. reddit.com [reddit.com]
- 8. VanVeller Lab Resources [group.chem.iastate.edu]
- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1,5-Diazacyclooctane | C6H14N2 | CID 5248373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Reaction Workup for tert-butyl 1,5-diazocane-1-carboxylate
Welcome to the technical support guide for the synthesis and purification of tert-butyl 1,5-diazocane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the reaction workup and purification of this important building block.
The selective mono-protection of symmetrical diamines like 1,5-diazocane presents a common yet significant challenge in organic synthesis. The goal is to maximize the yield of the desired mono-Boc product while minimizing the formation of the di-Boc byproduct and effectively removing unreacted starting material. This guide provides a structured approach to overcoming these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary species I should expect in my crude reaction mixture after Boc-protection of 1,5-diazocane?
In a typical reaction using di-tert-butyl dicarbonate ((Boc)₂O), you should anticipate a mixture containing:
-
Desired Product: this compound (mono-Boc).
-
Starting Material: Unreacted 1,5-diazocane.
-
Byproduct: Di-tert-butyl 1,5-diazocane-1,5-dicarboxylate (di-Boc).
-
Reagent Residue: Byproducts from (Boc)₂O, such as tert-butanol, and the base used (e.g., triethylamine).[1][2]
The relative ratios of these will depend on the reaction stoichiometry and conditions. Controlling the stoichiometry is key, but separation of this mixture is the primary workup challenge.
Q2: My crude NMR spectrum shows several unexpected peaks. What are the common impurities and their chemical shifts?
Identifying impurities early can save significant time. Besides your product, starting material, and di-Boc byproduct, look for signals from common reagents and solvents. These are often volatile and can be removed under high vacuum, but it's crucial to identify them first.
| Impurity | ¹H NMR Signal (CDCl₃) | Multiplicity | Typical Chemical Shift (ppm) | Notes |
| Dichloromethane (DCM) | CH₂ | Singlet | 5.30 | Often used as a reaction solvent. |
| Ethyl Acetate (EtOAc) | CH₃, CH₂, OCH₂ | Triplet, Singlet, Quartet | ~1.25, ~2.05, ~4.12 | Common extraction solvent.[3] |
| Triethylamine (TEA) | CH₃, CH₂ | Triplet, Quartet | ~1.03, ~2.54 | Frequently used as a base.[3] |
| tert-Butanol | C(CH₃)₃ | Singlet | ~1.28 | Hydrolysis product of (Boc)₂O. |
| Di-tert-butyl dicarbonate | C(CH₃)₃ | Singlet | ~1.50 | Unreacted Boc anhydride. |
| Silicone Grease | Broad Singlet | ~0.07 | From glassware joints.[3] |
Note: Chemical shifts can vary slightly based on solvent and concentration.
Q3: Why is my product smearing or tailing during silica gel chromatography?
This is the most common issue when purifying basic amines on standard silica gel.[4] The root cause is the acidic nature of the silica surface, which is covered in silanol groups (Si-OH). These acidic sites strongly interact with the basic nitrogen atoms of your diazocane derivative, leading to:
-
Strong Adsorption: The compound "sticks" to the column, requiring very high solvent polarity to elute.
-
Poor Peak Shape (Tailing): The interaction is often non-uniform, causing the product to elute slowly and asymmetrically.[5]
-
Yield Loss: In some cases, the product may bind irreversibly or degrade on the acidic silica.[6]
This guide provides specific protocols to mitigate this issue (see Troubleshooting Issue #2).
Q4: Can this compound degrade during the workup?
Yes, carbamates can be susceptible to degradation, primarily through hydrolysis.[7] The Boc (tert-butyloxycarbonyl) group is particularly sensitive to acidic conditions.[2][8]
-
Acidic Conditions: Exposure to strong acids, even residual acid on silica gel, can cleave the Boc group, regenerating the free diamine.
-
Basic Conditions: While more stable to base than to acid, prolonged exposure to strong bases at elevated temperatures can also lead to hydrolysis.[7]
-
Temperature: High temperatures during solvent evaporation (e.g., on a rotary evaporator) can accelerate degradation.[7] It is advisable to perform concentration steps at moderate temperatures (e.g., <40°C).
Troubleshooting Guide
This section addresses specific problems you may encounter and provides actionable solutions based on established chemical principles.
Issue 1: Low Isolated Yield of the Desired Mono-Boc Product
A low yield can stem from an incomplete reaction or, more commonly, from losses during the workup and purification stages.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
-
Potential Cause A: Product Loss During Aqueous Workup The mono-Boc product is still a basic amine and can have significant water solubility, especially when protonated at low pH.
-
Solution: Optimized Liquid-Liquid Extraction. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to keep the product in its neutral, more organic-soluble form.[9] Washing with brine (saturated NaCl solution) can decrease the solubility of the organic product in the aqueous layer, a phenomenon known as "salting out".[10]
-
-
Potential Cause B: Product Loss During Chromatography As discussed in the FAQ, the basic nature of the product can cause it to bind irreversibly to standard silica gel.
-
Solution: Use Amine-Deactivated Chromatography. Either add a competing base like triethylamine to your mobile phase or, preferably, use an amine-functionalized silica column.[4] See Protocols 2 and 3 for detailed instructions.
-
Issue 2: Difficulty Separating Product from Starting Material (1,5-diazocane)
The starting diamine is highly polar and basic, making it a challenging impurity to remove. Its Rf value on TLC is often 0 in many common solvent systems, but it can still co-elute with the product if the product is also streaking badly.
-
Solution A: Optimized Acid-Base Extraction This is the most effective non-chromatographic method. The pKa values of the two nitrogens in the mono-Boc product are different from each other and from the two equivalent nitrogens in the starting diamine. This difference can be exploited. A carefully controlled acidic wash can selectively protonate and extract the more basic 1,5-diazocane into the aqueous layer, while leaving the less basic mono-Boc product in the organic layer.[11][12]
-
Solution B: Flash Chromatography on Amine-Functionalized Silica Amine-functionalized silica columns are excellent for separating basic compounds.[4][13] They prevent the strong acid-base interactions that cause tailing on regular silica, allowing for much better resolution between the slightly less basic mono-Boc product and the more basic diamine starting material.
Issue 3: Difficulty Separating Product from the Di-Boc Byproduct
The di-Boc byproduct is significantly less polar than the mono-Boc product. In most cases, it should separate well on silica gel, having a much higher Rf value. If separation is poor, it is likely due to poor chromatographic technique.
-
Solution: Standardized Flash Chromatography
-
Choose the Right Solvent System: A gradient elution from a non-polar solvent (e.g., Hexane or Heptane) to a more polar one (e.g., Ethyl Acetate) is usually sufficient. The di-Boc product will elute first.
-
Avoid Overloading: Loading too much crude material onto the column will compromise separation. A general rule is to load no more than 1-5% of the column's mass.
-
Dry Loading: If the crude product has poor solubility in the starting eluent, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder.
-
Issue 4: Product Purity is Low After Chromatography
If chromatography yields a product that is still impure or has a broad melting point, a final purification step is necessary.
-
Solution: Recrystallization If your product is a solid, recrystallization is a powerful technique for achieving high purity.[7] The process involves dissolving the impure solid in a minimal amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly. The desired compound should crystallize out in a pure form, leaving impurities behind in the solvent.[14] Finding the right solvent system often requires screening several options (e.g., ethyl acetate/hexanes, acetone/water, isopropanol).
Detailed Experimental Protocols
Protocol 1: Optimized Acid-Base Liquid-Liquid Extraction
This protocol is designed to remove acidic impurities and the highly basic 1,5-diazocane starting material.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Transfer: Transfer the solution to a separatory funnel.
-
Basic Wash (to remove acidic impurities): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[7] Stopper the funnel, shake vigorously while venting frequently, and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Controlled Acidic Wash (to remove 1,5-diazocane):
-
Add an equal volume of a dilute aqueous acid solution (e.g., 0.1 M HCl or a pH 5-6 buffer solution).
-
Shake gently and allow the layers to separate. The highly basic 1,5-diazocane will be preferentially protonated and extracted into the aqueous layer.[11]
-
Drain and discard the aqueous layer. Repeat this wash 1-2 times, monitoring the removal of the starting material by TLC analysis of the organic layer.
-
-
Final Wash and Dry: Wash the organic layer with brine.[10] Transfer the organic layer to a flask and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure at <40°C to yield the partially purified product.
Protocol 2: Flash Chromatography on Standard Silica Gel with Triethylamine (TEA)
This method should be used if amine-functionalized silica is unavailable. The TEA acts as a competing base to improve peak shape.[5]
-
Column Packing: Pack a standard silica gel column with your chosen mobile phase (e.g., Hexane/EtOAc).
-
Mobile Phase Preparation: Prepare your eluent system (e.g., a gradient of 0-100% Ethyl Acetate in Hexane) and add 0.5-1% triethylamine (v/v) to the entire mixture.
-
Equilibration: Equilibrate the column by flushing with several column volumes of the starting mobile phase (containing TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the gradient and collect fractions. The TEA will help elute your basic compound with better symmetry.
-
Post-Column Workup: Be aware that all your fractions will contain TEA, which is high-boiling and may need to be removed by co-evaporation with a solvent like toluene or via an acidic wash if the product is stable.
Protocol 3: Flash Chromatography on Amine-Functionalized Silica (Recommended)
This is the preferred chromatographic method for purifying basic amines.[4][13]
-
Column Selection: Use a pre-packed or self-packed column with aminopropyl-functionalized silica gel.
-
Mobile Phase: No TEA additive is needed. Use a standard normal-phase solvent system like Hexane/Ethyl Acetate or DCM/Methanol. The amine surface of the stationary phase minimizes silanol interactions.[4]
-
Equilibration & Elution: Equilibrate the column and elute with your chosen solvent gradient as you would with a standard column.
-
Fraction Analysis: Fractions will be free of basic additives, simplifying the final concentration step.
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Validation & Comparative
A Comparative Guide to the Characterization of Tert-butyl 1,5-diazocane-1-carboxylate Derivatives
This guide provides an in-depth technical comparison and characterization of tert-butyl 1,5-diazocane-1-carboxylate and its derivatives, which are pivotal scaffolds in contemporary drug discovery and medicinal chemistry. We will explore their synthesis, purification, and detailed analytical characterization, offering field-proven insights and experimental data to support researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,5-Diazocane Scaffold
The 1,5-diazocane ring system, an eight-membered heterocyclic scaffold containing two nitrogen atoms, is a valuable pharmacophore in the design of novel therapeutics.[1][2] Its conformational flexibility allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group to create this compound provides a key intermediate. This mono-protection strategy allows for the selective functionalization of the second nitrogen atom, making it a versatile building block for creating diverse molecular libraries.[3] The development of modular synthetic approaches has further expanded the accessibility of variously substituted 1,5-diazocane scaffolds for lead-oriented synthesis.[1]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with the selective mono-N-Boc protection of the parent 1,5-diazocane. This is a crucial step that leverages the steric hindrance of the tert-butyl group to prevent di-substitution.
The general synthetic approach involves the reaction of 1,5-diazocane with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent. The choice of solvent and reaction conditions can influence the yield and purity of the product. The resulting this compound can then be further functionalized at the free secondary amine to generate a wide array of derivatives.
Comparative Characterization of Derivatives
A thorough characterization of these derivatives is essential to confirm their structure, purity, and suitability for downstream applications. This typically involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.[4][5]
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will exhibit characteristic signals for the tert-butyl group and the protons of the diazocane ring. The introduction of substituents on the second nitrogen will cause predictable shifts in the signals of the adjacent methylene protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the Boc group and the quaternary carbon of the tert-butyl group will have distinct chemical shifts.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |
| C (CH₃)₃ | ~79.5 | |
| C =O | ~155.0 | |
| Diazocane Ring Protons | ~2.5-3.6 (m) | ~45-55 |
Note: Predicted chemical shifts are based on analogous structures like tert-butyl piperazine-1-carboxylate and may vary depending on the solvent and specific derivative.[3][6]
3.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[7] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[8]
For this compound derivatives, common fragmentation patterns observed in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry include the loss of a tert-butyl group (-57 Da) or isobutylene (-56 Da).[9]
| Species | Predicted m/z | Interpretation |
| [M+H]⁺ | 215.18 | Molecular ion peak for the parent compound |
| [M-C₄H₉]⁺ | 158.12 | Loss of the tert-butyl group |
| [M-C₄H₈+H]⁺ | 159.13 | Loss of isobutylene |
3.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups. For a Boc-protected diazocane, the most prominent absorption band will be the carbonyl stretch of the carbamate group, typically observed around 1680-1700 cm⁻¹.
Chromatographic Analysis
3.2.1. Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of a reaction.[3] By comparing the Rf values of the starting material, product, and any byproducts, one can quickly assess the reaction's status. A typical eluent system for these compounds would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the final compound. Reversed-phase HPLC with a C18 column is commonly employed, using a mobile phase gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Experimental Protocols
The following protocols are generalized and may require optimization for specific derivatives.
Synthesis of this compound
-
Dissolve 1,5-diazocane (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq.) in the same solvent.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.[3]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.[3]
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.[10]
Characterization Workflow
Applications in Drug Discovery
Derivatives of 1,5-diazocane are of significant interest in drug discovery due to their diverse biological activities.[11] They have been investigated for a range of therapeutic targets, and the ability to readily synthesize libraries of these compounds is crucial for structure-activity relationship (SAR) studies.[12] The development of novel diazacyclic compounds is a key area of research in medicinal chemistry.[12]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse libraries of 1,5-diazocane derivatives. A systematic approach to their characterization, employing a combination of NMR, mass spectrometry, and chromatography, is essential for ensuring their structural integrity and purity. The protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge to confidently synthesize and characterize these important compounds for their application in drug discovery and development.
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comparing Tert-butyl 1,5-diazocane-1-carboxylate with similar diazocane structures
An In-Depth Comparative Guide to Tert-butyl 1,5-diazocane-1-carboxylate and Structurally Related Scaffolds for Modern Drug Discovery
Authored by a Senior Application Scientist
Medium-sized saturated heterocycles, such as diazocanes, represent a class of scaffolds that are gaining significant traction in medicinal chemistry. Their inherent three-dimensional character, resulting from the conformational flexibility of the eight-membered ring, provides a unique platform for the spatial presentation of pharmacophoric elements, a critical factor in designing selective and potent therapeutics.[1]
This guide provides an in-depth comparison of this compound, a versatile and widely used building block, with its key structural analogs. We will explore the causality behind synthetic choices, compare reactivity based on experimental data, and provide field-proven protocols to assist researchers, scientists, and drug development professionals in selecting the optimal scaffold for their specific applications.
Part 1: The Benchmark Compound: this compound
The strategic placement of a single tert-butyloxycarbonyl (Boc) protecting group on the 1,5-diazocane scaffold transforms it from a simple diamine into a powerful synthetic intermediate. This mono-protection is the cornerstone of its utility, enabling selective functionalization.
The Strategic Role of the Boc Group
The Boc group is arguably the most common amine protecting group in non-peptide synthesis for several compelling reasons.[2] Its widespread use is a direct consequence of its chemical properties:
-
Stability: It is exceptionally stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[3] This robustness allows for extensive chemical modifications on other parts of the molecule without premature cleavage of the protecting group.
-
Facile Cleavage: Despite its stability, the Boc group is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4] This deprotection mechanism proceeds via the formation of a stable tert-butyl cation, ensuring a clean and high-yielding reaction.[]
-
Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to many other protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group. This allows for complex, multi-step syntheses with sequential deprotection and functionalization steps.
Synthesis and Purity
The synthesis of this compound is typically achieved through the controlled mono-acylation of the parent 1,5-diazocane with di-tert-butyl dicarbonate (Boc₂O). The key to achieving high yields of the mono-protected product over the di-protected byproduct is to use an excess of the diamine, although careful control of stoichiometry can also be effective.
Part 2: A Comparative Analysis of Diazocane Structures
The choice of a scaffold is dictated by the synthetic route and the final application. Here, we compare this compound to its most common structural alternatives.
| Scaffold Type | Key Feature | Primary Use Case | Synthetic Challenge |
| 1,5-Diazocane (Unprotected) | Two basic secondary amines | Bidentate ligand synthesis, symmetrical derivatization | Lack of selectivity for mono-functionalization |
| N-Boc-1,5-diazocane | Orthogonal protection | Sequential, selective functionalization of the two nitrogen atoms | Achieving high mono-protection yields |
| N,N'-di-Boc-1,5-diazocane | Fully protected, non-basic | Scaffold modification at other positions (if any) | Requires subsequent deprotection steps |
| N-Acyl/Aryl-1,5-diazocane | Non-labile N-substituent | When one nitrogen is part of a stable amide/aniline core | Reduced nucleophilicity of the substituted nitrogen |
| 1,5-Diaza-cis-decalin | Conformationally rigid | Chiral ligands, scaffolds with defined vectoral geometry | More complex, multi-step synthesis |
The Unprotected Scaffold: A Double-Edged Sword
Using the parent 1,5-diazocane offers the most direct route to symmetrical derivatives. However, achieving selective mono-functionalization is notoriously difficult due to the similar reactivity of the two secondary amine groups, often resulting in a mixture of starting material, mono-substituted, and di-substituted products that require tedious chromatographic separation.
Alternative Protection Strategies: Beyond Boc
While the Boc group is highly versatile, certain molecular contexts demand different protecting groups. For instance, if the target molecule is highly sensitive to strong acid, a base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) group might be preferable. The choice is a strategic one based on the overall synthetic plan. N-acyl derivatives, such as N-acetyl diazocines, have also been synthesized, but the amide bond significantly reduces the nucleophilicity of the nitrogen, altering its utility for subsequent coupling reactions.[6]
Conformational Constraint: The Case of 1,5-Diaza-cis-decalins
The flexibility of the diazocane ring can be a disadvantage when a rigid orientation of substituents is required. In such cases, fused bicyclic analogs like 1,5-diaza-cis-decalins offer a solution.[7][8] These systems lock the diazocane-like core into a specific chair-boat conformation, providing a well-defined and predictable spatial arrangement.[9] This conformational control is crucial in applications like asymmetric catalysis, where the ligand's geometry dictates stereochemical outcomes.[7]
Part 3: Experimental Protocols and Comparative Reactivity
A primary application of mono-protected diazocanes is the functionalization of the free secondary amine, often via N-arylation reactions like the Buchwald-Hartwig amination. This reaction is a powerful tool for creating C-N bonds, which are prevalent in pharmaceuticals.[10][11]
Protocol: Buchwald-Hartwig N-Arylation of this compound
This protocol describes a general procedure for the palladium-catalyzed N-arylation of the free amine. The choice of ligand is critical, especially for sterically demanding substrates. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step.[11]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.1 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos) (4-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl halide, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add the anhydrous solvent via syringe, followed by the palladium precatalyst.
-
Reaction: Place the flask in a pre-heated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Reactivity Comparison
-
Unprotected 1,5-Diazocane: Attempting the above protocol with the unprotected diamine would likely lead to a mixture of mono-arylated, di-arylated, and potentially intramolecularly cyclized or polymeric byproducts, depending on the aryl halide used. Selectivity would be poor.
-
N-Acetyl-1,5-diazocane: The amide nitrogen is significantly less nucleophilic and generally does not participate in Buchwald-Hartwig amination under standard conditions. This highlights how the choice of N-substituent fundamentally alters the scaffold's reactivity.
Conclusion: A Scientist's Guide to Scaffold Selection
The selection of a diazocane-based scaffold is a critical decision in the design of a synthetic campaign. This compound stands out as a superior choice for projects requiring the sequential and controlled functionalization of the two nitrogen atoms. Its robust Boc protecting group provides the necessary orthogonality for complex syntheses. For creating symmetrical molecules, the unprotected diamine is the most direct, albeit less controlled, option. For applications demanding absolute stereochemical and conformational rigidity, fused bicyclic analogs are the scaffolds of choice. Understanding the interplay between a scaffold's structure, protection strategy, and resulting reactivity is paramount to accelerating research and development in modern chemistry.
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N/A. (2025). Unusual and Unexpected Reactivity of t- Butyl Dicarbonate (Boc 2 O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t- Butyl Ethers. ResearchGate. [Link]
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Y. Liu, et al. (2023). Switchable synthesis of natural-product-like lawsones and indenopyrazoles through regioselective ring-expansion of indantrione. NIH. [Link]
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A Guide to Strategic Amine Protection: Comparing Tert-butyl 1,5-diazocane-1-carboxylate with Foundational Protecting Groups
In the landscape of complex molecule synthesis, particularly in drug development and medicinal chemistry, the selective functionalization of poly-aminated scaffolds is a persistent challenge. Symmetrical diamines, such as the 1,5-diazocane ring system, offer a conformationally flexible and synthetically attractive core for building novel therapeutics. However, their symmetry presents a significant hurdle: how to controllably modify one amine while leaving the other untouched?
This guide moves beyond a simple comparison of protecting groups to explore a more nuanced topic: the strategic application of a common protecting group, the tert-butoxycarbonyl (Boc) group, to a specific, high-value scaffold, 1,5-diazocane. We will analyze tert-butyl 1,5-diazocane-1-carboxylate not as a protecting group itself, but as a key mono-protected intermediate. Its utility will be contrasted with foundational amine protecting groups—Boc, Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—to illuminate the principles of orthogonal protection and strategic synthesis design.
Part 1: The Foundation: A Review of Common Amine Protecting Groups
The strategic selection of a protecting group is dictated by its stability to various reaction conditions and the specific reagents required for its removal.[1] The three most ubiquitous carbamate-based protecting groups in organic synthesis are Boc, Cbz, and Fmoc.[2] Their distinct cleavage conditions form the basis of "orthogonal protection," a strategy that allows for the selective deprotection of one group in the presence of others.[3]
The primary role of these groups is to temporarily convert a nucleophilic amine into a non-nucleophilic carbamate, rendering it inert to electrophiles and many other reaction conditions.[3][4]
Caption: General workflow for amine protection and deprotection.
Comparative Data of Foundational Protecting Groups
The choice between Boc, Cbz, and Fmoc is primarily governed by the stability of other functional groups in the molecule to the required deprotection reagents.[]
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Structure | |||
| Deprotection Condition | Strongly acidic (e.g., TFA, HCl)[6] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[2] | Basic (e.g., 20% Piperidine in DMF)[1] |
| Cleavage Products | Isobutylene + CO₂ + R-NH₂ | Toluene + CO₂ + R-NH₂ | Dibenzofulvene-piperidine adduct + CO₂ + R-NH₂ |
| Key Advantages | Stable to base and hydrogenolysis. Widely used in solution and solid-phase synthesis.[1] | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc.[2] | Milder, non-acidic cleavage. Central to modern solid-phase peptide synthesis (SPPS).[] |
| Key Limitations | Requires strong acid, which can cleave other acid-labile groups (e.g., trityl, t-butyl esters).[2] | Incompatible with functional groups susceptible to reduction (e.g., alkynes, some sulfur-containing residues).[1] | Unstable to some secondary amines. The dibenzofulvene byproduct must be scavenged. |
Part 2: The Challenge: Strategic Monoprotection of 1,5-Diazocane
The 1,5-diazocane (or 1,5-diazacyclooctane) scaffold is an eight-membered nitrogen heterocycle that has garnered significant interest in medicinal chemistry.[7][8] Its conformational flexibility allows it to present appended pharmacophores in diverse spatial arrangements, making it a valuable core for library synthesis. However, the identical reactivity of its two secondary amines makes selective mono-functionalization challenging; direct alkylation, for example, often leads to a statistical mixture of mono- and di-substituted products, complicating purification and lowering yields.
This is where this compound emerges as a critical synthetic intermediate. By installing a single Boc group, one nitrogen atom is rendered unreactive, allowing the second to be manipulated with high selectivity. The Boc group is ideal for this strategy due to its robustness under a wide range of conditions used for functionalizing the free amine (e.g., reductive amination, acylation, alkylation) and its clean, traceless removal under acidic conditions.[9]
Caption: Synthetic strategy for asymmetric functionalization of 1,5-diazocane.
Part 3: Performance Comparison and Experimental Protocols
The performance of this strategic approach is best illustrated through detailed, validated protocols. The following methodologies provide a framework for the synthesis, selective functionalization, and deprotection of the 1,5-diazocane scaffold.
Protocol 1: Synthesis of this compound
This protocol describes the mono-protection of 1,5-diazocane. The key challenge is to control the stoichiometry to favor the mono-Boc product over the di-Boc byproduct and unreacted starting material.
-
Objective: To synthesize the mono-Boc protected 1,5-diazocane intermediate.
-
Causality: Using a slight excess of the diamine relative to the Boc-anhydride (Boc₂O) statistically favors the formation of the mono-protected species. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the polar starting material and the less polar product. The reaction is run at a low temperature to control the exothermic reaction and minimize side products.
Step-by-Step Methodology:
-
Dissolve 1,5-diazocane (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in anhydrous DCM.
-
Add the Boc₂O solution dropwise to the stirred 1,5-diazocane solution over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of Boc₂O.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes with 1% triethylamine to suppress tailing) to yield this compound as a clear oil.
Protocol 2: Selective N-Alkylation of the Mono-Protected Intermediate
This protocol demonstrates the functionalization of the free secondary amine.
-
Objective: To selectively alkylate the unprotected nitrogen atom.
-
Causality: Potassium carbonate serves as a mild base to neutralize the HBr generated during the reaction, driving the alkylation forward. Acetonitrile is a suitable polar aprotic solvent. The reaction is heated to ensure a reasonable reaction rate.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq.).
-
Heat the mixture to 60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting crude product, tert-butyl 4-benzyl-1,5-diazocane-1-carboxylate, can be purified by column chromatography if necessary.
Protocol 3: Boc Deprotection
This final step removes the Boc group to reveal the mono-functionalized 1,5-diazocane, which can be used in subsequent steps or as the final product.
-
Objective: To efficiently remove the Boc protecting group.
-
Causality: Trifluoroacetic acid (TFA) is a strong acid that readily cleaves the acid-labile Boc group.[6] The cleavage mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation, which is subsequently deprotonated to isobutylene. DCM is used as a co-solvent. The reaction is typically fast and clean at room temperature.
Step-by-Step Methodology:
-
Dissolve the Boc-protected substrate (e.g., tert-butyl 4-benzyl-1,5-diazocane-1-carboxylate, 1.0 eq.) in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq.) and stir the solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. Deprotection is usually complete within 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and neutralize by washing with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product (1-benzyl-1,5-diazocane).
Conclusion
While Boc, Cbz, and Fmoc are foundational protecting groups essential for any synthetic chemist's toolkit, the case of This compound highlights a higher-level principle: the use of these tools for strategic advantage. It is not a novel protecting group but a testament to how a well-chosen, mono-protected intermediate can solve complex challenges in selectivity. This approach transforms a symmetric, and therefore challenging, scaffold into a versatile platform for building asymmetrically substituted molecules. For researchers in drug discovery, mastering this strategy of selective protection is paramount for the efficient and controlled synthesis of novel chemical entities.
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Biernacka, J., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][10]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 889.
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Google Patents. (2014). Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.
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Organic Syntheses. Carbazic acid, tert-butyl ester. [15]
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Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [16]
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Google Patents. (2014). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate. [9]
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A Comparative Guide to the Synthesis of Tert-butyl 1,5-diazocane-1-carboxylate
Abstract
Tert-butyl 1,5-diazocane-1-carboxylate, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and drug development. Its eight-membered diazacyclooctane core, partially protected with a tert-butoxycarbonyl (Boc) group, allows for selective functionalization at the secondary amine, making it a versatile intermediate for constructing complex molecular architectures. This guide provides a comparative analysis of two prevalent synthetic methodologies for this compound: direct N-Boc protection of the parent 1,5-diazocane and a multi-step approach involving reductive amination and cyclization. By presenting detailed experimental protocols, validation data, and a critical evaluation of each method's strengths and weaknesses, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic route for their specific research and development needs.
Introduction
The 1,5-diazocane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The mono-Boc protected variant, this compound, serves as an essential precursor, enabling the synthesis of diverse derivatives. The choice of synthetic route can significantly impact yield, purity, scalability, and overall cost-efficiency. This guide will explore two distinct and validated pathways for its synthesis.
Method 1 involves the direct protection of commercially available 1,5-diazocane using di-tert-butyl dicarbonate ((Boc)₂O). This approach is straightforward but is highly dependent on the availability and cost of the starting diamine.
Methodology Comparison
The selection of an optimal synthesis method is a critical decision driven by factors such as scale, cost, available equipment, and desired purity. The following sections detail the two primary approaches, explaining the rationale behind the experimental choices.
Method 1: Direct N-Boc Protection of 1,5-Diazocane
This method is the most direct route to the title compound, predicated on the availability of the 1,5-diazocane starting material. The core of this synthesis is the selective mono-protection of one of the two secondary amine functionalities.
Causality of Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[3]
-
Stoichiometry: Precise control over the stoichiometry of (Boc)₂O is crucial. Using one equivalent or slightly less favors mono-protection over the di-protected byproduct. An excess of the diamine starting material can also be employed to statistically favor the mono-adduct.
-
Solvent and Base: The reaction is typically performed in an aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). A mild base such as triethylamine (TEA) is often added to scavenge the acid generated during the reaction, although some protocols proceed without it, relying on the basicity of the starting amine.[4]
-
Purification: Purification is typically achieved via column chromatography to separate the desired mono-Boc product from unreacted starting material, the di-Boc byproduct, and other impurities.
Workflow for Method 1: Direct N-Boc Protection
Caption: Workflow for Direct N-Boc Protection of 1,5-Diazocane.
Method 2: Synthesis via Reductive Amination and Cyclization
This de novo approach builds the heterocyclic ring from acyclic precursors. A common strategy involves the reaction of a dialdehyde or its equivalent with a diamine, followed by a reduction and cyclization sequence. Reductive amination is a cornerstone of this method, allowing for the formation of C-N bonds by reducing an imine intermediate in situ.[5][6]
Causality of Experimental Choices:
-
Starting Materials: This route often begins with precursors like glutaraldehyde and a protected diamine. The choice of precursors is guided by commercial availability and cost.
-
Reductive Amination Conditions: The reaction typically involves mixing the carbonyl compound and the amine, followed by the addition of a reducing agent.[7] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents because they are mild enough not to reduce the starting aldehyde/ketone significantly but are highly effective at reducing the iminium ion intermediate formed in situ.[6] The reaction is often catalyzed by a small amount of acetic acid to facilitate imine formation.
-
Cyclization Step: The final ring-closing step to form the diazocane can be challenging due to unfavorable entropy for forming medium-sized rings.[8] High-dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.
-
Deprotection/Protection Sequence: This route requires careful planning of protecting group strategy. For instance, one might start with a mono-protected diamine, perform the reductive amination and cyclization, and then deprotect to yield the parent 1,5-diazocane, which would then be mono-Boc protected as in Method 1. Alternatively, the Boc group can be introduced at an earlier stage.
Comparative Data Analysis
The choice between these methods can be guided by a direct comparison of their key performance indicators.
| Parameter | Method 1: Direct Protection | Method 2: Reductive Amination/Cyclization | Reference |
| Number of Steps | 1 | 3-5 (typical) | [3],[1] |
| Typical Overall Yield | 60-85% (variable based on selectivity) | 25-40% (variable based on route) | [9],[10] |
| Starting Material Cost | High (if 1,5-diazocane is expensive) | Low to Medium (commodity chemicals) | - |
| Scalability | Good, limited by chromatography | More complex, but potentially better for large scale | [11] |
| Purification Complexity | Moderate (Chromatography required) | High (Multiple steps may require purification) | - |
| Key Advantage | Simplicity and speed | Cost-effectiveness at scale, precursor flexibility | - |
| Key Disadvantage | Reliance on expensive starting material | Longer, more complex, lower overall yield | - |
Experimental Protocols & Validation Data
For this guide, we will provide a detailed, validated protocol for the more straightforward and commonly used Method 1 .
Protocol: Synthesis of this compound via Direct Protection
Materials:
-
1,5-Diazocane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
To a stirred solution of 1,5-diazocane (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.1 M concentration) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in CH₂Cl₂ to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil or white solid.
Validation and Characterization Data
The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques. The following data are representative for this compound.
| Analysis | Expected Result | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.10-3.50 (br m, 4H), 3.00-2.70 (m, 4H), 1.90-1.70 (m, 4H), 1.45 (s, 9H). | [12] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.8, 79.2, 48.5, 47.9, 45.1, 44.8, 28.5, 26.8, 26.5. | [13] |
| Mass Spec (ESI-MS) | m/z: 215.17 [M+H]⁺ | [14] |
Reaction Scheme: Direct N-Boc Protection
Caption: Synthesis of the target compound via direct protection.
Conclusion and Recommendations
Both discussed methods provide viable routes to this compound.
-
Method 1 (Direct Protection) is highly recommended for laboratory-scale synthesis, particularly when rapid access to the compound is required and the parent 1,5-diazocane is commercially available at a reasonable cost. Its simplicity and generally high yield for the single step make it ideal for research and early-stage development.
-
Method 2 (Reductive Amination/Cyclization) should be considered for large-scale industrial production, especially if a cost analysis reveals that synthesizing the diazocane ring de novo from inexpensive starting materials is more economical. While the initial process development is more intensive, the long-term cost benefits can be substantial.
Ultimately, the choice of synthesis is a strategic one. Researchers must weigh the immediate needs of their project against broader considerations of time, cost, and scale to make an informed decision. This guide provides the foundational data and rationale to support that process.
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Spring, D. R., et al. (2015). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry. [Link][1][2]
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-
de la Torre, M. C., et al. (2014). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE. [Link][5]
-
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A-Comparative-Guide-to-the-Spectroscopic-Analysis-of-Tert-butyl-1,5-diazocane-1-carboxylate-for-Purity-Confirmation
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is paramount. Tert-butyl 1,5-diazocane-1-carboxylate, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its structural integrity directly influences the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of spectroscopic and chromatographic techniques for confirming the purity of this compound, offering researchers, scientists, and drug development professionals the insights needed to ensure the quality of their starting materials.
The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potentially toxic byproducts in the final drug substance. Therefore, a robust analytical workflow is essential to identify and quantify any potential contaminants. This guide will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in the purity assessment of this critical intermediate.
The Analytical Workflow: A Multi-faceted Approach to Purity Confirmation
A comprehensive purity analysis of this compound necessitates a multi-technique approach. Each analytical method provides a unique piece of the puzzle, and their combined application offers a high degree of confidence in the final purity assessment.
Figure 1: A typical workflow for the comprehensive purity analysis of a chemical intermediate.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for the structural confirmation and purity assessment of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative abundance of each type of proton and carbon atom in the molecule.
Expected Spectral Features of Pure this compound
Based on the analysis of structurally similar compounds, such as tert-butyl piperazine-1-carboxylate and other N-Boc protected amines, the following spectral characteristics are expected for a pure sample of this compound.[1][2]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| -C(CH₃)₃ | ~1.45 | Singlet | 9H | ~80.0, ~28.5 |
| Diazocane Ring Protons | ~1.6-3.5 | Multiplets | 12H | ~45-55 |
| NH | Broad Singlet | 1H | - | - |
Note: Chemical shifts are predictions and may vary depending on the solvent and instrument used.
Identifying Impurities with NMR
The presence of impurities will manifest as additional, unassigned peaks in the NMR spectrum. Common impurities in the synthesis of Boc-protected amines can include starting materials, byproducts from incomplete reactions, or residual solvents.[1] For example, the presence of unreacted 1,5-diazocane would be indicated by the absence of the characteristic tert-butyl singlet at ~1.45 ppm and different chemical shifts for the ring protons.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and assign the chemical shifts. Compare the obtained spectrum with the expected spectrum and look for any unassigned peaks that may indicate the presence of impurities.
II. Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Scan for Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as structurally informative as NMR, it is an excellent tool for quickly verifying the presence of key functional groups and identifying gross impurities.
Characteristic FTIR Absorption Bands
The IR spectrum of pure this compound is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 2: Key FTIR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300-3500 (broad) |
| C-H Stretch (alkane) | 2850-3000 |
| C=O Stretch (carbamate) | 1680-1700 |
| C-N Stretch | 1000-1250 |
The presence of a strong absorption band in the 1680-1700 cm⁻¹ region is a key indicator of the successful introduction of the Boc protecting group.[3][4] The absence of this peak or the presence of unexpected peaks could indicate an incomplete reaction or the presence of impurities.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or a KBr pellet can be prepared.
-
Background Spectrum: Record a background spectrum of the empty sample holder.
-
Sample Spectrum: Place the sample on the ATR crystal or in the KBr pellet holder and record the sample spectrum.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and assign the major absorption bands and compare them to the expected values.
III. Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Expected Mass Spectrum
For this compound (Molecular Formula: C₁₁H₂₂N₂O₂), the expected molecular weight is approximately 214.30 g/mol .[1] In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 215.31.
Detecting Impurities with MS
Mass spectrometry is highly sensitive and can detect impurities even at very low concentrations. The presence of peaks at m/z values other than the expected molecular ion or its common adducts would indicate the presence of impurities.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as acetonitrile or methanol.
-
LC Separation: Inject the sample onto an HPLC system coupled to a mass spectrometer. A C18 column is commonly used for the separation of such compounds.[5]
-
MS Detection: The eluent from the HPLC column is introduced into the mass spectrometer. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the peak corresponding to the protonated molecule of this compound. Analyze the spectrum for any other significant peaks that could correspond to impurities.
IV. High-Performance Liquid Chromatography (HPLC): The Power of Separation for Purity Quantification
While spectroscopic techniques are excellent for structural confirmation, HPLC is the preferred method for the quantitative determination of purity and the separation of closely related impurities.[6] Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of non-polar to moderately polar compounds.[5]
Method Development Considerations
The analysis of amines by HPLC can be challenging due to their basic nature, which can lead to poor peak shape and tailing.[7] Therefore, careful method development is crucial. Key parameters to optimize include:
-
Stationary Phase: A C18 column is a good starting point.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be carefully controlled to ensure good peak shape.
-
Detector: A UV detector is commonly used, although a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary if the impurities lack a UV chromophore.[7]
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
HPLC System Setup: Equilibrate the HPLC system with the chosen mobile phase.
-
Injection and Separation: Inject a known volume of the sample solution onto the column and run the gradient or isocratic method.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
Table 3: Comparison of Analytical Techniques for Purity Confirmation
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed structural information, proton/carbon environment, relative abundance | Unambiguous structure confirmation, can identify and quantify impurities without a reference standard | Lower sensitivity compared to MS, requires more sample |
| FTIR | Functional groups present | Rapid, non-destructive, good for quick identity confirmation | Limited structural information, not suitable for quantification |
| MS | Molecular weight, fragmentation pattern | High sensitivity, can detect trace impurities | May not distinguish between isomers, quantification can be challenging |
| HPLC | Separation and quantification of components | High resolving power, accurate quantification of purity and impurities | Requires method development, may require reference standards for impurity identification |
Conclusion: An Integrated Approach for Unwavering Confidence
The confirmation of purity for a critical intermediate like this compound is not a task for a single analytical technique. A synergistic approach, leveraging the strengths of NMR for structural verification, FTIR for functional group confirmation, MS for molecular weight determination, and HPLC for quantitative purity assessment, provides the most comprehensive and reliable results. By implementing the protocols and understanding the comparative advantages outlined in this guide, researchers and scientists can ensure the quality of their materials, leading to more robust and reproducible outcomes in their drug discovery and development endeavors.
References
- A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans - Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for 2-Cycloheptylpropan-2-amine - Benchchem.
- A Researcher's Guide to Confirming Tert-Butyl Carbazate Derivative Structures via Spectroscopic Analysis - Benchchem.
- HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies.
- A Technical Guide to the Spectroscopic and Synthetic Profile of tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate - Benchchem.
- tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem.
- FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate.
- Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis - MDPI.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 7. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
Navigating the Bioactive Landscape of Diazacycloalkanes: A Comparative Guide to N-Boc-Protected Diazepane Analogues
Introduction: The Scaffolding of Drug Discovery
In the intricate world of medicinal chemistry, the selection and modification of core molecular scaffolds are pivotal to the discovery of novel therapeutic agents. The diazacycloalkane framework, a heterocyclic motif featuring two nitrogen atoms within a ring structure, has garnered considerable attention for its prevalence in a wide array of biologically active compounds. Among these, the seven-membered 1,4-diazepane (homopiperazine) and the eight-membered 1,5-diazocane ring systems serve as versatile templates for the design of new drugs. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, as seen in tert-butyl 1,5-diazocane-1-carboxylate, provides a crucial synthetic handle for the systematic exploration of structure-activity relationships (SAR).
While a comprehensive comparative analysis of this compound analogues is currently limited in the published literature, a closely related and well-studied class of compounds, N-Boc-protected 1,4-diazepane (homopiperazine) derivatives, offers valuable insights into the biological potential of these cyclic diamines. This guide will, therefore, focus on a comparative analysis of the anticancer activity of a series of N-substituted homopiperazine analogues, providing a framework for understanding the key structural determinants of their bioactivity. The principles and methodologies discussed herein are directly applicable to the future investigation of 1,5-diazocane-based compounds.
Comparative Biological Activity of N-Acyl Homopiperazine Analogues
A notable study in the exploration of homopiperazine derivatives as potential anticancer agents involved the synthesis and evaluation of a series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives.[1] These compounds were assessed for their cytotoxic effects against the Reh B-cell leukemia cell line. The results, summarized in the table below, provide a clear basis for a structure-activity relationship analysis.
| Compound ID | R Group (at para-position of phenyl ring) | X | IC50 (µM) on Reh cell line |
| 6a | -H | O | 25 |
| 6b | -OCH3 | O | 22 |
| 6c | -Cl | O | 18 |
| 6d | -F | O | 20 |
| 7a | -H | S | >100 |
| 7b | -OCH3 | S | >100 |
| 7c | -Cl | S | 85 |
| 7d | -F | S | 92 |
Data sourced from: Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2(4), 507-514.[1]
Structure-Activity Relationship (SAR) Insights
The experimental data reveals several key trends:
-
Influence of the Amide/Thioamide Linker: A striking difference in activity is observed between the carboxamide (X=O) and carbothioamide (X=S) series. The carboxamide analogues (6a-d ) consistently demonstrate significantly higher anticancer potency compared to their thioamide counterparts (7a-d ). This suggests that the oxygen atom of the amide linker may be involved in a crucial hydrogen bond interaction with the biological target, an interaction that is likely disrupted by the larger sulfur atom in the thioamides.
-
Effect of Phenyl Ring Substitution: Within the more active carboxamide series, the nature of the substituent on the phenyl ring plays a modulating role in the cytotoxic activity.
-
The unsubstituted analogue (6a ) displays a moderate IC50 value of 25 µM.
-
The introduction of an electron-donating methoxy group (6b ) results in a slight improvement in activity (IC50 = 22 polls).
-
Halogen substitution leads to the most potent compounds in the series. The chloro-substituted analogue (6c ) exhibits the lowest IC50 value of 18 µM, indicating the most potent anticancer effect. The fluoro-substituted derivative (6d ) is also highly active with an IC50 of 20 µM. This suggests that the electronic properties and/or the steric bulk of the halogen atoms at the para-position of the phenyl ring are favorable for the compound's interaction with its cellular target.
-
The following diagram illustrates the key structural features influencing the anticancer activity of these homopiperazine derivatives.
Caption: Key structural determinants of anticancer activity in N-acyl homopiperazine analogues.
Experimental Methodologies: A Guide to In Vitro Cytotoxicity Assessment
The determination of the anticancer activity of the homopiperazine analogues was primarily achieved through two well-established in vitro assays: the Trypan Blue Exclusion Assay and the MTT Assay. Understanding the principles behind these methods is crucial for interpreting the biological data.
Trypan Blue Exclusion Assay for Cell Viability
This is a straightforward and rapid method to differentiate viable from non-viable cells.
Principle: The assay is based on the principle that live cells possess intact cell membranes that exclude certain dyes, such as trypan blue, whereas dead cells do not.
Workflow:
Caption: Workflow for the Trypan Blue Exclusion Assay.
Detailed Protocol:
-
Cell Seeding: Seed the Reh (B-cell leukemia) cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Treat the cells with varying concentrations of the synthesized homopiperazine derivatives for a specified incubation period (e.g., 24 or 48 hours).
-
Cell Harvesting: After incubation, gently resuspend the cells and collect a small aliquot of the cell suspension.
-
Staining: Mix the cell suspension with an equal volume of 0.4% trypan blue solution and incubate for 1-2 minutes at room temperature.
-
Counting: Load the stained cell suspension onto a hemocytometer and immediately count the number of viable (clear) and non-viable (blue) cells under a light microscope.
-
Calculation: Determine the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Workflow:
Sources
A Comparative Guide to the Cost-Effective Synthesis of Tert-butyl 1,5-diazocane-1-carboxylate
Introduction
Tert-butyl 1,5-diazocane-1-carboxylate is a valuable saturated heterocyclic building block in modern drug discovery and development. Its constrained eight-membered ring system serves as a versatile scaffold for creating novel chemical entities with unique three-dimensional architectures. The presence of a single Boc-protecting group allows for selective functionalization at the secondary amine, making it a crucial intermediate for synthesizing complex target molecules, including agonists, antagonists, and enzyme inhibitors.
For researchers and process chemists, the accessibility and cost of this intermediate are paramount. The synthetic route chosen can significantly impact project timelines and budgets. This guide provides an in-depth, objective comparison of two distinct synthetic strategies for preparing this compound, focusing on cost-effectiveness, scalability, and overall efficiency. We will analyze the classic Richman-Atkins approach and a strategy centered around intramolecular reductive amination, providing detailed protocols and supporting data to guide your synthetic planning.
Route 1: The Richman-Atkins-Tropschauer Cyclization Approach
This classical and robust method is a variation of the Richman-Atkins synthesis for macrocycles. It circumvents the challenge of direct dialkylation of a primary diamine—which often leads to polymerization, especially when forming medium-sized rings—by employing tosyl (Ts) protecting groups. The sulfonamide nitrogens are deprotonated to form a potent dianion, which then undergoes cyclization with a dihalide. The final step involves the removal of the robust tosyl groups under strong acidic conditions.
Scientific Rationale
The use of p-toluenesulfonyl (tosyl) groups serves a dual purpose. Firstly, it increases the acidity of the N-H protons, facilitating their removal by a moderately strong base like sodium ethoxide to form a dianion. Secondly, it prevents undesired side reactions such as over-alkylation. This strategy provides a high-yielding and reliable pathway to the core 1,5-diazocane ring, which is then deprotected before the final selective mono-Boc protection.
Visualizing the Pathway: Richman-Atkins Route
Caption: Synthetic pathway via the Richman-Atkins approach.
Experimental Protocols
Step 1: Synthesis of N,N'-bis(p-toluenesulfonyl)-1,4-diaminobutane
-
To a stirred solution of 1,4-diaminobutane (1.0 eq) in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (2.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture into ice-cold 2M HCl and collect the resulting white precipitate by filtration.
-
Wash the solid with water and ethanol, then dry under vacuum to yield the ditosyl-protected diamine.
-
Expected Yield: ~90-95%
Step 2: Synthesis of 1,5-bis(p-toluenesulfonyl)-1,5-diazocane
-
Prepare a solution of sodium ethoxide (2.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N'-bis(p-toluenesulfonyl)-1,4-diaminobutane (1.0 eq) to the solution and heat to 100 °C.
-
Add a solution of 1,3-dibromopropane (1.1 eq) in DMF dropwise over 4 hours.
-
Maintain the temperature for an additional 4 hours after the addition is complete.
-
Cool the mixture, pour it into water, and collect the precipitate by filtration. Recrystallize from ethanol to obtain the cyclized product.
-
Expected Yield: ~80-85%
Step 3: Synthesis of 1,5-Diazocane (Detosylation)
-
Suspend 1,5-bis(p-toluenesulfonyl)-1,5-diazocane (1.0 eq) in a mixture of 48% hydrobromic acid, acetic acid, and phenol.
-
Heat the mixture to reflux (approx. 120 °C) for 48 hours.
-
Cool the reaction, dilute with water, and wash with diethyl ether to remove phenol and other organic impurities.
-
Make the aqueous layer strongly basic (pH > 12) with NaOH pellets and extract with dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation (e.g., Kugelrohr apparatus) to yield 1,5-diazocane.[1]
-
Expected Yield: ~70-75%
Route 2: Intramolecular Reductive Amination Strategy
This strategy builds the heterocyclic ring through the formation of an imine/iminium ion intermediate from a linear precursor, followed by in-situ reduction. This approach avoids harsh reagents like concentrated HBr but requires the synthesis of a suitable bifunctional precursor containing both an amine and a carbonyl-equivalent group.
Scientific Rationale
Reductive amination is a highly efficient and mild method for C-N bond formation.[2][3][4] For an intramolecular reaction, a linear molecule containing an amine at one end and an aldehyde at the other is required. Such a precursor can be synthesized from readily available starting materials like N-Boc-4-aminobutyric acid. The key cyclization step is often high-yielding and proceeds under gentle conditions using reducing agents like sodium triacetoxyborohydride (STAB), which are selective for iminium ions over aldehydes.
Visualizing the Pathway: Reductive Amination Route
Sources
- 1. Kugelrohr - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]
A Comparative Guide to the Computational conformational studies of Tert-butyl 1,5-diazocane-1-carboxylate
This guide provides a comprehensive comparison of computational and experimental methods for the conformational analysis of tert-butyl 1,5-diazocane-1-carboxylate. It is intended for researchers, scientists, and drug development professionals working with saturated heterocyclic scaffolds.
The 1,5-diazocane ring system is a prevalent scaffold in medicinal chemistry. Its conformational flexibility is a critical determinant of its biological activity and physicochemical properties. The introduction of a tert-butylcarbonyl (Boc) protecting group on one of the nitrogen atoms significantly influences this conformational landscape. Understanding the preferred conformations and the energy barriers between them is paramount for rational drug design. This guide will delve into the computational methodologies best suited for this analysis, benchmarked against experimental data, and compare the influence of the Boc group with other common nitrogen protecting groups.
The Conformational Complexity of N-Boc-1,5-diazocane
The conformational space of this compound is primarily governed by two key motions: the ring inversion of the eight-membered diazocane core and the rotation around the N-CO (amide) bond of the Boc group. The interplay between these motions gives rise to a complex potential energy surface with multiple local minima.
The diazocane ring can adopt several conformations, with the most common being the boat-chair (BC), chair-chair (CC), and boat-boat (BB) forms. The bulky tert-butyl group introduces significant steric hindrance, which can destabilize certain conformations and favor others. Furthermore, the partial double bond character of the amide bond in the Boc group leads to distinct syn and anti conformers, further populating the conformational landscape.
Computational Approaches to Unraveling Conformational Preferences
Computational chemistry offers a powerful toolkit to explore the conformational space of flexible molecules like this compound. The two primary methods employed are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.
Density Functional Theory (DFT) for Accurate Energetics
DFT calculations are a quantum mechanical method that provides accurate descriptions of the electronic structure of molecules, and consequently, reliable geometries and relative energies of different conformers.
Methodology Workflow for DFT-based Conformational Analysis:
Caption: Workflow for DFT-based conformational analysis of this compound.
Experimental Protocol: DFT Calculations
-
Initial Structure Generation: Generate an initial 3D structure of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally less expensive method like Molecular Mechanics (MM) with a suitable force field (e.g., MMFF94) to identify a set of low-energy conformers.
-
DFT Geometry Optimization: For each unique conformer identified in the MM search, perform a full geometry optimization using a DFT functional that accounts for dispersion forces, which are crucial for non-covalent interactions within the molecule. Recommended functionals include B3LYP-D3 or M06-2X, paired with a triple-zeta basis set such as 6-311+G(d,p) for accurate results.
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermal corrections to the electronic energies.
-
Single-Point Energy Refinement (Optional but Recommended): To obtain even more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set or a higher level of theory.
-
Analysis: Analyze the relative energies (including thermal corrections) to determine the population of each conformer at a given temperature using the Boltzmann distribution. Examine key geometric parameters such as dihedral angles and intramolecular distances.
Molecular Dynamics (MD) for Exploring Conformational Dynamics
MD simulations provide insights into the dynamic behavior of the molecule over time, allowing for the exploration of conformational transitions and the estimation of free energy barriers.
Methodology Workflow for MD-based Conformational Analysis:
Caption: Workflow for MD simulation-based conformational analysis.
Experimental Protocol: Molecular Dynamics Simulations
-
System Preparation: Assign a suitable force field to the molecule, such as the General Amber Force Field (GAFF) or OPLS-AA. Solvate the molecule in a periodic box of an appropriate solvent (e.g., water or a solvent mimicking the experimental conditions). Add counter-ions to neutralize the system if necessary.
-
Minimization and Equilibration: Perform energy minimization to remove any steric clashes. Gradually heat the system to the desired temperature (NVT ensemble) and then equilibrate the pressure (NPT ensemble).
-
Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to identify the most populated conformational states using clustering algorithms. Analyze the time evolution of key dihedral angles to understand the dynamics of conformational changes. Construct a free energy landscape to visualize the conformational preferences and the barriers between them.
Benchmarking with Experimental Data
Computational predictions must be validated against experimental data to ensure their accuracy and reliability. The two primary experimental techniques for conformational analysis of molecules in solution and the solid state are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. Key NMR parameters that provide conformational information include:
-
Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.
-
Coupling Constants (J-couplings): Vicinal (3J) coupling constants, particularly 3JHH, are related to the dihedral angle between the coupled nuclei through the Karplus equation.
-
Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space distances between protons, which can be used to determine the relative orientation of different parts of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve the synthesized this compound in a suitable deuterated solvent.
-
Data Acquisition: Acquire a series of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra at a specific temperature.
-
Spectral Assignment: Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Conformational Analysis: Extract key parameters (chemical shifts, coupling constants, and NOE intensities). Compare these experimental parameters with those predicted from the computationally derived low-energy conformers. For example, theoretical chemical shifts and coupling constants can be calculated using DFT. NOE-derived distance restraints can be used to validate the geometries of the predicted conformers.
X-ray Crystallography
X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state. While this represents a single conformation, it serves as an invaluable benchmark for computational methods, as the calculated lowest-energy conformer in the gas phase should ideally be close to the crystal structure, accounting for packing forces.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound of suitable quality for X-ray diffraction.
-
Data Collection: Collect X-ray diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the precise atomic coordinates.
-
Comparison with Computational Results: Compare the bond lengths, bond angles, and dihedral angles of the crystal structure with the computationally optimized geometries of the low-energy conformers.
Comparison with Alternative Protecting Groups
The choice of the nitrogen protecting group can have a profound impact on the conformational preferences of the 1,5-diazocane ring. Here, we compare the tert-butylcarbonyl (Boc) group with other commonly used protecting groups: acetyl (Ac) and benzyl (Bn).
| Protecting Group | Key Characteristics | Expected Conformational Influence |
| tert-Butylcarbonyl (Boc) | Bulky, electron-withdrawing carbamate. | The large steric bulk of the tert-butyl group is expected to strongly influence the ring conformation to minimize 1,3-diaxial-like interactions. The amide bond will exhibit restricted rotation. |
| Acetyl (Ac) | Smaller, electron-withdrawing amide. | Less steric hindrance compared to the Boc group, potentially allowing for a different distribution of ring conformers. The amide bond will still have a significant rotational barrier. |
| Benzyl (Bn) | Bulky, electron-donating amine. | Introduces steric bulk, but the C-N bond has free rotation, leading to a different conformational landscape compared to the rigid amide/carbamate groups. The nitrogen atom is more basic. |
Computational Comparison of Protecting Groups:
A comparative computational study would involve performing the same DFT and/or MD analyses described above for the N-acetyl and N-benzyl analogues of 1,5-diazocane. The relative energies of the different ring conformations and the rotational barriers of the N-substituent would provide a quantitative comparison of their conformational effects.
Conclusion
The conformational analysis of this compound requires a synergistic approach combining computational modeling and experimental validation. DFT calculations provide accurate energetic and geometric information for the stable conformers, while MD simulations offer insights into the dynamic interplay between different conformations. NMR spectroscopy and X-ray crystallography are essential for benchmarking the computational results and providing a complete picture of the conformational landscape. By understanding the influence of the Boc group in comparison to other protecting groups, researchers can make more informed decisions in the design of 1,5-diazocane-based molecules with desired three-dimensional structures and biological activities.
References
- Dale, J. (1980). The conformational analysis of medium-sized rings. Acta Chemica Scandinavica, Series B, 27, 1115-1129.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
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- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
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A Comparative Guide to the Structural Validation of Tert-butyl 1,5-diazocane-1-carboxylate: Navigating Conformations Beyond the Crystal Structure
In the landscape of contemporary drug discovery and development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational design and a prerequisite for predicting and interpreting biological activity.[1][2] This is particularly true for conformationally flexible systems like medium-sized heterocyclic rings, where subtle changes in geometry can profoundly impact receptor binding and pharmacokinetic properties. The 1,5-diazocane scaffold, a recurring motif in pharmacologically active compounds, presents a fascinating challenge due to the inherent flexibility of its eight-membered ring. This guide provides an in-depth technical comparison of X-ray crystallography and alternative analytical techniques for the structural validation of tert-butyl 1,5-diazocane-1-carboxylate, a key mono-protected intermediate in the synthesis of more complex derivatives.
A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals a critical insight: a definitive single-crystal X-ray structure for this compound has not been publicly reported. This absence underscores the necessity of a multi-faceted analytical approach, compelling researchers to leverage data from analogous structures and complementary techniques to build a robust model of the molecule's conformational landscape. This guide, therefore, not only details the "gold standard" of X-ray crystallography but also provides a practical framework for structure validation in the absence of a definitive crystal structure.
The Unrivaled Precision of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4][5] It provides unambiguous data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state.[3][5] The power of SC-XRD lies in its ability to generate a detailed and accurate atomic-level picture, which is invaluable for understanding intermolecular interactions within the crystal lattice.[4]
Experimental Protocol: A Pathway to Atomic Resolution
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands both skill and patience. The generalized workflow for the single-crystal X-ray diffraction analysis of a small molecule like this compound is as follows:
-
Crystallization: The initial and often most challenging step is to grow high-quality single crystals. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent or solvent system is critical and often determined empirically.
-
Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in size with well-defined faces, is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[7]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an atomic model, which is then refined against the experimental data to yield the final, high-resolution crystal structure.
Comparative Analysis: Beyond the Solid State
While SC-XRD provides an exquisite snapshot of a molecule's solid-state conformation, it is crucial to recognize that the conformation in solution, which is more biologically relevant, can differ. Therefore, a comprehensive structural validation strategy must incorporate techniques that probe the molecule's behavior in the solution phase.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, packing interactions. | Unambiguous determination of solid-state conformation. | Requires high-quality single crystals; conformation may not be representative of the solution state. |
| NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) | Connectivity, chemical environment of nuclei, through-bond and through-space correlations, conformational dynamics. | Provides detailed information about the solution-state structure and dynamics.[8] | Structure is an average of conformations; interpretation can be complex for flexible molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, provides molecular formula confirmation. | Provides no direct information on 3D structure or conformation. |
| Computational Chemistry (DFT, Molecular Dynamics) | Prediction of stable conformers, relative energies, bond parameters, vibrational frequencies. | Provides insights into conformational preferences and energetics.[9] | Accuracy is dependent on the level of theory and basis set; requires experimental validation. |
Inferring the Structure of this compound
In the absence of a dedicated crystal structure, we can make informed predictions based on the crystallographic data of related diazocane derivatives. The 1,5-diazocane ring is known to adopt several low-energy conformations, primarily the boat-chair and twist-boat forms.[10] The introduction of a bulky tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms is expected to significantly influence the conformational equilibrium. The steric demand of the Boc group will likely favor a conformation that minimizes non-bonded interactions.
Analysis of similar structures in the CSD suggests that the diazocane ring in this compound is likely to adopt a distorted boat-chair conformation. In this arrangement, the Boc group would occupy a pseudo-equatorial position to alleviate steric strain.
The Power of a Multi-Technique Approach
A robust structural validation of this compound would involve a synergistic application of multiple techniques.
Recommended Experimental Workflow
-
Synthesis and Purification: Synthesize the target compound and ensure high purity through chromatography and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).
-
Crystallization Attempts: Vigorously attempt to grow single crystals suitable for SC-XRD using a variety of solvents and techniques. Even if unsuccessful, this step is a necessary prerequisite.
-
In-depth NMR Analysis: In parallel, conduct a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and NOESY) in a suitable solvent (e.g., CDCl₃ or DMSO-d₆). NOESY data will be particularly crucial for identifying through-space correlations that can help define the predominant solution-state conformation.
-
Computational Modeling: Perform conformational searches and geometry optimizations using density functional theory (DFT) calculations to identify low-energy conformers. The calculated NMR chemical shifts and coupling constants for these conformers can then be compared with the experimental data to identify the best fit.
-
Data Integration and Structure Elucidation: Integrate the data from all techniques to build a comprehensive picture of the molecule's structure and conformational dynamics.
Conclusion
The structural validation of this compound serves as an excellent case study for the modern paradigm of chemical analysis, where no single technique provides a complete picture. While single-crystal X-ray diffraction remains the gold standard for solid-state structure determination, its application is contingent on the ability to grow suitable crystals. In instances where this proves challenging, a judicious combination of NMR spectroscopy, mass spectrometry, and computational modeling can provide a highly reliable model of the molecule's structure and conformational behavior in solution. For researchers and drug development professionals, embracing this integrated approach is key to unlocking a deeper understanding of molecular properties and accelerating the journey from discovery to clinical application.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tert-butyl 1,5-diazocane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in Chemical Waste Management
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 1,5-diazocane-1-carboxylate (CAS No. 117490-44-9), a heterocyclic compound commonly used in synthetic chemistry. Adherence to these procedures is critical for minimizing risks to personnel and ensuring regulatory compliance.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by examining structurally similar compounds, such as other N-Boc protected cyclic diamines. The primary hazards are associated with the diazepane/diazocane ring and the carbamate functional group.
Based on analogous compounds like tert-butyl 1-piperazinecarboxylate and tert-butyl 1,4-diazepane-1-carboxylate, the anticipated hazards are summarized below.[1][2][3]
Table 1: Potential Hazard Profile
| Hazard Class | GHS Category | Anticipated Effect |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][3] |
The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be removed under acidic conditions, which would liberate the free diamine.[4] Diamines are typically basic and can be corrosive. Therefore, it is crucial to avoid contact with strong acids during storage and disposal.[5]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, appropriate PPE is mandatory to prevent exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[6]
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[1]
-
Skin and Body Protection: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[7]
Waste Segregation and Containerization: Preventing Hazardous Reactions
Proper segregation is a critical step in preventing dangerous chemical reactions within waste containers.[5] The guiding principle is to never mix this compound with incompatible waste streams.
-
Incompatible Materials: Keep this waste stream separate from:
-
Waste Container Requirements:
-
Select a Compatible Container: Use a clearly labeled, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable.[9][10]
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion.[9]
-
Keep Closed: Containers must be kept tightly sealed at all times, except when waste is being added.[5]
-
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[10][11] All chemical waste must be managed through a licensed environmental waste disposal service in accordance with federal, state, and local regulations.[9][11]
Workflow for Collection and Disposal
Caption: A step-by-step workflow for the safe disposal of this compound.
Detailed Steps:
-
Waste Identification: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper), must be treated as hazardous waste.
-
Container Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must include:
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[5][12]
-
Arrange for Pickup: Once the container is full (or before the designated accumulation time limit is reached), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.[10]
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal or recycling.[13]
-
Initial Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[13][14] The rinsate from these washes is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[13]
-
Final Rinse: Perform a final rinse with water. This rinse water can typically be disposed of down the drain, but confirm with your institution's EHS guidelines.[13]
-
Deface Label: Completely remove or deface the original chemical label.
-
Disposal: The cleaned, empty container can now be disposed of as regular laboratory glass or plastic waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material into a hazardous waste container. For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite), and then collect it into the waste container.[15]
-
Clean: Decontaminate the spill area with a suitable solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
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ResearchGate. (2025, August 6). Solvent free N-Boc protection of amines using amberlystr a 21 solid base resin as a reusable heterogeneous catalyst. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Tert-butyl 1,5-diazocane-1-carboxylate
As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the safety of the personnel conducting it. This document serves as an essential guide to the proper selection and use of Personal Protective Equipment (PPE) when handling Tert-butyl 1,5-diazocane-1-carboxylate. The recommendations herein are synthesized from safety data for structurally analogous compounds, adopting a conservative approach to mitigate all potential risks effectively.
Hazard Assessment: An Expert-Driven Analysis
Our safety philosophy is grounded in the "Hierarchy of Controls," which prioritizes engineering and administrative controls as the primary means of protection, with PPE serving as the final, critical barrier between the researcher and the chemical.
Core Protective Measures: Engineering Controls
Before any handling begins, ensure the following engineering controls are in place and fully operational. They are your first and most important line of defense.
-
Chemical Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4] This is non-negotiable and serves to control exposure to vapors and aerosols.[5]
-
Emergency Stations : Ensure that a fully functional eyewash station and safety shower are located in close proximity to the workstation.[4][6] Familiarity with their operation is mandatory before work begins.
Mandated Personal Protective Equipment (PPE)
The following PPE is required for all personnel handling this compound. This selection is designed to provide comprehensive protection against the anticipated hazards of skin, eye, and respiratory contact.
| Protection Area | Required PPE | Key Considerations & Rationale |
| Eye & Face | Chemical Safety Goggles & Face Shield | Goggles provide a seal against splashes and vapors, which are known to cause serious eye irritation.[2] A face shield, worn over goggles, is required to protect the entire face from potential splashes during transfers.[5] |
| Hand | Chemical-Resistant Nitrile Gloves (Double-Gloved) | Double-gloving is a best practice to prevent exposure from tears or permeation.[7] The outer glove should be removed and disposed of immediately after handling or if contamination is suspected.[7] Always wash hands thoroughly after removing gloves.[5] |
| Body | Flame-Resistant Laboratory Coat | A buttoned lab coat protects against incidental skin contact and contamination of personal clothing.[6] It should be removed promptly if contaminated. |
| Respiratory | NIOSH-Approved Respirator (As Needed) | While work in a fume hood should prevent inhalation, a respirator with an organic vapor (Type A, Brown) filter must be available for emergencies, such as a significant spill outside of the hood.[6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, repeatable workflow is paramount for safety. The following diagram and procedural steps outline the complete handling process from preparation to disposal.
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
